molecular formula C28H30N2O2 B195073 Darifenacin CAS No. 133099-04-4

Darifenacin

Katalognummer: B195073
CAS-Nummer: 133099-04-4
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: HXGBXQDTNZMWGS-RUZDIDTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Darifenacin is a potent antimuscarinic agent recognized for its high selectivity towards the M3 muscarinic receptor subtype . This functional selectivity underpins its primary research application in studying urinary bladder physiology and pathophysiology . Investigations using this compound have demonstrated its efficacy in reducing incontinence episodes and improving bladder capacity by inhibiting M3 receptor-mediated contractions of the detrusor muscle, making it a critical tool for probing mechanisms of overactive bladder (OAB) . Beyond its classical antimuscarinic actions, recent scientific inquiry has revealed that this compound also functions as an inhibitor of the Chitinase 3-like 1 (CHI3L1) protein, identifying a novel non-muscarinic pathway . This emerging research application shows that this compound can sensitize pancreatic ductal adenocarcinoma (PDAC) cells to standard chemotherapeutic agents, such as gemcitabine, thereby overcoming cellular resistance mechanisms and highlighting its potential utility in oncology research . Furthermore, studies on bladder tissue suggest that this compound's effects may extend beyond pure muscarinic antagonism, influencing contractile responses to other agonists, which provides a broader research value for investigating complex tissue-level responses . Its well-defined metabolism via CYP2D6 and CYP3A4 isoenzymes also makes it a relevant compound for drug interaction studies .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBXQDTNZMWGS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048290
Record name Darifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Darifenacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.98e-04 g/L
Record name Darifenacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

133099-04-4
Record name Darifenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133099-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darifenacin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APG9819VLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Darifenacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Darifenacin's Mechanism of Action on Detrusor Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a potent and selective muscarinic M3 receptor antagonist, established in the management of overactive bladder (OAB). Its therapeutic efficacy is rooted in its high affinity for the M3 receptors, which are the principal mediators of detrusor smooth muscle contraction. This technical guide offers a comprehensive examination of this compound's mechanism of action on the detrusor smooth muscle. It details the drug's receptor binding profile, the downstream signaling pathways it modulates, and the experimental methodologies employed to characterize its pharmacological activity.

Core Mechanism of Action

The contraction of the detrusor muscle is primarily regulated by the parasympathetic nervous system through the release of the neurotransmitter acetylcholine (ACh).[1] ACh exerts its effect by binding to muscarinic receptors on the surface of detrusor smooth muscle cells. Among the five subtypes of muscarinic receptors, the M3 subtype is predominantly responsible for initiating the contractile response.[1][2]

This compound functions as a competitive antagonist at these M3 receptors. By occupying the receptor's binding site, this compound prevents ACh from binding and initiating the intracellular signaling cascade that culminates in muscle contraction. This antagonistic action leads to a reduction in involuntary detrusor contractions, an increase in bladder capacity, and consequently, the amelioration of OAB symptoms such as urgency, frequency, and urge incontinence.[3]

Signaling Pathway of M3 Receptor Activation and this compound's Intervention

The binding of acetylcholine to the M3 muscarinic receptor on a detrusor smooth muscle cell triggers a well-characterized signaling cascade. This compound's therapeutic effect is achieved by blocking this initial step, thereby preventing the subsequent downstream events.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Detrusor Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 receptor signaling pathway in detrusor muscle and the inhibitory action of this compound.

Quantitative Data: Receptor Binding Affinity and Functional Antagonism

A key pharmacological feature of this compound is its marked selectivity for the M3 receptor subtype over other muscarinic receptor subtypes. This selectivity is quantified through in vitro binding assays and functional studies, which are crucial for predicting its clinical efficacy and side-effect profile.

Table 1: In Vitro Binding Affinity of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypepKi (Mean ± SEM)Selectivity Ratio vs. M3
M39.1 ± 0.1-
M18.2 ± 0.049x
M58.0 ± 0.112x
M27.4 ± 0.159x
M47.3 ± 0.160x
Data compiled from studies using cell lines stably expressing human recombinant muscarinic receptors.[4] pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates greater binding affinity. Selectivity ratio is the ratio of Ki values (Ki for the specific subtype / Ki for M3).

Table 2: Functional Antagonist Potency of this compound in Detrusor Smooth Muscle

PreparationAgonistpA2 Value
Human Bladder StripsCarbachol8.44[5]
Porcine Detrusor StripsCarbachol~8.5[6]
Data from in vitro organ bath studies. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, serving as a measure of the antagonist's potency.

Experimental Protocols

The quantitative data presented are derived from specific and reproducible experimental methodologies that are standard in pharmacological research.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity of a compound like this compound for various receptor subtypes.

  • Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes.

  • Materials:

    • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells that are genetically engineered to stably express one of the five human recombinant muscarinic receptor subtypes (M1-M5).[7]

    • Radioligand: [³H]N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist that is radioactively labeled.[7]

    • Test Compound: this compound, prepared in a range of concentrations.

    • Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (1 µM), to determine the amount of non-specific binding of the radioligand.[7]

    • Assay Buffer: HEPES buffer (20 mM, pH 7.4) to maintain physiological pH.[7]

  • Procedure:

    • Membrane Preparation: The CHO-K1 cells expressing the target receptor are cultured and then harvested. The cell membranes, which contain the receptors, are isolated through homogenization and centrifugation.

    • Binding Assay: The isolated cell membranes are incubated in a multi-well plate with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of unlabeled this compound.

    • Equilibrium: The mixture is incubated for a specific time and at a controlled temperature to allow the binding of the radioligand and the competitor to reach a state of equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This process separates the receptor-bound radioligand from the unbound radioligand in the solution.

    • Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value, which represents the binding affinity of this compound, is then calculated from the IC50 value using the Cheng-Prusoff equation.

start Start cell_culture Cell Culture (CHO-K1 with M3 Receptor) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup in 96-well Plate (Membranes, [³H]-NMS, this compound) membrane_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki Calculation) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand competition binding assay.

In Vitro Organ Bath Functional Assay

This assay is crucial for assessing the functional antagonistic effect of this compound on the contraction of detrusor smooth muscle tissue.

  • Objective: To determine the functional potency (pA2 value) of this compound in its ability to inhibit agonist-induced contractions of the detrusor muscle.

  • Materials:

    • Tissue: Strips of detrusor smooth muscle dissected from human or porcine bladders.[5][8]

    • Physiological Salt Solution: Krebs-Ringer bicarbonate solution, which mimics the ionic composition of extracellular fluid. This solution is maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.[8][9]

    • Agonist: Carbachol, a stable analog of acetylcholine, is used to induce muscle contraction.[5][10]

    • Antagonist: this compound.

  • Procedure:

    • Tissue Preparation: The bladder is obtained, and the detrusor muscle is carefully dissected into small strips. These strips are then mounted in organ baths filled with the physiological salt solution.[9]

    • Equilibration: The tissue strips are allowed to equilibrate for a period under a set resting tension until a stable baseline is achieved.

    • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated by adding increasing concentrations of carbachol to the organ bath and recording the resulting contractile force. This establishes the baseline response.

    • Antagonist Incubation: The tissues are thoroughly washed to remove the carbachol and then incubated with a specific concentration of this compound for a predetermined period to allow the antagonist to bind to the receptors.

    • Second Agonist Curve: In the continued presence of this compound, a second cumulative concentration-response curve to carbachol is generated.

    • Repeat: The previous two steps are repeated with progressively higher concentrations of this compound on different tissue preparations.

    • Data Analysis: The presence of this compound causes a rightward shift in the carbachol concentration-response curve, indicating competitive antagonism. The magnitude of this shift is used to construct a Schild plot, from which the pA2 value is determined.[11][12]

Conclusion

The mechanism of action of this compound on detrusor smooth muscle is precisely defined by its high affinity and selectivity for the M3 muscarinic receptor. Through competitive antagonism at this receptor, this compound effectively blocks the primary signaling pathway that mediates cholinergic-induced detrusor contractions. This targeted pharmacological profile, substantiated by rigorous in vitro data, provides a clear and compelling rationale for its clinical utility in the treatment of overactive bladder. The experimental methodologies detailed in this guide are foundational to the pharmacological characterization of this compound and similar therapeutic agents, offering a solid basis for ongoing and future research in urology and drug development.

References

Darifenacin's M3 Receptor Selectivity and Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darifenacin is a potent and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB).[1] Its clinical efficacy is primarily attributed to its high affinity for the M3 receptor subtype, which predominantly mediates the contraction of the bladder's detrusor muscle.[1][2] This guide provides an in-depth overview of this compound's binding affinity and selectivity for the human muscarinic acetylcholine receptor subtypes (M1-M5). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and experimental workflows to support further research and drug development.

Quantitative Binding Affinity of this compound

The selectivity of this compound for the M3 receptor over other muscarinic subtypes is a critical aspect of its pharmacological profile, potentially contributing to a more favorable side-effect profile compared to non-selective antagonists. The following tables summarize the in vitro binding affinities of this compound and other antimuscarinic agents, presented as pKi values (the negative logarithm of the inhibition constant, Ki). A higher pKi value signifies a higher binding affinity.

Table 1: Comparative Affinity (pKi) of this compound and Other Antimuscarinic Compounds for Human Recombinant Muscarinic Receptor Subtypes (M1-M5) [1][3]

CompoundM1 pKi (SEM)M2 pKi (SEM)M3 pKi (SEM)M4 pKi (SEM)M5 pKi (SEM)
This compound 8.2 (0.04)7.4 (0.1)9.1 (0.1) 7.3 (0.1)8.0 (0.1)
Tolterodine8.8 (0.01)8.0 (0.1)8.5 (0.1)7.7 (0.1)7.7 (0.03)
Oxybutynin8.7 (0.04)7.8 (0.1)8.9 (0.1)8.0 (0.04)7.4 (0.03)
Propiverine6.6 (0.1)5.4 (0.1)6.4 (0.1)6.0 (0.1)6.5 (0.1)
Trospium9.1 (0.1)9.2 (0.1)9.3 (0.1)9.0 (0.1)8.6 (0.1)

Data presented as mean values with the standard error of the mean (SEM) in parentheses.[1][3]

Table 2: Selectivity Ratios of this compound for the M3 Receptor [4]

Receptor SubtypeSelectivity Ratio vs. M3
M19x
M512x
M259x
M460x

Selectivity ratio is the ratio of Ki values (Ki for subtype / Ki for M3).[4]

In vitro studies utilizing human recombinant muscarinic receptor subtypes have demonstrated that this compound possesses a significantly greater affinity for the M3 receptor.[5] Specifically, it exhibits a 9-fold and 12-fold greater affinity for M3 compared to M1 and M5 receptors, respectively, and approximately a 59-fold to 60-fold greater affinity for M3 compared to M2 and M4 receptors.[4]

Table 3: Radioligand Binding Characteristics of this compound in Human Bladder Detrusor Membranes [1]

TissueKi (nM) (95% CL)Ki H (nM) (95% CL)*% High Affinity Sites
Detrusor41.4 (32–52)0.19 (0.08-0.47)23 ± 2

The data for this compound was better fitted to a two-site binding model. Ki represents the dissociation constant for the low-affinity site, and Ki H represents the high-affinity site.[1]

M3 Receptor Signaling Pathway and Inhibition by this compound

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine (ACh), primarily couples to Gq/11 proteins. This initiates a signaling cascade leading to smooth muscle contraction. This compound acts as a competitive antagonist at this receptor, inhibiting the downstream effects of ACh.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Activates This compound This compound This compound->M3R Inhibits Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction MAPK MAPK Cascade (p38, ERK1/2) PKC->MAPK Proliferation Cell Proliferation & Invasion MAPK->Proliferation

M3 Receptor Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.[1][6]

Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials and Reagents:

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[3]

  • Radioligand: [N-methyl-³H]-scopolamine ([³H]-NMS), a non-selective muscarinic antagonist, at a concentration of 0.1-0.4 nM.[3][7]

  • Test Compound: this compound at various concentrations (typically 12 concentrations spanning a wide range).[3][8]

  • Non-specific Binding Control: 1 µM Atropine.[3]

  • Assay Buffer: 20 mM HEPES, pH 7.4.[3]

  • Glass fiber filters (e.g., GF/B or GF/C).[1][9]

  • Cell harvesting equipment.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the desired muscarinic receptor subtype to confluence.[8]

    • Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.[1]

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.[1]

    • Determine the protein concentration of the membrane preparation.[9]

  • Binding Assay Protocol:

    • In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.[1]

    • Add increasing concentrations of the unlabeled test compound (this compound).[1]

    • To determine non-specific binding, a separate set of wells should contain the membrane preparation and a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).[3]

    • Add a fixed concentration of the radioligand ([³H]-NMS).[1]

    • Incubate the plate at 20°C to allow the binding to reach equilibrium.[3]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[1]

    • Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.[10]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.[1]

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.[1]

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[3]

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[3]

Radioligand_Binding_Workflow prep Membrane Preparation (from cells expressing receptor) plate Plate Setup (96-well) - Membranes - [³H]-NMS (Radioligand) - this compound (Competitor) - Atropine (NSB Control) prep->plate incubate Incubation (to reach equilibrium) plate->incubate filter Rapid Filtration (separate bound/free ligand) incubate->filter wash Wash Filters (remove unbound radioligand) filter->wash count Scintillation Counting (quantify radioactivity) wash->count analyze Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analyze

Workflow for a Radioligand Competition Binding Assay.
GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins by a GPCR agonist. It can be used to determine the potency and efficacy of agonists and the inhibitory constants of antagonists.[11][12]

Objective: To functionally assess the antagonist properties of this compound at muscarinic receptors by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials and Reagents:

  • Membrane Preparations: As described in the radioligand binding assay.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: A muscarinic agonist such as Carbachol.[11]

  • Antagonist: this compound.

  • Assay Buffer: Containing MgCl₂, NaCl, and GDP. The optimal concentrations of these components may vary depending on the G-protein subtype being studied.[13]

  • Glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation.

    • For antagonist assessment, pre-incubate the membranes with varying concentrations of this compound.[11]

    • Add a fixed concentration of a muscarinic agonist (e.g., Carbachol) to stimulate the receptor.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubation:

    • Incubate the plate, typically at 30°C, to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate concentration-response curves to determine the IC50 of this compound's inhibition of agonist-stimulated [³⁵S]GTPγS binding.

    • For a competitive antagonist, a Schild analysis can be performed by generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist to determine the pA₂ value.[11]

GTPgS_Binding_Workflow prep Membrane Preparation preincubate Pre-incubation - Membranes - this compound (Antagonist) prep->preincubate stimulate Stimulation - Add Agonist (e.g., Carbachol) preincubate->stimulate bind Initiate Binding - Add [³⁵S]GTPγS stimulate->bind incubate Incubation bind->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis - Determine IC50 - Schild Analysis (optional) count->analyze

Workflow for a GTPγS Binding Assay (Antagonist Mode).

Conclusion

The data and protocols presented in this guide underscore this compound's high affinity and selectivity for the M3 muscarinic receptor. The provided quantitative data in a comparative format offers a clear perspective on its binding profile relative to other antimuscarinic agents. The detailed experimental methodologies for radioligand and GTPγS binding assays serve as a practical resource for researchers investigating muscarinic receptor pharmacology. The visualized signaling pathway and experimental workflows provide a conceptual framework for understanding this compound's mechanism of action and the methods used to characterize it. This comprehensive technical overview is intended to be a valuable tool for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

References

In Vitro Characterization of Darifenacin's Anticholinergic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR), developed for the treatment of overactive bladder (OAB).[1][2][3][4] Its clinical efficacy is primarily attributed to its high affinity for the M3 receptor subtype, which is the main mediator of bladder detrusor muscle contraction.[5] This technical guide provides a comprehensive overview of the in vitro methods used to characterize the anticholinergic activity of this compound, with a focus on its receptor binding affinity and functional selectivity. The information presented is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Muscarinic Receptor Binding Affinity of this compound

The cornerstone of characterizing this compound's anticholinergic activity lies in determining its binding affinity for the five human muscarinic receptor subtypes (M1-M5). This is typically achieved through competitive radioligand binding assays.

Quantitative Binding Affinity Data

The selectivity of this compound for the M3 receptor subtype over other muscarinic subtypes is a key attribute that may contribute to a more favorable side-effect profile compared to non-selective antagonists.[5] The binding affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value signifies a higher binding affinity.

Table 1: Affinity (pKi) of this compound and Other Antimuscarinic Agents for Human Recombinant Muscarinic Receptor Subtypes (M1-M5)

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
This compound 8.2 (± 0.04) 7.4 (± 0.1) 9.1 (± 0.1) 7.3 (± 0.1) 8.0 (± 0.1)
Tolterodine8.8 (± 0.01)8.0 (± 0.1)8.5 (± 0.1)7.7 (± 0.1)7.7 (± 0.03)
Oxybutynin8.7 (± 0.04)7.8 (± 0.1)8.9 (± 0.1)8.0 (± 0.04)7.4 (± 0.03)
Propiverine6.6 (± 0.1)5.4 (± 0.1)6.4 (± 0.1)6.0 (± 0.1)6.5 (± 0.1)
Trospium9.1 (± 0.1)9.2 (± 0.1)9.3 (± 0.1)9.0 (± 0.1)8.6 (± 0.1)
Data presented as mean (SEM). Source:[6]

Table 2: this compound Selectivity Ratios (Ki ratio) for M3 Receptor vs. Other Muscarinic Subtypes

ComparisonM3/M1M3/M2M3/M4M3/M5
Ki Ratio 8506313
Derived from the antilog of the difference in mean pKi values from Table 1. Source:[6]
Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a typical procedure for determining the in vitro binding affinity of a test compound like this compound for muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in cell membranes.

Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[6]

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[6][7]

  • Radioligand: [N-methyl-3H]-scopolamine ([3H]-NMS), a non-selective muscarinic antagonist.[6][7]

  • Test Compound: this compound.

  • Non-specific Binding (NSB) Control: Atropine (1 µM).[6]

  • Assay Buffer: 20 mM HEPES, pH 7.4.[6]

  • Instrumentation: Liquid scintillation counter, cell harvester with glass fiber filters.[7][8]

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.[7]

    • Prepare the [3H]-NMS solution in assay buffer at a concentration of 0.1-0.4 nM.[6]

    • Prepare the NSB control solution (1 µM Atropine) in assay buffer.[6]

  • Assay Setup:

    • Set up a 96-well plate in triplicate for each condition:

      • Total Binding (TB): Wells containing assay buffer, [3H]-NMS, and cell membranes.

      • Non-specific Binding (NSB): Wells containing the NSB control (Atropine), [3H]-NMS, and cell membranes.

      • Competition: Wells containing a specific concentration of this compound, [3H]-NMS, and cell membranes.

  • Incubation:

    • To the appropriate wells, add the assay components. The reaction is typically initiated by the addition of the cell membrane suspension.

    • Seal the plate and incubate at 20°C with gentle agitation to allow the binding reaction to reach equilibrium.[6]

  • Termination and Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[7][8]

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.[7]

  • Radioactivity Measurement:

    • Dry the filter mat.

    • Place the individual filter discs into scintillation vials, add a suitable volume of scintillation cocktail, and cap the vials.

    • Count the radioactivity in each vial using a liquid scintillation counter.[7][8]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve using a suitable data fitting program.[6]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Radioligand_Binding_Assay_Workflow prep Reagent Preparation setup Assay Plate Setup prep->setup Serial dilutions, Radioligand, Membranes incubation Incubation setup->incubation Combine reagents filtration Filtration incubation->filtration Separate bound/ unbound counting Scintillation Counting filtration->counting Measure radioactivity analysis Data Analysis counting->analysis Calculate IC50 & Ki

Radioligand Binding Assay Workflow

Functional Characterization of this compound's Anticholinergic Activity

Functional assays are crucial for determining how this compound's binding to muscarinic receptors translates into a cellular response. These assays measure the downstream effects of receptor activation or inhibition.

M3 Receptor-Mediated Signaling and Inhibition by this compound

The M3 muscarinic receptor, the primary target of this compound, is a Gq-coupled receptor.[9] Upon activation by acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ is a key event in smooth muscle contraction.

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Inhibits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

M3 Receptor Signaling Pathway and this compound Inhibition
Functional Assay: Calcium Flux Assay

This assay directly measures the increase in intracellular calcium following M3 receptor activation and its inhibition by an antagonist like this compound.

Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization in cells expressing the M3 muscarinic receptor.

Principle: Cells expressing the M3 receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the intracellular calcium concentration increases, leading to a change in the fluorescence intensity of the dye. The ability of this compound to inhibit this change is quantified to determine its IC50 value.[8]

Materials:

  • Cells: CHO-K1 or HEK cells stably expressing the human M3 muscarinic receptor.[10]

  • Agonist: Acetylcholine (ACh) or Carbachol.[10][11]

  • Antagonist: this compound.

  • Calcium-sensitive dye: Fluo-4 AM or a no-wash calcium assay kit.[8]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Instrumentation: A fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation).[12]

Procedure:

  • Cell Culture and Plating:

    • Culture the M3 receptor-expressing cells in a suitable medium.

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom assay plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the cell culture medium.

    • Add the calcium-sensitive dye solution to the cells and incubate according to the manufacturer's instructions (e.g., 45 minutes at 37°C).[12] Probenecid may be included to prevent dye leakage.[8]

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with the this compound dilutions for a specified period.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the assay plate in the fluorescence plate reader.

    • Use the integrated liquid handler to add a fixed concentration of the agonist (e.g., acetylcholine) to all wells.

    • Measure the fluorescence intensity over time, typically for 90 seconds, before and after agonist addition.[12]

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • Generate concentration-response curves by plotting the inhibition of the agonist-induced calcium response against the this compound concentration.

    • Calculate the IC50 value from these curves.[8]

Functional Assay: GTPγS Binding Assay

This assay provides a measure of G-protein activation, an event that is upstream of second messenger generation.

Objective: To determine the effect of this compound on agonist-stimulated G-protein activation in membranes containing muscarinic receptors.

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is a measure of G-protein activation.[13][14][15] As an antagonist, this compound will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.

Materials:

  • Cell Membranes: Membranes from cells expressing the muscarinic receptor of interest.

  • Agonist: A muscarinic agonist (e.g., Carbachol).

  • Antagonist: this compound.

  • Radioligand: [³⁵S]GTPγS.[16]

  • Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP.[16][17]

  • Instrumentation: Liquid scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and a fixed concentration of the agonist.

  • Incubation:

    • In a 96-well plate, combine the cell membranes, this compound (or vehicle), and the agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold buffer.

  • Radioactivity Measurement:

    • Dry the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the agonist-stimulated [³⁵S]GTPγS binding in the presence of different concentrations of this compound.

    • Plot the percentage of inhibition of agonist-stimulated binding against the this compound concentration to determine the IC50 value.

Functional_Assay_Logic This compound This compound M3R M3 Receptor This compound->M3R Binds to BindingAssay Radioligand Binding Assay M3R->BindingAssay Characterized by FunctionalAssay Functional Assays M3R->FunctionalAssay Functionally tested by Affinity Binding Affinity (Ki) BindingAssay->Affinity Determines GTP_Assay GTPγS Binding Assay FunctionalAssay->GTP_Assay Ca_Assay Calcium Flux Assay FunctionalAssay->Ca_Assay Potency Functional Potency (IC50) GTP_Assay->Potency Ca_Assay->Potency

Logical Relationship of In Vitro Assays

Conclusion

The in vitro characterization of this compound's anticholinergic activity through radioligand binding and functional assays provides a robust understanding of its pharmacological profile. The data consistently demonstrate that this compound is a potent and selective M3 muscarinic receptor antagonist.[1][2][18] The experimental protocols detailed in this guide represent standard methodologies for assessing the affinity and functional activity of muscarinic receptor antagonists, providing a framework for further research and development in this area. This selectivity for the M3 receptor is believed to be a key factor in its efficacy in treating overactive bladder while potentially minimizing side effects associated with the blockade of other muscarinic receptor subtypes.[2]

References

The Pharmacological Profile of Darifenacin Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin hydrobromide is a potent and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB).[1][2][3][4] Its clinical efficacy in managing symptoms of urge urinary incontinence, urgency, and frequency stems from its high affinity for the M3 receptor subtype, which is predominantly responsible for detrusor muscle contraction in the bladder.[1][3][5][6][7] This document provides a comprehensive overview of the pharmacological profile of this compound hydrobromide, including its mechanism of action, receptor binding affinity, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. Detailed experimental protocols and visual representations of key pathways and workflows are included to provide a thorough technical resource for professionals in the field of drug development and research.

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors, with a significantly higher affinity for the M3 subtype compared to other muscarinic receptor subtypes (M1, M2, M4, and M5).[8][9] The M3 receptors are the primary mediators of bladder muscle contraction.[3][5][7] By selectively blocking these receptors in the detrusor muscle, this compound reduces the frequency and intensity of involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of OAB.[5][7][9][10][11] This M3 selectivity is thought to contribute to a favorable side-effect profile, with a lower incidence of adverse effects associated with the blockade of other muscarinic receptor subtypes, such as cognitive and cardiovascular effects.[4][8]

Muscarinic Receptor Signaling Pathway

The binding of acetylcholine to M3 receptors on the detrusor smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This compound competitively inhibits this initial step.

cluster_cell Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binding Gq Gq Protein M3R->Gq Activation This compound This compound This compound->M3R Antagonism PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release SR->Ca2 Contraction Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: M3 Receptor Signaling Pathway and this compound's Point of Intervention.

Quantitative Data

Receptor Binding Affinity

The binding affinity of this compound for the five human muscarinic receptor subtypes has been determined through in vitro radioligand binding assays. The data, presented as pKi values (negative logarithm of the inhibition constant), highlights this compound's selectivity for the M3 receptor.

Table 1: In Vitro Binding Affinity (pKi) of this compound for Human Muscarinic Receptor Subtypes [1]

CompoundM1M2M3M4M5
This compound 8.27.49.17.38.0

Data presented as mean pKi values. A higher pKi value indicates greater binding affinity.

Table 2: Comparative Binding Affinity (pKi) of Various Antimuscarinic Agents [1]

CompoundM1M2M3M4M5
This compound 8.27.49.17.38.0
Tolterodine 8.88.08.57.77.7
Oxybutynin 8.77.88.98.07.4
Propiverine 6.67.07.26.86.9
Trospium 8.98.88.98.68.7

Data presented as mean pKi values.

Pharmacokinetic Parameters

The pharmacokinetic profile of the extended-release (ER) formulation of this compound hydrobromide allows for once-daily dosing.

Table 3: Pharmacokinetic Parameters of this compound ER Tablets (at steady state) [2][6][10][11][12][13]

Parameter7.5 mg Once Daily15 mg Once Daily
Cmax (ng/mL) 1.925.08
Tmax (hours) ~7~7
AUC (ng*hr/mL) 27.979.6
Half-life (hours) 13-1913-19
Absolute Bioavailability ~15.4%~18.6%

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is fundamental for determining the in vitro binding affinity of a compound for a specific receptor subtype.[14][15][16]

Objective: To determine the inhibition constant (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Lines: CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[1]

  • Radioligand: [N-methyl-³H]-scopolamine.[1]

  • Test Compound: this compound hydrobromide.

  • Non-specific Binding Control: Atropine (1 µM).[1]

  • Assay Buffer: HEPES buffer (20 mM, pH 7.4).[1][16]

  • Equipment: Cell harvester, scintillation counter, 96-well plates.

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the target receptor subtype.

    • Harvest the cells and homogenize them in an appropriate buffer to prepare cell membranes.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • Add the assay buffer to all wells.

    • Add 1 µM atropine to the non-specific binding wells.

    • Add serial dilutions of this compound to the competitor wells.

  • Incubation:

    • Add the radioligand ([N-methyl-³H]-scopolamine) to all wells at a concentration near its Kd.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium.[1]

  • Separation and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Membranes (Expressing M3 Receptor) D Incubate Membranes with Radioligand and this compound A->D B Prepare Radioligand ([³H]-Scopolamine) B->D C Prepare this compound (Serial Dilutions) C->D E Separate Bound and Free Ligand (Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Generate Competition Curve F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for Radioligand Competition Binding Assay.

Pharmacodynamics

Pharmacodynamic studies have demonstrated that this compound increases bladder capacity and reduces the frequency of unstable detrusor contractions in patients with OAB.[11][17] In healthy volunteers, this compound did not show clinically relevant effects on cognitive function, heart rate, or heart rate variability, which is consistent with its M1/M2 sparing properties.[18] However, a dose-dependent decrease in salivary flow was observed, which is an expected effect of M3 receptor antagonism.[18]

Clinical Efficacy

Numerous large-scale, randomized, placebo-controlled clinical trials have established the efficacy of this compound (7.5 mg and 15 mg once daily) in the treatment of OAB.[8][19][20][21]

Key Efficacy Endpoints:

  • Reduction in Incontinence Episodes: this compound significantly reduces the number of urge urinary incontinence episodes per week compared to placebo.[10][19][21] Studies have shown reductions of up to 72.8% from baseline.[19][21]

  • Reduction in Micturition Frequency: Patients treated with this compound experience a significant decrease in the number of micturitions per day.[19][21][22]

  • Reduction in Urgency Episodes: this compound leads to a significant reduction in the frequency and severity of urgency episodes.[19][21]

  • Increased Bladder Capacity: Treatment with this compound results in an increased mean volume voided.[19][21]

  • Improved Quality of Life: Patients report significant improvements in quality of life measures, including those related to sleep and social activities.[6][22]

The onset of action is rapid, with significant improvements in OAB symptoms observed as early as the first two weeks of treatment.[19][20][21]

Safety and Tolerability

This compound is generally well-tolerated. The most common adverse events are related to its anticholinergic properties and are typically mild to moderate in severity.[17][19][23][24]

Common Adverse Effects (>2% incidence):

  • Dry mouth[17][19][23][24]

  • Constipation[17][19][23][24]

  • Headache[10][23]

  • Dyspepsia[23]

  • Nausea[23]

  • Urinary tract infection[23]

  • Blurred vision[23]

Serious adverse events are rare but can include angioedema, urinary retention, and heat prostration.[17][23][24][25]

Metabolism and Drug Interactions

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][6][7][9][12][26][27] This metabolic pathway is the basis for several potential drug-drug interactions.

  • CYP3A4 Inhibitors: Concomitant use of potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can significantly increase this compound plasma concentrations.[2][12] The daily dose of this compound should not exceed 7.5 mg when co-administered with potent CYP3A4 inhibitors.[9]

  • CYP2D6 Inhibitors: Potent inhibitors of CYP2D6 may also lead to increased exposure to this compound.

  • CYP2D6 Substrates: Caution is advised when this compound is used with CYP2D6 substrates that have a narrow therapeutic index (e.g., flecainide, thioridazine, tricyclic antidepressants).[11]

  • Other Anticholinergic Agents: Co-administration with other anticholinergic drugs may increase the frequency and severity of side effects such as dry mouth, constipation, and blurred vision.[11]

cluster_this compound This compound Metabolism cluster_inhibitors Inhibitors cluster_substrates Other Drugs This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by CYP2D6 CYP2D6 This compound->CYP2D6 Metabolized by Substrates2D6 CYP2D6 Substrates (Narrow Therapeutic Index) This compound->Substrates2D6 Potential Interaction Anticholinergics Other Anticholinergic Agents This compound->Anticholinergics Additive Effects Metabolites Inactive Metabolites CYP3A4->Metabolites CYP2D6->Metabolites Inhibitors3A4 Potent CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors3A4->CYP3A4 Inhibition Inhibitors2D6 Potent CYP2D6 Inhibitors Inhibitors2D6->CYP2D6 Inhibition

Caption: this compound Metabolism and Potential Drug Interactions.

Conclusion

This compound hydrobromide is a well-characterized M3 selective muscarinic receptor antagonist with a proven efficacy and safety profile for the treatment of overactive bladder. Its pharmacological properties, particularly its selectivity for the M3 receptor, provide a targeted therapeutic approach to managing OAB symptoms. This technical guide has summarized the key pharmacological data, detailed relevant experimental methodologies, and provided visual aids to facilitate a deeper understanding of this compound's profile for professionals engaged in pharmaceutical research and development.

References

The Structural Enigma of M3 Receptor Selectivity: A Deep Dive into Darifenacin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the structural activity relationship (SAR) of Darifenacin, a potent and selective M3 muscarinic receptor antagonist. Developed for the treatment of overactive bladder (OAB), this compound's clinical efficacy is intrinsically linked to its preferential binding to the M3 receptor subtype, which is primarily responsible for detrusor muscle contraction. This document will dissect the key structural features of this compound, explore the SAR of its core components through available data on analogs and related compounds, and provide detailed experimental protocols for the assays used to characterize these molecules.

Executive Summary

This compound's high affinity and selectivity for the M3 muscarinic receptor are central to its therapeutic success, offering a favorable side-effect profile compared to non-selective antagonists. This guide synthesizes quantitative binding data, elucidates the downstream signaling pathways, and details the experimental methodologies crucial for the study of this compound and its analogs. While comprehensive SAR studies on a wide range of this compound analogs are not abundant in publicly available literature, this paper compiles and analyzes existing data on related compounds to infer the structural requirements for potent and selective M3 antagonism.

Quantitative Binding Affinity of this compound and Comparators

The selectivity of an M3 antagonist is paramount in minimizing off-target effects. Blockade of M1 receptors can lead to cognitive side effects, while M2 receptor antagonism can cause cardiovascular complications. This compound exhibits a notable selectivity for the M3 receptor over other muscarinic subtypes. The following tables summarize the in vitro binding affinities (expressed as pKi, the negative logarithm of the inhibition constant) of this compound and other antimuscarinic agents. A higher pKi value indicates a greater binding affinity.

CompoundM1 pKi (SEM)M2 pKi (SEM)M3 pKi (SEM)M4 pKi (SEM)M5 pKi (SEM)M3/M1 SelectivityM3/M2 SelectivityReference
This compound 8.2 (0.04)7.4 (0.1)9.1 (0.1)7.3 (0.1)8.0 (0.1)~8-fold~50-fold[1][2]
Tolterodine8.8 (0.01)8.0 (0.1)8.5 (0.1)7.7 (0.1)7.7 (0.03)~0.5-fold~3-fold[1][2]
Oxybutynin8.7 (0.04)7.8 (0.1)8.9 (0.1)8.0 (0.04)7.4 (0.03)~1.6-fold~12.6-fold[1][2]

Table 1: Comparative affinity (pKi) of this compound and other antimuscarinic compounds for human recombinant muscarinic receptor subtypes (M1-M5).

Structural Activity Relationship (SAR) of this compound and its Analogs

The chemical structure of this compound, (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, can be divided into three key pharmacophoric elements: the bulky 2,2-diphenylacetamide "head," the chiral pyrrolidine "core," and the 2-(2,3-dihydrobenzofuran-5-yl)ethyl "tail." The interplay of these components dictates the molecule's affinity and selectivity.

The 2,2-Diphenylacetamide Moiety

The two phenyl rings of the acetamide group are crucial for high-affinity binding. This bulky, hydrophobic region is thought to interact with a corresponding hydrophobic pocket within the orthosteric binding site of the muscarinic receptors.

  • Lipophilicity and Bulk: The diphenyl group provides the necessary bulk and lipophilicity to occupy the hydrophobic pocket. SAR studies on related muscarinic antagonists have shown that at least one aromatic and one other bulky cycloalkyl or aromatic ring are generally required for high antagonist potency.

  • Amide Linker: The acetamide linker plays a critical role in orienting the diphenyl groups and the pyrrolidine core. Modifications to this linker, such as changing its length or rigidity, would likely have a significant impact on binding affinity.

The Pyrrolidine Core

The pyrrolidine ring serves as a central scaffold, connecting the diphenylacetamide head and the dihydrobenzofuran ethyl tail. Its stereochemistry and the nature of the nitrogen substituent are critical for activity.

  • Stereochemistry: this compound is the (S)-enantiomer. The stereochemistry at the 3-position of the pyrrolidine ring is crucial for the correct spatial orientation of the diphenylacetamide and the ethyl tail within the receptor's binding pocket. The (R)-enantiomer has been reported to be less potent.

  • Tertiary Amine: The tertiary amine of the pyrrolidine ring is essential for the interaction with a conserved aspartate residue in the third transmembrane domain of all muscarinic receptors. At physiological pH, this nitrogen is protonated, forming a key ionic bond. The nature of the substituent on this nitrogen influences both affinity and selectivity. Increasing the steric bulk of the N-substituent in related tertiary amine antimuscarinics can lead to a decrease in potency.

The 2-(2,3-Dihydrobenzofuran-5-yl)ethyl Tail

This part of the molecule is believed to contribute to the M3 selectivity of this compound. It likely interacts with a more variable region of the binding pocket among the different muscarinic receptor subtypes.

  • Dihydrobenzofuran Ring: The dihydrobenzofuran ring system is a key feature. Its size, shape, and electronic properties are likely optimized for interaction with a specific sub-pocket in the M3 receptor. Bioisosteric replacement of this ring system with other bicyclic or heterocyclic structures would be a key area for analog synthesis to explore the impact on selectivity.

  • Ethyl Linker: The two-carbon ethyl linker provides the optimal spacing between the pyrrolidine nitrogen and the dihydrobenzofuran ring. Shortening or lengthening this chain would likely alter the positioning of the tail within the binding site, potentially affecting both affinity and selectivity.

Signaling Pathways

This compound acts as a competitive antagonist at the M3 muscarinic receptor, blocking the binding of the endogenous agonist acetylcholine. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Stimulates PKC->Contraction Stimulates

M3 Receptor Signaling Pathway

Experimental Protocols

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific Binding Control: Atropine (1 µM).

  • Test Compound: this compound or its analogs at various concentrations.

  • Assay Buffer: 20 mM HEPES, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared from the CHO-K1 cell lines and stored at -80°C. On the day of the experiment, membranes are thawed and diluted in assay buffer to a concentration that provides an adequate signal-to-noise ratio.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-NMS (typically at its Kd) and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prepare_reagents Prepare Cell Membranes, [³H]-NMS, and Test Compound Dilutions start->prepare_reagents setup_plate Set up 96-well Plate: Total Binding, Non-specific Binding, and Competition Wells prepare_reagents->setup_plate incubate Incubate at Room Temperature (60-90 minutes) setup_plate->incubate filter_wash Rapidly Filter and Wash through Glass Fiber Filters incubate->filter_wash scintillation Add Scintillation Cocktail and Count Radioactivity filter_wash->scintillation analyze Analyze Data: Determine IC50 and Calculate Ki scintillation->analyze end End analyze->end

Radioligand Binding Assay Workflow
Phosphoinositide Turnover Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event of M3 receptor activation.

Materials:

  • Cell Line: CHO-K1 cells expressing the human M3 receptor.

  • Radiolabel: [³H]-myo-inositol.

  • Agonist: Carbachol.

  • Test Compound: this compound or its analogs.

  • Lithium Chloride (LiCl): To inhibit inositol monophosphatase.

  • Perchloric Acid.

  • Ion-exchange Chromatography Columns.

  • Scintillation Counter.

Procedure:

  • Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Pre-incubate the labeled cells with various concentrations of the test compound (antagonist) in a buffer containing LiCl.

  • Stimulation: Stimulate the cells with a fixed concentration of carbachol (agonist) for a defined period.

  • Termination and Extraction: Terminate the reaction by adding ice-cold perchloric acid. Extract the inositol phosphates.

  • Separation: Separate the total inositol phosphates using ion-exchange chromatography.

  • Quantification: Quantify the amount of [³H]-inositol phosphates using a scintillation counter.

  • Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced inositol phosphate production (IC50).

Conclusion

This compound's success as a treatment for overactive bladder is a testament to the benefits of M3 receptor selectivity. Its chemical structure is finely tuned for high-affinity binding to the M3 receptor while minimizing interactions with other muscarinic subtypes. While a comprehensive SAR for a broad series of this compound analogs is not yet fully elucidated in the public domain, analysis of its core structural components provides a strong framework for the rational design of future M3-selective antagonists. The experimental protocols detailed in this guide provide the necessary tools for researchers to further explore the SAR of this important class of compounds and to develop new therapeutic agents with improved efficacy and tolerability.

References

The Selective Antagonist: A Technical Guide to Darifenacin's Effect on Cholinergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, a key therapeutic target in the management of overactive bladder (OAB). This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative binding affinities for muscarinic receptor subtypes, and its impact on downstream cholinergic signaling pathways. Detailed experimental protocols for assessing receptor binding are provided, and key concepts are illustrated through signaling pathway and experimental workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of cholinergic pharmacology.

Introduction to Cholinergic Signaling and Muscarinic Receptors

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a pivotal role in regulating a wide array of physiological functions. ACh exerts its effects through two main types of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes are differentially expressed throughout the body and are coupled to distinct intracellular signaling cascades.

The M3 receptor is predominantly found on smooth muscle cells, such as those in the urinary bladder's detrusor muscle, as well as in glandular tissues.[1] Its activation by ACh is a primary driver of detrusor muscle contraction.[1] In overactive bladder, inappropriate detrusor muscle contractions lead to symptoms of urinary urgency, frequency, and urge incontinence. Therefore, selective antagonism of the M3 receptor is a rational therapeutic strategy for OAB.[2]

This compound is a tertiary amine that acts as a competitive antagonist at muscarinic receptors with a high degree of selectivity for the M3 subtype.[3][4] This selectivity is thought to confer a favorable side-effect profile by minimizing the blockade of M1 receptors in the central nervous system (associated with cognitive impairment) and M2 receptors in the heart (associated with cardiac effects).[3][4]

This compound's Mechanism of Action

This compound exerts its therapeutic effect by competitively blocking the binding of acetylcholine to M3 muscarinic receptors on detrusor smooth muscle cells.[1] M3 receptors are coupled to the Gq family of G proteins.[5] Upon ACh binding, the M3 receptor activates Gq, which in turn stimulates the enzyme phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] The elevated intracellular Ca2+ concentration, in conjunction with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of downstream targets that ultimately result in smooth muscle contraction.[7]

By occupying the M3 receptor, this compound prevents ACh from initiating this signaling cascade, thereby relaxing the detrusor muscle, increasing bladder capacity, and reducing the symptoms of OAB.[3]

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Phosphorylates targets ACh->M3R Binds This compound This compound This compound->M3R Blocks

Figure 1: this compound's antagonistic effect on the M3 cholinergic signaling pathway.

Quantitative Binding Affinity of this compound

The selectivity of this compound for the M3 receptor subtype is a cornerstone of its pharmacological profile. This selectivity is quantified through in vitro radioligand binding assays, which determine the binding affinity of a compound for a specific receptor. The affinity is typically expressed as the inhibition constant (Ki), with the pKi value (the negative logarithm of the Ki) also commonly used. A higher pKi value indicates a greater binding affinity.

The following tables summarize the pKi values of this compound and other antimuscarinic agents for the five human muscarinic receptor subtypes.

Table 1: Comparative Affinity (pKi) of Antimuscarinic Compounds for Human Recombinant Muscarinic Receptor Subtypes (M1-M5)

CompoundM1 pKi (SEM)M2 pKi (SEM)M3 pKi (SEM)M4 pKi (SEM)M5 pKi (SEM)Reference
This compound 8.2 (0.04)7.4 (0.1)9.1 (0.1) 7.3 (0.1)8.0 (0.1)[2][8]
Tolterodine8.8 (0.01)8.0 (0.1)8.5 (0.1)7.7 (0.1)7.7 (0.03)[2][8]
Oxybutynin8.7 (0.04)7.8 (0.1)8.9 (0.1)8.0 (0.04)7.4 (0.03)[2][8]
Propiverine6.6 (0.1)5.4 (0.1)6.4 (0.1)6.0 (0.1)6.5 (0.1)[2]
Trospium9.1 (0.1)9.2 (0.1)9.3 (0.1)9.0 (0.1)8.6 (0.1)[2]

Data presented as mean (Standard Error of the Mean). Data derived from studies using CHO-K1 cells stably expressing human recombinant M1-M5 receptors.[2]

Table 2: Selectivity Ratios of this compound for M3 vs. Other Muscarinic Receptor Subtypes

ComparisonKi Ratio (M3 vs. Mx)Fold Selectivity
M3 vs. M17.9~8-fold
M3 vs. M250.1~50-fold
M3 vs. M463.1~63-fold
M3 vs. M512.6~13-fold

Ki ratios are derived from the pKi values in Table 1.

As the data illustrates, this compound exhibits the highest affinity for the M3 receptor subtype, with a pKi of 9.1.[2][8] Its selectivity for M3 is particularly pronounced when compared to the M2 and M4 subtypes.[4][9][10]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a typical competitive binding assay to determine the inhibition constant (Ki) of a test compound like this compound for a specific muscarinic receptor subtype.

Objective: To determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[2][11]

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [3H]-N-methylscopolamine ([3H]-NMS).[2][11]

  • Test Compound: this compound or other unlabeled antagonists.

  • Assay Buffer: e.g., 20 mM HEPES, pH 7.4.[2]

  • Non-specific Binding (NSB) Control: A high concentration of a non-labeled, high-affinity antagonist, such as 1 µM atropine, to saturate all specific binding sites.[2]

  • Apparatus: 96-well or 384-well filter plates (e.g., glass fiber), cell harvester, liquid scintillation counter, and scintillation vials with cocktail.[11][12]

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (e.g., this compound) over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).[11] Prepare the radioligand solution at a concentration close to its dissociation constant (Kd) for the receptor subtype being studied.[11]

  • Assay Setup: In a multi-well plate, set up triplicate wells for each condition:

    • Total Binding (TB): Contains cell membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Contains cell membranes, radioligand, and the NSB control (e.g., atropine).[11]

    • Competition: Contains cell membranes, radioligand, and a specific concentration of the test compound.[11]

  • Incubation: Add the reagents to the wells and incubate the plate at a controlled temperature (e.g., 20°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[2][11]

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[11]

  • Radioactivity Measurement: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity in each vial using a liquid scintillation counter.[11][13]

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[13]

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_ligand Prepare Radioligand ([³H]-NMS) setup_plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Wells prep_ligand->setup_plate prep_compound Prepare Serial Dilutions of this compound prep_compound->setup_plate prep_membranes Prepare Receptor-Expressing Cell Membranes prep_membranes->setup_plate incubation Incubate to reach equilibrium (e.g., 60-90 min at 20°C) setup_plate->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff Equation scintillation->analysis

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Effects and Clinical Significance

The selective M3 antagonism of this compound translates into clinically relevant effects on bladder function. In vitro studies on isolated bladder smooth muscle preparations have demonstrated that this compound potently inhibits carbachol-induced contractions.[14] Interestingly, some research also suggests that this compound may influence non-muscarinic pathways in bladder tissue.[15][16]

Clinical trials have consistently shown that this compound (at doses of 7.5 mg and 15 mg once daily) significantly improves the symptoms of OAB.[4][17][18][19] These improvements include a reduction in the number of incontinence episodes, micturition frequency, and urgency episodes.[17][18] Patient-reported outcomes also indicate high satisfaction with this compound treatment.[17] The most common adverse effects are consistent with its antimuscarinic action and include dry mouth and constipation.[17][18]

Table 3: Summary of this compound's Efficacy in a 12-Week Clinical Trial in Patients ≥ 65 years

Efficacy ParameterThis compoundPlacebop-valueReference
Reduction in Micturition Frequency -25.3%-18.5%< 0.01[18]
Responder Rate (≥ 50% reduction in UUIEs) 70%58%0.021[18]

UUIEs: Urgency Urinary Incontinence Episodes

Conclusion

This compound is a selective M3 muscarinic receptor antagonist that effectively reduces the symptoms of overactive bladder by inhibiting the primary cholinergic signaling pathway responsible for detrusor muscle contraction. Its high affinity and selectivity for the M3 receptor subtype, as demonstrated by quantitative in vitro binding assays, likely contribute to its favorable balance of efficacy and tolerability. The detailed methodologies and pathway analyses presented in this guide provide a comprehensive technical overview for professionals engaged in the research and development of cholinergic modulators.

References

The Discovery and Synthesis of Darifenacin (UK-88,525): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin, initially identified as UK-88,525 by scientists at Pfizer, is a potent and selective M3 muscarinic receptor antagonist.[1][2] Its development was driven by the need for a more "uroselective" treatment for overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[3] By selectively targeting the M3 receptor subtype, which is primarily responsible for detrusor muscle contraction in the bladder, this compound aims to minimize the common side effects associated with less selective antimuscarinic agents, such as dry mouth, constipation, and blurred vision.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological characterization, and clinical development of this compound.

Introduction: The Rationale for a Selective M3 Antagonist

The pharmacological treatment of overactive bladder has historically relied on antimuscarinic drugs that block the action of acetylcholine on muscarinic receptors in the bladder's detrusor muscle.[3] However, the five subtypes of muscarinic receptors (M1-M5) are widely distributed throughout the body. Non-selective antagonists, while effective at reducing bladder contractions, can lead to a range of undesirable side effects due to the blockade of other muscarinic receptor subtypes. For instance, M1 receptor antagonism is associated with cognitive side effects, while M2 receptor blockade can lead to cardiac effects.[3]

This clinical challenge spurred the search for a more selective antagonist that would primarily target the M3 receptor, the predominant subtype mediating bladder contraction.[3] The development of this compound (UK-88,525) represents a targeted drug design approach aimed at improving the therapeutic index of antimuscarinic therapy for OAB.

The Discovery of this compound (UK-88,525)

This compound was discovered by scientists at the Pfizer research facility in Sandwich, UK.[5] The research program focused on identifying a compound with high affinity and selectivity for the M3 muscarinic receptor. Through a process of lead optimization, this compound emerged as a promising candidate, demonstrating a favorable in vitro profile with high potency at the M3 receptor and significantly lower affinity for other muscarinic subtypes.[6]

Chemical Synthesis of this compound

The synthesis of this compound, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, involves a multi-step process. A common and illustrative synthetic route involves the coupling of two key intermediates: (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine and 5-(2-bromoethyl)-2,3-dihydrobenzofuran.[2]

Synthesis of Key Intermediates

3.1.1. Synthesis of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine

The synthesis of this chiral pyrrolidine derivative often starts from a readily available chiral precursor, such as (S)-3-hydroxypyrrolidine. The synthesis can be conceptually broken down into the introduction of the diphenylacetamide moiety at the 3-position of the pyrrolidine ring. One patented method involves the reaction of a protected (S)-3-aminopyrrolidine with a suitable diphenylacetylating agent, followed by deprotection.[7]

3.1.2. Synthesis of 5-(2-bromoethyl)-2,3-dihydrobenzofuran

This intermediate can be prepared from 2,3-dihydrobenzofuran through a Friedel-Crafts acylation followed by reduction and bromination. A representative synthesis involves the reaction of 2,3-dihydrobenzofuran with bromoacetyl bromide to introduce the two-carbon side chain, which is then further modified to the desired bromoethyl derivative.[1]

Final Assembly of this compound

The final step in the synthesis of this compound is the alkylation of the secondary amine of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran.[2]

Detailed Experimental Protocol (Representative)

Step 1: Alkylation

To a solution of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine in a suitable solvent such as acetonitrile, is added 5-(2-bromoethyl)-2,3-dihydrobenzofuran and a base, for example, anhydrous potassium carbonate.[2] The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

Step 2: Work-up and Purification

After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude this compound base. Purification of the crude product is typically achieved through column chromatography on silica gel.[8] The purified this compound base is often obtained as a foam.[1]

Step 3: Salt Formation (this compound Hydrobromide)

For pharmaceutical use, the this compound free base is converted to a stable salt, most commonly the hydrobromide salt. This is achieved by dissolving the purified base in a suitable solvent, such as acetone, and treating it with a solution of hydrobromic acid.[2] The resulting this compound hydrobromide precipitates and can be collected by filtration, washed with a suitable solvent, and dried.

Characterization: The final product and intermediates are characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity.[8]

G cluster_intermediates Intermediate Synthesis cluster_final_synthesis Final Assembly S-3-aminopyrrolidine_deriv (S)-3-aminopyrrolidine derivative S-pyrrolidine_intermediate (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine S-3-aminopyrrolidine_deriv->S-pyrrolidine_intermediate Acylation diphenylacetylating_agent Diphenylacetylating agent diphenylacetylating_agent->S-pyrrolidine_intermediate Darifenacin_base This compound (free base) S-pyrrolidine_intermediate->Darifenacin_base Alkylation (K2CO3, Acetonitrile) 2,3-dihydrobenzofuran 2,3-dihydrobenzofuran bromoethyl_intermediate 5-(2-bromoethyl)-2,3-dihydrobenzofuran 2,3-dihydrobenzofuran->bromoethyl_intermediate Friedel-Crafts & Modification bromoacetyl_bromide Bromoacetyl bromide bromoacetyl_bromide->bromoethyl_intermediate bromoethyl_intermediate->Darifenacin_base Darifenacin_HBr This compound Hydrobromide Darifenacin_base->Darifenacin_HBr Salt Formation (Acetone) HBr Hydrobromic Acid HBr->Darifenacin_HBr

A simplified workflow for the synthesis of this compound Hydrobromide.

Pharmacological Profile

Mechanism of Action and Receptor Selectivity

This compound is a competitive antagonist of muscarinic acetylcholine receptors.[5] Its therapeutic efficacy stems from its high affinity for the M3 receptor subtype, which is the primary mediator of urinary bladder smooth muscle contraction.[5]

In Vitro Binding Affinity

The binding affinity of this compound for the five human muscarinic receptor subtypes has been determined using radioligand binding assays. These assays typically involve the use of cell lines (e.g., Chinese Hamster Ovary cells) engineered to express a single human muscarinic receptor subtype. The ability of this compound to displace a radiolabeled antagonist, such as [³H]N-methylscopolamine, is measured to determine its inhibition constant (Ki). The negative logarithm of the Ki value (pKi) is often used to express binding affinity, where a higher pKi indicates greater affinity.

Table 1: In Vitro Binding Affinities (pKi) of this compound for Human Muscarinic Receptors

CompoundM1 pKiM2 pKiM3 pKiM4 pKiM5 pKi
This compound 8.27.49.17.38.0

Data compiled from publicly available pharmacological studies.

As shown in the table, this compound exhibits the highest affinity for the M3 receptor subtype.

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • Test compound: this compound.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the target receptor subtype in cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]NMS, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Assay_Plate Add to 96-well Plate Prepare_Reagents->Assay_Plate Incubate Incubate to Reach Equilibrium Assay_Plate->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Workflow for a radioligand competition binding assay.
In Vitro Functional Assays

Functional assays are crucial to demonstrate that the binding of this compound to the M3 receptor translates into a functional antagonism of the receptor's activity. Isolated tissue bath experiments are commonly employed for this purpose.

Experimental Protocol: Isolated Guinea Pig Bladder Strip Assay

Objective: To evaluate the functional antagonist activity of this compound on M3 receptor-mediated smooth muscle contraction.

Materials:

  • Guinea pig bladder.

  • Organ bath system with a force transducer.

  • Krebs-Henseleit solution (physiological salt solution).

  • Carbachol (a muscarinic agonist).

  • This compound.

Procedure:

  • Tissue Preparation: Isolate the guinea pig bladder and prepare longitudinal strips of the detrusor muscle.

  • Mounting: Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Agonist Response: Generate a cumulative concentration-response curve to carbachol to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate with a specific concentration of this compound for a set period.

  • Repeat Agonist Response: Generate a second concentration-response curve to carbachol in the presence of this compound.

  • Data Analysis: The potency of this compound as an antagonist is determined by the rightward shift it causes in the carbachol concentration-response curve. The pA₂ value, a measure of antagonist potency, can be calculated using a Schild plot analysis.

G ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq_11 Gq/11 Protein M3R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction This compound This compound This compound->M3R Blocks

Signaling pathway of M3 receptor-mediated smooth muscle contraction and the inhibitory action of this compound.

Clinical Development and Efficacy

The clinical development of this compound involved extensive Phase I, II, and III clinical trials to establish its safety, tolerability, pharmacokinetics, and efficacy in patients with overactive bladder.

A pooled analysis of three large, randomized, double-blind, placebo-controlled Phase III studies provides robust evidence of this compound's clinical efficacy.[9] These studies typically involved a washout/run-in period followed by randomization to receive once-daily this compound (7.5 mg or 15 mg) or placebo for 12 weeks.[9]

Table 2: Pooled Efficacy Data from Phase III Clinical Trials of this compound in OAB (12 weeks)

Efficacy EndpointThis compound 7.5 mg (Median % Change from Baseline)This compound 15 mg (Median % Change from Baseline)Placebo (Median % Change from Baseline)
Incontinence Episodes per Week-68.4%-76.8%-49.5%
Micturition Frequency per Day-1.7-1.9-1.1
Urgency Episodes per Day-2.9-3.3-2.1

Data adapted from a pooled analysis of three Phase III studies. All changes for this compound groups were statistically significant compared to placebo.[9]

The most common adverse events reported in clinical trials were dry mouth and constipation, which are consistent with the antimuscarinic mechanism of action.[9] The incidence of central nervous system and cardiovascular adverse events was comparable to placebo, supporting the M1/M2-sparing profile of this compound.[9]

Experimental Protocol: Representative Phase III Clinical Trial Design

Objective: To evaluate the efficacy and safety of this compound in the treatment of patients with overactive bladder.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9]

Patient Population: Adult patients with a clinical diagnosis of overactive bladder for at least 6 months, characterized by urinary frequency and urge incontinence.

Treatment:

  • A 2- to 4-week single-blind placebo run-in period.

  • Randomization to receive once-daily oral treatment with this compound (7.5 mg or 15 mg) or a matching placebo for 12 weeks.

Primary Efficacy Endpoint:

  • Change from baseline in the number of incontinence episodes per week, as recorded in a patient's electronic diary.

Secondary Efficacy Endpoints:

  • Change from baseline in the frequency of micturition per 24 hours.

  • Change from baseline in the number of urgency episodes per 24 hours.

  • Change from baseline in the volume voided per micturition.

Safety Assessments:

  • Monitoring and recording of all adverse events.

  • Vital signs, physical examinations, and clinical laboratory tests.

G Screening Screening & Baseline (Patient Diary) Washout Placebo Run-in (2-4 weeks) Screening->Washout Randomization Randomization Washout->Randomization Darifenacin_7.5 This compound 7.5 mg/day Randomization->Darifenacin_7.5 Darifenacin_15 This compound 15 mg/day Randomization->Darifenacin_15 Placebo Placebo Randomization->Placebo Treatment 12-Week Treatment Period Darifenacin_7.5->Treatment Darifenacin_15->Treatment Placebo->Treatment Follow_up Follow-up Visits (e.g., Weeks 2, 6, 12) Treatment->Follow_up End_of_Study End of Study Analysis Follow_up->End_of_Study

A typical workflow for a Phase III clinical trial of this compound.

Conclusion

The discovery and development of this compound (UK-88,525) exemplify a successful targeted approach to drug design. By focusing on selectivity for the M3 muscarinic receptor, this compound offered a therapeutic option for overactive bladder with a potentially improved side-effect profile compared to older, non-selective antimuscarinic agents. The comprehensive preclinical and clinical evaluation of this compound has provided a wealth of data supporting its efficacy and safety in the management of OAB. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacological characterization, providing a valuable resource for researchers and drug development professionals in the field of urology and pharmacology.

References

Darifenacin: An In-Depth Technical Guide to Off-Target Effects and Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin is a selective M3 muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB). Its clinical efficacy is primarily attributed to its high affinity for the M3 receptors in the bladder detrusor muscle, leading to muscle relaxation and increased bladder capacity. While its selectivity for the M3 subtype over other muscarinic receptors is a key therapeutic advantage, a comprehensive understanding of its potential off-target effects and cross-reactivity with other receptors is crucial for a complete safety and pharmacological profile. This technical guide provides a detailed overview of this compound's receptor binding profile, delves into its known non-muscarinic interactions, and presents detailed experimental protocols for assessing receptor affinity and function.

On-Target Pharmacology: Muscarinic Receptor Selectivity

This compound's primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic M3 receptors. In vitro studies have consistently demonstrated its high affinity for the M3 receptor subtype compared to the other four muscarinic receptor subtypes (M1, M2, M4, and M5). This selectivity is thought to contribute to a favorable side-effect profile, with a lower incidence of central nervous system (CNS) effects (mediated by M1 receptors) and cardiac effects (mediated by M2 receptors) compared to less selective antimuscarinic agents.[1][2]

Quantitative Binding Affinity Data

The binding affinity of this compound for human muscarinic receptor subtypes is typically determined through radioligand competition binding assays. The data are often presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

CompoundM1 pKi (SEM)M2 pKi (SEM)M3 pKi (SEM)M4 pKi (SEM)M5 pKi (SEM)Reference
This compound 8.2 (0.04)7.4 (0.1)9.1 (0.1)7.3 (0.1)8.0 (0.1)[3]
Tolterodine8.8 (0.01)8.0 (0.1)8.5 (0.1)7.7 (0.1)7.7 (0.03)[3]
Oxybutynin8.7 (0.04)7.8 (0.1)8.9 (0.1)8.0 (0.04)7.4 (0.03)[3]

Table 1: Comparative affinity (pKi) of this compound and other antimuscarinic compounds for human recombinant muscarinic receptor subtypes (M1-M5). Data are presented as mean (SEM).

In addition to studies on recombinant receptors, binding characteristics have also been evaluated in human bladder tissue. In human bladder detrusor membranes, the binding of this compound was best described by a two-site binding model, indicating the presence of high- and low-affinity binding sites. The high-affinity component is believed to correspond to the M3 receptor.[2]

TissueKi (nM) (95% CL)Ki H (nM) (95% CL)% High Affinity Sites
Detrusor15.8 (9.5 - 26.2)0.4 (0.2 - 0.8)24
Mucosa10.0 (4.5 - 22.4)0.5 (0.2 - 1.2)21

Table 2: Radioligand binding characteristics of this compound in human bladder detrusor and mucosal membranes. Ki represents the dissociation constant for the low-affinity site, and Ki H represents the high-affinity site.[2]

M3 Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by acetylcholine, a conformational change in the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key trigger for smooth muscle contraction. This compound, by competitively blocking the M3 receptor, prevents this signaling cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq M3R->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release PKC PKC DAG->PKC activates Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Contraction Smooth Muscle Contraction Ca_Cytosol->Contraction PKC->Contraction Acetylcholine Acetylcholine Acetylcholine->M3R This compound This compound This compound->M3R blocks

M3 Muscarinic Receptor Signaling Pathway

Off-Target Effects and Receptor Cross-Reactivity

While highly selective for the M3 muscarinic receptor, evidence suggests that this compound can interact with other receptor systems, particularly at higher concentrations. These interactions may contribute to its overall pharmacological profile and, in some cases, to adverse effects.

Non-Muscarinic Contractile Pathways in the Urinary Bladder

Recent studies have revealed that this compound can inhibit bladder smooth muscle contractions induced by agonists for several non-muscarinic receptors. This suggests a mechanism of action that extends beyond simple M3 receptor blockade.

AgonistReceptor TargetTissue% Inhibition of Contraction by this compound (100 nM)Reference
αβ-methylene-ATPP2X ReceptorsAdult Detrusor50%[4]
Prostaglandin E2Prostanoid ReceptorsAdult Detrusor73%[4]
HistamineHistamine ReceptorsAdult Detrusor64%[4]
Serotonin (5-HT)Serotonin ReceptorsAdult Detrusor53%[4]
αβ-methylene-ATPP2X ReceptorsAdult Urothelium & Lamina Propria35%[4]

Table 3: Inhibitory effects of this compound on non-muscarinic agonist-induced contractions in porcine urinary bladder tissue.

These findings indicate that this compound may have a broader spectrum of activity on bladder function than previously understood, potentially influencing purinergic, prostanoid, histaminergic, and serotonergic signaling pathways. The clinical significance of these off-target effects is an area of ongoing research.

Interaction with Drug Efflux Transporters

This compound has been identified as a substrate for the P-glycoprotein (P-gp) drug efflux transporter. P-gp is expressed at the blood-brain and blood-ocular barriers and actively transports a wide range of substrates out of these tissues. The interaction of this compound with P-gp may limit its penetration into the central nervous system and ocular tissues, potentially reducing the risk of CNS and visual side effects.[5]

Experimental Protocols

Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol describes a typical method for determining the binding affinity of a test compound like this compound for muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell Membranes: CHO-K1 cell membranes stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic receptor radioligand.

  • Test Compound: this compound or other unlabeled antagonists at various concentrations.

  • Non-specific Binding Control: Atropine (1 µM) or another suitable muscarinic antagonist at a high concentration.

  • Assay Buffer: 20 mM HEPES, pH 7.4.

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Cell Harvester and Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (wells with atropine) from the total binding (wells without the test compound).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with M3 Receptors) Incubation Incubate to reach equilibrium Membranes->Incubation Radioligand [³H]-NMS Radioligand->Incubation Test_Compound This compound (unlabeled) Test_Compound->Incubation Filtration Filter to separate bound and unbound Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation IC50->Cheng_Prusoff Affinity Binding Affinity (Ki value) Cheng_Prusoff->Affinity

Radioligand Competition Binding Assay Workflow
Isolated Tissue Bath Assay for Bladder Contraction

This protocol outlines a method for assessing the functional effects of this compound on bladder smooth muscle contractility in an ex vivo setting.

Objective: To evaluate the inhibitory effect of this compound on agonist-induced contractions of bladder tissue.

Materials:

  • Tissue: Porcine or other suitable animal urinary bladder.

  • Organ Bath System: A water-jacketed organ bath with a force transducer and data acquisition system.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Agonists: Carbachol (muscarinic agonist), αβ-methylene-ATP (P2X agonist), Prostaglandin E2, Histamine, Serotonin.

  • Antagonist: this compound.

Procedure:

  • Tissue Preparation: Dissect the urinary bladder and prepare strips of detrusor smooth muscle.

  • Mounting: Mount the tissue strips in the organ baths containing PSS under a resting tension (e.g., 1-2 grams).

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing with fresh PSS.

  • Viability Test: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash out the KCl and allow the tissue to return to baseline.

  • Agonist-Induced Contraction (Control): Add a specific agonist to the bath and record the contractile response until a plateau is reached.

  • Washout: Wash the tissue thoroughly with PSS until the contraction returns to baseline.

  • Antagonist Incubation: Add a specific concentration of this compound to the bath and incubate for a predetermined period (e.g., 30 minutes).

  • Agonist-Induced Contraction (in the presence of Antagonist): While the tissue is still incubated with this compound, add the same agonist as in step 5 and record the contractile response.

  • Data Analysis: Compare the magnitude of the agonist-induced contraction in the absence and presence of this compound. Calculate the percentage of inhibition.

Tissue_Bath_Assay Prepare_Tissue Prepare Bladder Tissue Strips Mount_Tissue Mount in Organ Bath Prepare_Tissue->Mount_Tissue Equilibrate Equilibrate in PSS Mount_Tissue->Equilibrate Viability_Test KCl Viability Test Equilibrate->Viability_Test Control_Contraction Add Agonist (Record Control Response) Viability_Test->Control_Contraction Washout1 Washout Control_Contraction->Washout1 Incubate_Antagonist Incubate with This compound Washout1->Incubate_Antagonist Test_Contraction Add Agonist (Record Test Response) Incubate_Antagonist->Test_Contraction Analyze Analyze Data (% Inhibition) Test_Contraction->Analyze

Isolated Tissue Bath Assay Workflow

Conclusion

This compound is a highly selective M3 muscarinic receptor antagonist, and this selectivity is central to its therapeutic efficacy in treating overactive bladder. However, a comprehensive understanding of its pharmacological profile requires consideration of its potential off-target effects. Evidence indicates that this compound can modulate non-muscarinic contractile pathways in the urinary bladder and interacts with the P-gp drug efflux transporter. These findings have important implications for both the therapeutic application and the safety assessment of this compound. Further research into the clinical relevance of these off-target interactions is warranted to fully elucidate the complete pharmacological profile of this important therapeutic agent. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the nuanced pharmacology of this compound and other novel compounds.

References

The Role of Darifenacin in Modulating Bladder Contractility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent and chronic condition characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia.[1] The primary pathophysiological basis of OAB is involuntary contractions of the detrusor muscle, which is predominantly mediated by the parasympathetic nervous system through the release of acetylcholine (ACh).[2] Acetylcholine stimulates muscarinic receptors on the detrusor smooth muscle, with the M3 subtype being the principal mediator of bladder contraction.[2][3] Darifenacin is a potent and selective M3 muscarinic receptor antagonist developed for the treatment of OAB.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating bladder contractility, and a summary of key experimental findings and methodologies.

Mechanism of Action

This compound functions as a competitive antagonist of muscarinic receptors, with a significantly higher affinity for the M3 subtype compared to other muscarinic receptor subtypes (M1, M2, M4, and M5).[1][4][5] The detrusor muscle of the urinary bladder is rich in M2 and M3 receptors, with the M3 receptor being primarily responsible for mediating detrusor muscle contraction. By selectively blocking the M3 receptors, this compound inhibits the binding of acetylcholine, leading to a reduction in involuntary detrusor muscle contractions.[2][6] This action increases bladder capacity and diminishes the frequency of unstable contractions, thereby alleviating the symptoms of OAB.[7] The selectivity of this compound for M3 receptors is thought to contribute to a favorable side-effect profile, with a lower incidence of adverse effects associated with the blockade of other muscarinic receptor subtypes, such as those found in the heart (M2) and central nervous system (M1).[1][4]

Signaling Pathway of M3 Receptor-Mediated Bladder Contraction and Inhibition by this compound

The binding of acetylcholine to M3 receptors on the detrusor smooth muscle initiates a signaling cascade that leads to muscle contraction. This compound competitively blocks this pathway.

M3_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Detrusor Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicle M3R M3 Muscarinic Receptor ACh_vesicle->M3R ACh Release Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Contraction Muscle Contraction DAG->Contraction Enhances Ca Ca²⁺ SR->Ca Ca²⁺ Release Ca->Contraction Initiates This compound This compound This compound->M3R Blocks

M3 Receptor Signaling Pathway and this compound Inhibition.

Quantitative Data

Receptor Binding Affinity

This compound exhibits a high affinity and selectivity for the M3 muscarinic receptor subtype. The binding affinities (pKi) of this compound and other antimuscarinic agents for human recombinant muscarinic receptor subtypes are summarized below. A higher pKi value indicates a higher binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 Selectivity (fold vs M1/M2/M4/M5)
This compound 8.27.49.17.38.0Up to 59-fold[4]
Tolterodine8.88.08.57.77.7Non-selective[3]
Oxybutynin8.77.88.98.07.4Non-selective[3]

Data compiled from multiple sources.[3][5]

In Vitro Functional Antagonism

Studies on isolated human detrusor smooth muscle demonstrate the potent antagonist activity of this compound at the M3 receptor. The antagonist potency is expressed as pA2 values, where a higher value indicates greater potency.

CompoundAntagonist Potency (pA2) at M3 Receptors
This compound 9.34[8]
Atropine9.26[8]
Oxybutynin7.74[8]
Propiverine7.68[8]

Source: Pharmacological effects of this compound on human isolated urinary bladder.[8]

Clinical Efficacy in Overactive Bladder

Pooled data from three Phase III, 12-week, randomized, double-blind, placebo-controlled studies highlight the clinical efficacy of this compound in treating OAB.

ParameterPlaceboThis compound 7.5 mgThis compound 15 mg
Median % Reduction in Incontinence Episodes/week -46%-68.7% (p < 0.01 vs placebo)-76.8% (p < 0.01 vs placebo)
Reduction in Micturition Frequency/24h -Significant reduction (p < 0.001 vs placebo)Significant reduction (p < 0.001 vs placebo)
Reduction in Urgency Episodes/24h -Significant reduction (p < 0.001 vs placebo)Significant reduction (p = 0.005 vs placebo)
Increase in Bladder Capacity (Volume Voided) -Significant increase (p < 0.040 vs placebo)Significant increase (p < 0.001 vs placebo)

Data from a pooled analysis of three Phase III studies.[9][10][11]

A 2-year, open-label extension study demonstrated sustained efficacy, with a median reduction in incontinence episodes per week of -84.4% at 2 years (P < 0.001 vs feeder-study baseline).[12]

Experimental Protocols

In Vitro Organ Bath Studies for Functional Antagonism

These studies are crucial for determining the functional potency of a compound on isolated tissues.

Objective: To evaluate the antagonist potency of this compound on carbachol-induced contractions of human detrusor smooth muscle.

Methodology:

  • Tissue Preparation: Urinary bladder specimens are obtained from patients undergoing total cystectomy.[8] The detrusor muscle is dissected and cut into strips.

  • Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • Isometric Tension Recording: The strips are connected to isometric force transducers to record changes in muscle tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

  • Contraction Induction: Cumulative concentration-response curves are generated for a contractile agonist, such as carbachol.

  • Antagonist Incubation: In parallel experiments, tissues are pre-incubated with varying concentrations of this compound for a set duration before generating the carbachol concentration-response curve.

  • Data Analysis: The antagonist potency (pA2 value) is calculated using a Schild plot analysis, which quantifies the concentration of the antagonist required to produce a two-fold shift in the agonist concentration-response curve.

Organ_Bath_Workflow cluster_protocol In Vitro Organ Bath Protocol start Start: Obtain Human Bladder Tissue prep Dissect Detrusor Muscle Strips start->prep mount Mount Strips in Organ Baths prep->mount equilibrate Equilibrate Under Resting Tension mount->equilibrate control_crc Generate Control Carbachol CRC equilibrate->control_crc incubate Incubate with This compound equilibrate->incubate analyze Analyze Data: Calculate pA2 control_crc->analyze darifenacin_crc Generate Carbachol CRC with this compound incubate->darifenacin_crc darifenacin_crc->analyze end End: Determine Antagonist Potency analyze->end

Workflow for In Vitro Organ Bath Experiments.
Phase III Clinical Trial Protocol for Overactive Bladder

This outlines a typical design for a large-scale clinical study to evaluate the efficacy and safety of a new drug for OAB.

Objective: To assess the efficacy and safety of this compound (7.5 mg and 15 mg once daily) compared to placebo in patients with OAB.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]

Patient Population: Adult men and women with a clinical diagnosis of OAB for at least 6 months, characterized by urinary frequency and urgency with or without urge incontinence.[9]

Methodology:

  • Screening and Washout: Patients undergo a screening visit to determine eligibility, followed by a washout period for any prior OAB medications.

  • Run-in Period: A single-blind placebo run-in period is conducted to establish baseline symptom severity using an electronic patient diary.

  • Randomization: Eligible patients are randomized to receive once-daily oral treatment with this compound (7.5 mg or 15 mg) or a matching placebo for a 12-week period.[9]

  • Efficacy Assessments: The primary efficacy endpoint is the change from baseline in the number of incontinence episodes per week. Secondary endpoints include changes in micturition frequency, urgency episodes, and bladder capacity, all recorded in the patient's electronic diary.[9]

  • Safety and Tolerability: Assessed through the monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and laboratory tests.

  • Statistical Analysis: Efficacy endpoints are analyzed using appropriate statistical methods (e.g., ANCOVA) to compare the treatment groups with placebo.

Clinical_Trial_Workflow cluster_trial Phase III Clinical Trial Workflow for OAB start Patient Recruitment (OAB Diagnosis) screening Screening Visit & Informed Consent start->screening washout Washout of Prior OAB Medications screening->washout run_in Placebo Run-in (Baseline Data) washout->run_in randomization Randomization run_in->randomization placebo_arm Placebo Group randomization->placebo_arm darifenacin_7_5 This compound 7.5 mg Group randomization->darifenacin_7_5 darifenacin_15 This compound 15 mg Group randomization->darifenacin_15 treatment 12-Week Treatment Period placebo_arm->treatment darifenacin_7_5->treatment darifenacin_15->treatment data_collection Data Collection: Patient Diaries, AEs treatment->data_collection analysis Statistical Analysis data_collection->analysis end End: Evaluate Efficacy and Safety analysis->end

Workflow of a Phase III Clinical Trial for this compound.

Conclusion

This compound is a selective M3 muscarinic receptor antagonist that effectively modulates bladder contractility by inhibiting the action of acetylcholine on the detrusor muscle. Its high affinity and selectivity for the M3 receptor subtype translate into significant clinical efficacy in reducing the symptoms of overactive bladder, including incontinence, urgency, and frequency. Both in vitro and in vivo studies have consistently demonstrated the potent antimuscarinic activity of this compound. The well-defined mechanism of action and the robust clinical data support the role of this compound as a valuable therapeutic option in the management of OAB. This technical guide provides a comprehensive resource for researchers and drug development professionals working in the field of urology and pharmacology.

References

Methodological & Application

Application Notes: Determining the Affinity of Darifenacin for Muscarinic Receptors Using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist utilized in the treatment of overactive bladder (OAB).[1] Its therapeutic efficacy is rooted in its higher affinity for the M3 receptor subtype, which is primarily responsible for mediating the contraction of the bladder's detrusor muscle.[1] Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a compound for a specific receptor.[2][3] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptor subtypes.

The principle of this assay is the competition between the unlabeled drug (this compound) and a radiolabeled ligand for binding to the target receptor.[1] By measuring the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibition constant (Ki) can be calculated, providing a measure of the drug's affinity.[4][5]

M3 Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq-family G proteins.[2] Upon activation by an agonist like acetylcholine, the receptor initiates a signaling cascade that leads to smooth muscle contraction. This compound, as an antagonist, blocks this pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Activates This compound This compound This compound->M3R Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Simplified M3 muscarinic receptor signaling pathway.

Data Presentation

The affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The data are typically presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity.

Receptor SubtypepKi (mean ± SEM)Selectivity Ratio vs. M3
M18.2 ± 0.04[4][6]9x[6]
M27.4 ± 0.1[4][6]59x[6]
M39.1 ± 0.1[4][6]-
M47.3 ± 0.1[6]60x[6]
M58.0 ± 0.1[4][6]12x[6]

Table 1: Comparative affinity (pKi) of this compound for human recombinant muscarinic receptor subtypes (M1-M5).

In studies using human bladder detrusor membranes, the binding of this compound was best described by a two-site binding model, indicating high and low-affinity states.

TissueKi H (nM) (95% CL)% High Affinity SitesKi (nM) (95% CL)
Detrusor0.19 (0.08-0.47)[1]23 ± 2[1]41.4 (32–52)[1]

Table 2: Radioligand binding characteristics of this compound in human bladder detrusor membranes.

Experimental Protocol

This protocol details a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors, particularly the M3 subtype, expressed in a stable cell line.

1. Materials and Reagents

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[1][4]

  • Radioligand: [N-methyl-³H]-scopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[4][7]

  • Test Compound: this compound, prepared in a dilution series.[6]

  • Non-specific Binding Control: Atropine (1 µM final concentration).[4][7]

  • Assay Buffer: 20 mM HEPES, pH 7.4.[1][4]

  • Lysis/Homogenization Buffer: Cold buffer for membrane preparation (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]

  • Wash Buffer: Ice-cold assay buffer.[1]

  • Equipment:

    • Cell harvesting equipment (e.g., cell scrapers).[1]

    • Homogenizer.

    • High-speed centrifuge.

    • 96-well plates.

    • Vacuum filtration apparatus (e.g., Brandel cell harvester).[7][8]

    • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[7][8]

    • Liquid scintillation counter.[1][4]

    • Scintillation fluid.[1]

2. Experimental Workflow

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture CHO-K1 cells expressing M3 receptor harvest 2. Harvest cells and homogenize in cold buffer cell_culture->harvest centrifuge 3. Centrifuge to isolate crude membrane fraction harvest->centrifuge resuspend 4. Resuspend membrane pellet in assay buffer centrifuge->resuspend protein_assay 5. Determine protein concentration resuspend->protein_assay plate_setup 6. Add reagents to 96-well plate: - Membranes - [³H]-NMS (Radioligand) - this compound (Competitor) or Atropine (NSB) protein_assay->plate_setup incubate 7. Incubate to reach equilibrium (e.g., 60 min at 30°C) filtration 8. Terminate via vacuum filtration to separate bound/free ligand incubate->filtration wash 9. Wash filters with ice-cold buffer filtration->wash scintillation 10. Measure radioactivity with liquid scintillation counting wash->scintillation calculate 11. Calculate specific binding and plot competition curve scintillation->calculate determine_ki 12. Determine IC50 and calculate Ki value calculate->determine_ki

Caption: Workflow of a radioligand competition binding assay.

3. Detailed Methodologies

3.1. Cell Culture and Membrane Preparation

  • Culture CHO-K1 cells expressing the target human muscarinic receptor subtype under standard conditions until confluent.[1]

  • Harvest the cells by scraping and transfer them into a cold homogenization buffer.[1]

  • Homogenize the cell suspension to lyse the cells and release the membranes.

  • Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and large debris.[8]

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.[8]

  • Wash the membrane pellet by resuspending it in fresh, cold buffer and repeating the high-speed centrifugation.[8]

  • Resuspend the final membrane pellet in the assay buffer.[1]

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[8]

3.2. Binding Assay Protocol

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.[6][8]

  • Prepare a serial dilution of this compound.

  • To each well, add the reagents in the following order:

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand ([³H]-NMS) at a fixed concentration (typically near its Kd, e.g., 0.1-0.4 nM).[4][6]

    • Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of atropine (1 µM final concentration), and 50 µL of radioligand.[4][6]

    • Competition Binding: 150 µL of membrane preparation, 50 µL of this compound at varying concentrations, and 50 µL of radioligand.[1]

  • Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[8]

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.[1][4] This step separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[7]

  • Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[1]

4. Data Analysis

  • Calculate Specific Binding: For each concentration of this compound, subtract the counts per minute (CPM) from the non-specific binding wells from the total binding CPM.[1]

    • Specific Binding = Total Binding - Non-specific Binding

  • Generate Competition Curve: Plot the specific binding (as a percentage of the control without the competitor) against the logarithm of the this compound concentration.[1]

  • Determine IC50: From the competition curve, determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS.[1][5]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand ([³H]-NMS) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor. This value should be predetermined in a separate saturation binding experiment.

References

Application Note: In Vitro Bladder Strip Contraction Assay Using Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application: This document provides a detailed protocol for utilizing an in vitro bladder strip contraction assay to characterize the pharmacological activity of Darifenacin, a selective M3 muscarinic receptor antagonist. This assay is a fundamental tool in urological research and for the development of drugs targeting overactive bladder (OAB).

Introduction: Overactive bladder is a condition characterized by urinary urgency, frequency, and urge incontinence, often resulting from involuntary contractions of the bladder's detrusor smooth muscle.[1] The parasympathetic nervous system, through the release of acetylcholine (ACh), plays a crucial role in mediating these contractions.[2] ACh binds to muscarinic receptors on detrusor muscle cells, with the M3 subtype being primarily responsible for initiating the contractile response.[3][4]

This compound is a potent and selective M3 muscarinic receptor antagonist.[5][6] By blocking the action of acetylcholine at M3 receptors, this compound leads to the relaxation of the bladder muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[1][7] The in vitro bladder strip assay allows for the precise quantification of this compound's antagonistic properties, such as its affinity (pA2 or Kb value), by measuring its ability to inhibit agonist-induced muscle contractions.

Principle of the Assay

This assay employs isolated strips of urinary bladder tissue maintained in an organ bath under physiological conditions (temperature, oxygenation, and nutrient supply). The contractile force of the muscle strips is measured isometrically using a force transducer. A muscarinic agonist, such as carbachol (a stable analog of acetylcholine), is added cumulatively to the bath to generate a concentration-response curve (CRC). Subsequently, the tissue is exposed to a fixed concentration of this compound, and the agonist CRC is repeated. A competitive antagonist like this compound will cause a rightward shift in the agonist's CRC without depressing the maximum response.[8] By analyzing the magnitude of this shift at various antagonist concentrations, a Schild analysis can be performed to determine the antagonist's affinity for the receptor.[9]

Signaling Pathway of Muscarinic Antagonism

The following diagram illustrates the intracellular signaling cascade initiated by acetylcholine binding to the M3 receptor and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Muscarinic Receptor Gq Gq/11 Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) (Agonist) ACh->M3 Binds & Activates This compound This compound (Antagonist) This compound->M3 Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: M3 receptor signaling pathway and this compound's inhibitory action.

Experimental Protocol

Materials and Reagents
  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1. The solution should be freshly prepared, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2 (carbogen) to maintain a pH of ~7.4.

  • Agonist: Carbachol (CCh) stock solution (e.g., 10 mM in deionized water).

  • Antagonist: this compound hydrobromide stock solution (e.g., 10 mM in DMSO, with subsequent dilutions in deionized water).

  • Equipment:

    • Organ bath system with water jacket for temperature control (37°C).

    • Isometric force-displacement transducers.

    • Data acquisition system (e.g., PowerLab with LabChart software).

    • Carbogen gas tank (95% O2 / 5% CO2).

    • Dissection microscope, fine scissors, and forceps.

    • Suture silk (e.g., 4-0 or 5-0).

Experimental Workflow

The diagram below outlines the major steps of the experimental procedure.

G A 1. Animal Euthanasia & Bladder Excision B 2. Bladder Dissection (Strips of ~2x8 mm) A->B C 3. Mount Strips in Organ Bath B->C D 4. Equilibration (~60 min under 1g tension) C->D E 5. Control Agonist CRC (Cumulative Carbachol Addition) D->E F 6. Washout (3-4 times with KHS) E->F G 7. Antagonist Incubation (Fixed concentration of this compound for ~30-45 min) F->G H 8. Repeat Agonist CRC (In presence of this compound) G->H I 9. Data Analysis (EC50, Dose Ratio, Schild Plot) H->I

Caption: Workflow for the in vitro bladder strip contraction assay.

Detailed Procedure
  • Tissue Preparation:

    • Euthanize the rat using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[10]

    • Perform a laparotomy to expose the pelvic region and carefully excise the urinary bladder. Place it immediately into cold, carbogen-aerated KHS.

    • Under a dissection microscope, remove any adhering fat and connective tissue.[10]

    • Open the bladder longitudinally and cut parallel strips of the detrusor muscle, approximately 2 mm wide and 8-10 mm long.[10]

    • Tie silk sutures to both ends of each strip for mounting.

  • Apparatus Setup and Mounting:

    • Fill the organ baths with KHS, maintain the temperature at 37°C, and bubble continuously with carbogen gas.

    • Mount each bladder strip vertically in an organ bath. Attach the bottom suture to a fixed hook and the top suture to an isometric force transducer.[11]

  • Equilibration:

    • Apply an initial tension of approximately 1 gram (10 mN) to each strip.[11]

    • Allow the tissues to equilibrate for 60-90 minutes. During this period, wash the strips with fresh KHS every 15-20 minutes and readjust the tension to the 1g baseline as needed.

  • Pharmacological Testing:

    • Control Agonist Concentration-Response Curve (CRC):

      • After equilibration, add carbachol to the bath in a cumulative manner (e.g., from 10 nM to 100 µM in half-log increments).

      • Allow the response to each concentration to reach a stable plateau before adding the next concentration. Record the peak tension for each addition.

    • Washout:

      • After completing the control CRC, wash the tissues 3-4 times with fresh, pre-warmed KHS over a period of 30-45 minutes to allow the tissue to return to baseline tension.

    • Antagonist Incubation:

      • Add a single, fixed concentration of this compound to the bath (e.g., 1 nM, 10 nM, or 100 nM).

      • Incubate the tissue with the antagonist for a predetermined period (e.g., 30-45 minutes) to ensure equilibrium is reached.

    • Second Agonist CRC:

      • In the continued presence of this compound, repeat the cumulative carbachol CRC as described above.

    • Repeat the washout, incubation, and CRC steps for different concentrations of this compound if performing a full Schild analysis.

Data Analysis
  • Measure Contractions: For each agonist concentration, measure the peak contractile force and normalize it as a percentage of the maximum contraction obtained in the control curve.

  • Calculate EC50: Plot the normalized response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

  • Calculate Dose Ratio (DR): The dose ratio is the ratio of the agonist EC50 obtained in the presence of the antagonist to the EC50 from the control curve.

    • DR = EC50 (with antagonist) / EC50 (control)

  • Schild Analysis: To determine the affinity constant (Kb) and the pA2 value for this compound, a Schild plot is constructed.[8]

    • This requires performing the experiment with at least three different concentrations of the antagonist.

    • Plot log(DR - 1) on the y-axis versus the log molar concentration of this compound on the x-axis.

    • Perform a linear regression. For a competitive antagonist, the slope of the line should not be significantly different from 1.0.

    • The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the Kb.[8]

Data Presentation

Quantitative data from the assay should be summarized for clarity and comparison.

Table 1: Typical Experimental Parameters and Concentrations

ParameterValue / RangeNotes
Tissue Source Sprague-Dawley Rat BladderOther species (e.g., guinea pig, mouse) can be used.
Buffer Krebs-Henseleit SolutionMust be aerated with 95% O2 / 5% CO2.
Temperature 37°CCritical for physiological relevance.
Resting Tension 1.0 g (10 mN)Optimal for maximal active stress development.[11]
Agonist (Carbachol) 10⁻⁸ M to 10⁻⁴ MCumulative half-log increments.
Antagonist (this compound) 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ MFor a full Schild analysis.
Antagonist Incubation Time 30-45 minutesTo allow for receptor-antagonist equilibrium.

Table 2: Representative Results for this compound

This compound Conc. [M]Carbachol EC50 [M]Dose Ratio (DR)log(DR-1)
0 (Control)1.5 x 10⁻⁷1-
1 x 10⁻⁹4.8 x 10⁻⁷3.20.34
1 x 10⁻⁸3.6 x 10⁻⁶241.36
1 x 10⁻⁷3.2 x 10⁻⁵2132.33
Calculated pA2 --~8.9
Schild Slope --~1.02

Note: The data in Table 2 are hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions. A pA2 value of 8.9 corresponds to a high affinity of this compound for the muscarinic receptors in the bladder. A Schild slope near 1.0 is indicative of competitive antagonism.

References

Application Notes and Protocols for Animal Models in Darifenacin Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist utilized in the management of overactive bladder. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for the development of safe and effective therapeutic strategies. Preclinical studies employing various animal models are indispensable for elucidating these pharmacokinetic parameters and for predicting the drug's behavior in humans. This document provides detailed application notes and standardized protocols for conducting pharmacokinetic studies of this compound in common laboratory animal models.

Relevant Animal Models

The selection of an appropriate animal model is a critical step in preclinical pharmacokinetic assessment. The most commonly cited models in this compound research include the mouse, rat, and dog.[1] These species are chosen based on their physiological and metabolic similarities to humans, as well as practical considerations for laboratory research.

Species Selection Considerations:

  • Metabolism: this compound is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[2][3] While there are no marked species differences in the main metabolic pathways (monohydroxylation, dihydrobenzofuran ring opening, and N-dealkylation), the specific activity of these enzymes can vary between species and should be a consideration in data interpretation.[4]

  • Gastrointestinal Tract Physiology: As this compound is orally administered, similarities in gastrointestinal pH, transit time, and absorptive processes are important factors.

  • Size and Blood Volume: The size of the animal dictates the feasibility of serial blood sampling required for detailed pharmacokinetic profiling.

Data Presentation: Comparative Pharmacokinetics

Quantitative pharmacokinetic data from studies in various animal models are summarized below. These parameters are crucial for inter-species comparison and for the extrapolation of preclinical data to predict human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of this compound in Different Species Following Intravenous Administration

ParameterMouseRatDogHuman
Dose (mg/kg) 2.52.52.5N/A
Terminal Half-life (t½) (h) < 2< 2< 23-4 (immediate release)
Plasma Clearance (CL) HighHighHighHigh (36-52 L/h)
Volume of Distribution (Vd) > Total Body Water> Total Body Water> Total Body WaterHigh (165-276 L)

Data compiled from qualitative descriptions in cited literature.[1][3][4][5] Specific numerical values for Cmax and AUC for IV administration in these preclinical models were not available in a comparative table format in the searched literature.

Table 2: Pharmacokinetic Parameters of this compound in Different Species Following Oral Administration

ParameterMouseRatDogHuman (Extended Release)
Dose (mg/kg) > 4> 4> 47.5 mg & 15 mg (daily)
Terminal Half-life (t½) (h) > than IV> than IV> than IV13-19
Bioavailability (F%) Well-absorbedWell-absorbedWell-absorbed~15-19%
Time to Peak Concentration (Tmax) (h) N/AN/AN/A~7

Data compiled from qualitative descriptions and human clinical data.[1][2][3][4][5] Evidence of saturation of clearance is observed at doses greater than 4 mg/kg in animals.[4] Unchanged this compound is a minor component of fecal radioactivity, indicating good absorption.[4]

Signaling Pathway of this compound

This compound exerts its therapeutic effect by acting as a competitive antagonist at the M3 muscarinic acetylcholine receptor. These receptors are coupled to Gq proteins. Upon binding of acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. By blocking this receptor, this compound prevents this signaling cascade, resulting in the relaxation of the bladder's detrusor muscle.[6][7][8]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates Release Ca_Ion Ca2+ Ca_Store->Ca_Ion Contraction Smooth Muscle Contraction Ca_Ion->Contraction Leads to

This compound's Mechanism of Action at the M3 Receptor.

Experimental Protocols

The following protocols provide a framework for conducting in vivo pharmacokinetic studies of this compound in rats. These can be adapted for other species with appropriate adjustments for body weight, dose, and blood sampling volumes.

Experimental Workflow Overview

The general workflow for a pharmacokinetic study involves animal preparation, drug administration, serial blood sampling, plasma processing, bioanalysis of this compound concentrations, and pharmacokinetic data analysis.

PK_Workflow cluster_animal_prep Animal Preparation cluster_sampling Sample Collection cluster_analysis Analysis Acclimatization Acclimatization Fasting Fasting (for oral studies) Acclimatization->Fasting Catheterization Catheter Implantation (optional, for serial sampling) Fasting->Catheterization Oral Oral Gavage IV Intravenous Bolus Blood_Sampling Serial Blood Sampling Oral->Blood_Sampling IV->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing LCMS LC-MS/MS Analysis Plasma_Processing->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

General Workflow for a Preclinical Pharmacokinetic Study.
Protocol for Oral Administration in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Materials:

  • This compound hydrobromide

  • Vehicle for suspension (e.g., 0.5% w/v methylcellulose in purified water)

  • Oral gavage needles (appropriate size for rats)

  • Syringes

  • Balance

  • Vortex mixer

Procedure:

  • Animal Preparation:

    • Use adult male or female Sprague-Dawley or Wistar rats (body weight 200-250 g).

    • Acclimatize animals for at least 3-5 days before the experiment.

    • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 1 mg/mL).[9]

    • Weigh the required amount of this compound and vehicle.

    • Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

  • Dosing:

    • Weigh each rat immediately before dosing to calculate the exact volume to be administered.

    • Administer the this compound suspension via oral gavage at the target dose (e.g., 5 mg/kg).

    • The administration volume should typically not exceed 10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a catheter at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sample Processing and Analysis:

    • Follow the protocol outlined in Section 5.4.

Protocol for Intravenous Administration in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration for the assessment of absolute bioavailability and clearance.

Materials:

  • This compound hydrobromide

  • Sterile vehicle for injection (e.g., 0.9% saline)

  • Syringes and needles (appropriate gauge for intravenous injection in rats)

  • Animal restrainer

Procedure:

  • Animal Preparation:

    • Use adult male or female rats as described for the oral study.

    • Fasting is not typically required for intravenous studies.

    • For ease of injection and to minimize stress, consider anesthetizing the animal or using a restrainer. For serial sampling, surgical implantation of a jugular vein catheter is recommended.

  • Formulation Preparation:

    • Prepare a sterile solution of this compound in 0.9% saline at the desired concentration (e.g., 0.5 mg/mL).[9]

    • Ensure complete dissolution of the compound. The solution can be sterile-filtered through a 0.22 µm filter.

  • Dosing:

    • Administer the this compound solution as an intravenous bolus injection into the lateral tail vein or via a catheter.[10][11]

    • The injection volume should be appropriate for the size of the animal (typically up to 5 mL/kg for a bolus).[10]

  • Blood Sampling:

    • Collect blood samples at appropriate time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose).

    • Follow the same blood collection procedure as for the oral study.

  • Sample Processing and Analysis:

    • Follow the protocol outlined in Section 5.4.

Protocol for Plasma Sample Preparation and Bioanalysis

Objective: To quantify the concentration of this compound in plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Collected blood samples in anticoagulant tubes

  • Centrifuge

  • Pipettes and tips

  • Internal standard (e.g., this compound-d4)

  • Protein precipitation or liquid-liquid extraction solvent (e.g., acetonitrile or diethyl ether:dichloromethane (80:20, v/v))[12]

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

  • LC-MS/MS system

Procedure:

  • Plasma Separation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the supernatant (plasma) to clean, labeled tubes.

    • Store plasma samples at -80°C until analysis.

  • Sample Preparation (Liquid-Liquid Extraction Example):

    • To a 100 µL aliquot of plasma, add a known amount of the internal standard (this compound-d4).[12]

    • Add 1 mL of extraction solvent (diethyl ether:dichloromethane, 80:20, v/v).[12]

    • Vortex for 5-10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-product ion transitions for this compound and its internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

    • Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd using appropriate software.

Conclusion

The use of well-characterized animal models and standardized protocols is essential for the reliable assessment of this compound pharmacokinetics. The data generated from these studies are critical for understanding the drug's disposition, for informing dose selection in clinical trials, and for ensuring the development of a safe and effective therapeutic agent. The protocols and data presented herein provide a comprehensive resource for researchers involved in the preclinical development of this compound and related compounds.

References

Application Note: High-Throughput Quantification of Darifenacin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Darifenacin in human plasma. The method utilizes a stable isotope-labeled internal standard, (±)-Darifenacin-d4, to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) protocol, which yields clean extracts and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.025 to 10.384 ng/mL and is well-suited for pharmacokinetic studies.[1]

Introduction

This compound is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3][4] LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications.[3][5] The use of a stable isotope-labeled internal standard, such as (±)-Darifenacin-d4, is crucial for correcting matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the method.[2][3] This application note provides a detailed protocol for the quantification of this compound in human plasma using (±)-Darifenacin-d4 as an internal standard with LC-MS/MS.[3]

Mechanism of Action

This compound selectively antagonizes the M3 muscarinic acetylcholine receptor, which is the primary subtype responsible for bladder muscle contractions.[2][6] By blocking this receptor, this compound prevents acetylcholine from binding and initiating the downstream signaling cascade that leads to detrusor smooth muscle contraction.[2] This results in relaxation of the bladder muscle, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.[6][7][8]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Detrusor Muscle Cell ACh_vesicles Acetylcholine (ACh) Vesicles ACh_released ACh Release ACh_vesicles->ACh_released Nerve Impulse M3_receptor M3 Muscarinic Receptor ACh_released->M3_receptor Binds Contraction Muscle Contraction M3_receptor->Contraction Activates This compound This compound This compound->M3_receptor Blocks

Figure 1: Simplified signaling pathway of this compound's antagonism of the M3 muscarinic receptor.

Experimental Protocols

Materials and Reagents
  • This compound Hydrobromide (Reference Standard)[3]

  • (±)-Darifenacin-d4 Hydrobromide (Internal Standard)[3]

  • Methanol (HPLC Grade)[1]

  • Acetonitrile (HPLC Grade)[1]

  • Formic Acid (AR Grade)[1]

  • Diethyl Ether (AR Grade)[1]

  • Dichloromethane (AR Grade)[1]

  • Ammonium Acetate (AR Grade)[3]

  • Milli-Q or HPLC grade water[3]

  • Control K2EDTA Human Plasma[1][3]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu Co., Agilent 1200 Series)[1][3]

  • Triple quadrupole mass spectrometer with a Turbo Ion Spray or Electrospray Ionization (ESI) interface (e.g., API 3000, API 4000)[1][3]

  • Analytical column (e.g., C18, 4.6 x 75 mm, 3.5 µm or similar)[3]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and (±)-Darifenacin-d4 by dissolving the appropriate amount of each compound in methanol.[1]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.[1]

  • Internal Standard (IS) Working Solution (2500 ng/mL): Dilute the (±)-Darifenacin-d4 stock solution with the diluent solution to achieve a final concentration of 2500 ng/mL.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 400 µL of human plasma (blank, standard, or QC sample) into a pre-labeled tube.[1]

  • Add 50 µL of the 2500 ng/mL (±)-Darifenacin-d4 internal standard working solution to each tube (except for the blank matrix) and vortex.[1]

  • Add 2.5 mL of the extraction solution (Diethyl Ether: Dichloromethane, 80:20 v/v).[1]

  • Vortex the mixture for 10 minutes.[1]

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.[1]

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue with 300 µL of the mobile phase.[1]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

Start Plasma Sample (400 µL) Add_IS Add Internal Standard (50 µL of 2500 ng/mL this compound-d4) Start->Add_IS Add_Solvent Add Extraction Solvent (2.5 mL Diethyl Ether:DCM 80:20) Add_IS->Add_Solvent Vortex Vortex (10 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 5 min, 10°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (300 µL) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 2: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Conditions

Parameter Setting
HPLC System Shimadzu Co. or equivalent[3]
Column C18, 4.6 x 75 mm, 3.5 µm[3]
Mobile Phase 10 mM Ammonium acetate buffer (pH 5) and Methanol (10:90, v/v)[4][9]
Flow Rate 1.0 mL/min[4][9]
Column Temperature 35 ± 2°C[3][4]
Autosampler Temp. 5 ± 1°C[3][4]
Injection Volume 10 µL[4]

| Run Time | ~2.0 min[3] |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Mass Spectrometer API 3000 or equivalent
Ionization Source Turbo Ion Spray / ESI
Ionization Mode Positive
Scan Type Multiple Reaction Monitoring (MRM)[4]
Ion Spray Voltage 2500 V[4]
Temperature 450°C[4]
Nebulizer Gas 14 psi[4]
Curtain Gas 11 psi[4]

| Collision Gas (CAD) | 6 psi[4] |

Table 3: MRM Transitions and Compound Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) Collision Energy (CE)
This compound 427.3 147.1 / 147.3 62 V 40 V
(±)-Darifenacin-d4 431.4 151.1 / 151.2 60 V 50 V

Note: These parameters may be instrument-dependent and should be optimized accordingly.[4]

Quantitative Data Summary

The method was validated according to regulatory guidelines. A summary of the performance characteristics is presented below.

Table 4: Calibration Curve and Linearity

Parameter Result
Concentration Range 0.025 - 10.384 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.99[1]

| Regression | Linear, weighted (1/x²) |

Table 5: Precision and Accuracy (Intra- and Inter-day)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LQC 0.075 < 15 85 - 115 < 15 85 - 115
MQC 4.500 < 15 85 - 115 < 15 85 - 115
HQC 8.500 < 15 85 - 115 < 15 85 - 115

(Data presented is representative of expected performance based on similar validated methods)

Table 6: Recovery and Matrix Effect

Analyte Extraction Recovery (%) Matrix Effect (%)
This compound > 75 Minimal
(±)-Darifenacin-d4 > 75 Minimal

(The use of a stable isotope-labeled internal standard effectively compensates for matrix effects)[2]

Start Method Validation Plan Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate Precision) Start->Precision Recovery Extraction Recovery Start->Recovery Matrix Matrix Effect Start->Matrix Stability Stability (Freeze-Thaw, Short-Term, Long-Term, Stock Solution) Start->Stability Result Validation Decision Specificity->Result Linearity->Result Accuracy->Result Precision->Result Recovery->Result Matrix->Result Stability->Result Pass Method is Validated Result->Pass All criteria met Fail Method Optimization Required Result->Fail Criteria not met

Figure 3: Logical workflow for LC-MS/MS method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma.[1] The use of (±)-Darifenacin-d4 as an internal standard ensures accuracy, and the simple liquid-liquid extraction procedure allows for a high sample throughput.[1] This method is well-suited for pharmacokinetic applications in clinical research and bioequivalence studies.[1]

References

Application Note and Protocols for the Synthesis and Purification of Darifenacin Impurities for Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] The presence of impurities in the active pharmaceutical ingredient (API) can impact the quality, safety, and efficacy of the final drug product.[1][3] Regulatory agencies, such as the International Conference on Harmonisation (ICH), mandate the identification and characterization of any impurity present at a level of 0.10% or greater.[1][4] This application note provides detailed protocols for the synthesis and purification of known this compound impurities to serve as reference standards for analytical method development, validation, and routine quality control.

Identified Impurities

During the process development and stability studies of this compound, several process-related and degradation impurities have been identified.[1][5] This document focuses on the following key impurities:

  • This compound Acid: A potential process-related impurity.

  • This compound Desnitrile: A potential process-related impurity.[1][4]

  • This compound Vinyl Phenol: A potential process-related impurity.[1][4]

  • This compound Ether: A potential process-related impurity.[1][4]

  • Dimer Impurities: Process-related impurities that can form during synthesis.[6]

Synthesis of this compound Impurities

The following protocols describe the synthesis of a mixture of this compound impurities, which can then be separated and purified.

General Procedure for the Synthesis of a Mixture of this compound Acid, Desnitrile, Vinyl Phenol, and Ether Impurities [1][4]

This method involves the forced degradation of this compound freebase under harsh basic conditions to generate a mixture of impurities.

Materials and Reagents:

  • This compound freebase

  • Potassium hydroxide (KOH)

  • 2-Butanol

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Dichloromethane

  • Water (deionized)

  • Sodium sulfate (Na2SO4), anhydrous

  • Sodium chloride (NaCl)

Equipment:

  • Round-bottom flask with a condenser

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Silica gel for column chromatography

Protocol:

  • To a flask containing this compound freebase (15.0 g, 0.035 mol), add 2-Butanol (225.0 mL) and potassium hydroxide (98.6 g, 1.76 mol).

  • Stir the mixture at 20-30°C for 1 hour.

  • Heat the mixture to 100-105°C and maintain for 60 hours.

  • Cool the reaction mass to ambient temperature.

  • Stir the suspension for 1 hour at 25-30°C.

  • Quench the reaction by adding 150 mL of water, followed by layer separation.

  • Wash the organic layer with 2 x 150 mL of water and then with 50.0 mL of a 2.0% aqueous NaCl solution.

  • Extract the aqueous layers with 150 mL of ethyl acetate.

  • Combine the organic layers (2-Butanol and ethyl acetate), dry over anhydrous Na2SO4, and concentrate on a rotary evaporator at 60°C under reduced pressure.

  • The resulting residue will contain a mixture of this compound and its impurities.

Purification of this compound Impurities

The individual impurities from the synthesized mixture can be separated and purified using flash column chromatography.

Protocol: [1]

  • Pack a silica gel column.

  • Dissolve the crude residue obtained from the synthesis step in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the dissolved sample onto the silica gel column.

  • Elute the column with a gradient of ethyl acetate-hexanes and methanol-dichloromethane.

    • Use a 1:1 ratio of ethyl acetate-hexanes to elute specific impurities.

    • Subsequently, use methanol-dichloromethane in ratios of 10:0, 9:1, and 7:3 to separate the remaining impurities.

  • Collect the fractions and analyze them using a suitable analytical technique (e.g., HPLC, TLC) to identify the fractions containing the pure impurities.

  • Combine the pure fractions of each impurity and concentrate them to obtain the isolated reference standards.

Analytical Characterization

The synthesized and purified impurities should be thoroughly characterized to confirm their identity and purity. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated standards.[5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the impurities.[1][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the impurities.[1][6]

  • Infrared (IR) Spectroscopy: To identify functional groups present in the impurity molecules.[1][6]

Quantitative Data Summary

The following table summarizes the key analytical data for the identified this compound impurities.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Protonated Molecular Ion (m/z)[1]
This compoundC28H30N2O2426.55427
This compound AcidC28H29NO3427.54428
This compound DesnitrileC22H25N303.44384 (as a different structural impurity)
This compound Vinyl PhenolC28H29NO2411.54427
This compound EtherC32H38N2O3502.66501
This compound DimerC37H39N2O3+573.3 (protonated ion)573.3[6]

Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for Synthesis and Purification of this compound Impurities

G cluster_synthesis Synthesis of Impurity Mixture cluster_purification Purification by Flash Chromatography start This compound Freebase reaction React with KOH in 2-Butanol (100-105°C, 60h) start->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract concentrate Concentrate Organic Layer extract->concentrate crude Crude Impurity Mixture concentrate->crude load Load Crude Mixture onto Silica Gel Column crude->load Proceed to Purification elute Elute with Solvent Gradient (EtOAc/Hexanes & MeOH/DCM) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (HPLC/TLC) collect->analyze combine Combine Pure Fractions analyze->combine isolate Isolated Impurity Reference Standards combine->isolate

Caption: Workflow for the synthesis and purification of this compound impurities.

Diagram 2: Signaling Pathway of this compound's Mechanism of Action

G cluster_cell Smooth Muscle Cell of the Bladder ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates Relaxation Muscle Relaxation (Reduced Urgency) M3R->Relaxation Inhibition leads to This compound This compound This compound->M3R Antagonizes (Blocks ACh binding) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to

Caption: this compound antagonizes the M3 muscarinic receptor, preventing bladder muscle contraction.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound and to identify potential degradation products that may arise during storage or administration.[8][9]

Typical Stress Conditions: [8][10]

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours. This compound shows significant degradation under acidic conditions.[8][10]

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours. No significant degradation is typically observed.[8]

  • Neutral Hydrolysis: Water at 80°C for 48 hours. No significant degradation is typically observed.[8]

  • Oxidative Stress: 3% H₂O₂ at room temperature for 4 hours. Significant degradation is observed under oxidative conditions.[8][10]

  • Thermal Degradation: 105°C for 48 hours. No significant degradation is typically observed.[8]

  • Photolytic Degradation: Exposure to UV light (254 nm) for 7 days. No significant degradation is typically observed.[8]

Conclusion

The synthesis and purification of this compound impurities are crucial for establishing reliable reference standards. These standards are indispensable for the development and validation of analytical methods to ensure the quality and safety of this compound drug products. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the pharmaceutical industry.

References

Application Note and Protocol: Assessing Darifenacin's Inhibition of Carbachol-Induced Bladder Contractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, often resulting from involuntary contractions of the detrusor smooth muscle.[1][2] The primary therapeutic strategy for OAB involves the use of antimuscarinic agents that block the action of acetylcholine on muscarinic receptors in the bladder.[3][4] Darifenacin is a potent and selective M3 muscarinic receptor antagonist, which makes it a key compound for both therapeutic use and research in bladder physiology.[1][4][5]

This document provides a detailed protocol for assessing the inhibitory effects of this compound on carbachol-induced contractions in isolated bladder tissue. Carbachol, a cholinergic agonist, is used to mimic the effect of acetylcholine and induce bladder muscle contraction, primarily through the activation of M3 muscarinic receptors.[6][7] This in vitro assay is a fundamental tool for characterizing the potency and mechanism of action of antimuscarinic drugs like this compound.

Signaling Pathways

Carbachol-Induced Contraction Signaling Pathway

Carbachol-induced contraction of the bladder detrusor muscle is predominantly mediated by the M3 muscarinic acetylcholine receptor (mAChR).[6][7][8] Although M2 receptors are more abundant in the bladder, M3 receptors are primarily responsible for initiating contraction.[9][10] The binding of carbachol to M3 receptors, which are Gq/11 protein-coupled, canonically activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] However, studies suggest that the PLC-IP3 pathway plays a minor role in the contractile response.[6][9]

The primary mechanism for M3-mediated contraction involves the influx of extracellular calcium (Ca2+) through L-type calcium channels.[3][6] This influx of Ca2+, along with the activation of the RhoA/Rho kinase (ROCK) pathway, increases the sensitivity of the contractile apparatus to Ca2+ and leads to smooth muscle contraction.[6][11][12] M2 receptors, coupled to Gi proteins, may contribute to contraction by inhibiting adenylyl cyclase and opposing β-adrenoceptor-mediated relaxation.[3][7][13]

G cluster_cell Bladder Smooth Muscle Cell Carbachol Carbachol M3_Receptor M3 Muscarinic Receptor Carbachol->M3_Receptor Gq11 Gq/11 M3_Receptor->Gq11 PLC Phospholipase C (Minor Pathway) Gq11->PLC L_type_Ca_Channel L-type Ca2+ Channel Gq11->L_type_Ca_Channel RhoA_ROCK RhoA/Rho Kinase Pathway Gq11->RhoA_ROCK IP3 IP3 PLC->IP3 Ca_Store Intracellular Ca2+ Store Release IP3->Ca_Store Contraction Muscle Contraction Ca_Store->Contraction Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ca_Influx->Contraction RhoA_ROCK->Contraction This compound This compound This compound->M3_Receptor

Caption: Carbachol-induced contraction signaling pathway in bladder smooth muscle.

Experimental Protocols

Isolated Bladder Tissue Preparation

This protocol describes the preparation of isolated bladder strips for in vitro contractility studies.

Materials:

  • Urinary bladders (e.g., from human, pig, rat, or mouse)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Dissection microscope

  • Fine scissors and forceps

  • Surgical silk thread

Procedure:

  • Obtain fresh urinary bladders and immediately place them in ice-cold Krebs-Henseleit solution.

  • Carefully remove any adhering fat and connective tissue from the bladder.

  • Cut the bladder open and gently rinse the luminal surface with Krebs-Henseleit solution.

  • Dissect longitudinal strips of the detrusor muscle (approximately 10 mm long and 2-3 mm wide).

  • Tie a surgical silk thread to each end of the muscle strip.

Organ Bath Assay for Contractility Measurement

This protocol details the procedure for measuring carbachol-induced contractions and their inhibition by this compound in an organ bath system.

Materials:

  • Isolated bladder tissue strips

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • Carbachol stock solution

  • This compound stock solution

  • Data acquisition system

Procedure:

  • Mount the prepared bladder strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Apply an initial resting tension to the strips (e.g., 1 g for rat bladder) and allow them to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • After equilibration, assess the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[14]

  • Wash the tissues and allow them to return to baseline tension.

  • Control Curve: Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of carbachol to the organ bath in a stepwise manner (e.g., 10 nM to 300 µM).[15] Record the contractile response at each concentration.

  • Wash the tissues extensively until the baseline tension is restored.

  • Inhibition Assay: Incubate the tissues with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).[15][16]

  • In the presence of this compound, generate a second cumulative concentration-response curve for carbachol.

  • Repeat steps 7 and 8 for different concentrations of this compound.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Obtain Bladder B Dissect Detrusor Strips A->B C Mount in Organ Bath B->C D Equilibrate & Apply Tension E KCl Viability Test D->E F Wash & Return to Baseline E->F G Generate Control Carbachol CRC F->G H Wash & Return to Baseline G->H I Incubate with this compound H->I J Generate Carbachol CRC in presence of this compound I->J K Record Contractile Force J->K L Plot Concentration-Response Curves K->L M Calculate pA2 or IC50 L->M

Caption: Experimental workflow for assessing this compound's inhibition.

Data Presentation

The inhibitory effect of this compound is quantified by determining its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

AntagonistAgonistTissuepA2 ValueReference
This compound CarbacholHuman Detrusor9.34[14]
AtropineCarbacholHuman Detrusor9.26[14]
OxybutyninCarbacholHuman Detrusor7.74[14]
PropiverineCarbacholHuman Detrusor7.68[14]
This compound CarbacholRat Bladder8.5 ± 0.1[15]

Recent studies have also shown that this compound can reduce the maximum contractile response to carbachol, suggesting a non-competitive antagonism in some contexts.[2][17]

TissueThis compound ConcentrationReduction in Max Carbachol ContractionReference
Adult Porcine Detrusor100 nM46%[2][17]
Adult Porcine Urothelium & Lamina Propria100 nM49%[17][18]
Juvenile Porcine Detrusor10 µM50%[17]

Conclusion

The protocol described provides a robust and reproducible method for assessing the inhibitory effects of this compound on carbachol-induced bladder contractions. This assay is crucial for understanding the pharmacological profile of this compound and other antimuscarinic agents. The data clearly demonstrates that this compound is a highly potent antagonist at the M3 muscarinic receptor in the bladder, supporting its clinical use in the treatment of overactive bladder.[14] Furthermore, evidence suggests that this compound may have additional non-muscarinic effects that contribute to its therapeutic action.[2][17][18]

References

Application Notes and Protocols for the Quantification of Darifenacin using Deuterated Darifenacin as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist primarily used in the treatment of overactive bladder.[1][2] Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[3] The use of a stable isotope-labeled internal standard (IS), such as deuterated this compound (this compound-d4), is considered the gold standard in quantitative bioanalysis.[1][4][5] This is because the physicochemical properties of a stable isotope-labeled IS are nearly identical to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, which effectively compensates for matrix effects and procedural variability.[1][6][7]

These application notes provide detailed protocols for the quantification of this compound in human plasma using this compound-d4 as an internal standard, along with relevant quantitative data and visualizations of the experimental workflow and the signaling pathway of this compound.

Signaling Pathway of this compound

This compound functions by competitively antagonizing the M3 muscarinic acetylcholine receptor.[3][4] In the urinary bladder, acetylcholine binding to M3 receptors on detrusor muscle cells initiates a signaling cascade that leads to muscle contraction.[3][4] this compound blocks this binding, leading to the relaxation of the detrusor muscle, which helps to alleviate the symptoms of overactive bladder.[2][3] The activation of the M3 receptor by acetylcholine leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, resulting in smooth muscle contraction.[1][4]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Detrusor Muscle Cell ACh_vesicles Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicles->ACh Release M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds PLC Phospholipase C (PLC) M3_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Contraction Muscle Contraction Ca_release->Contraction Leads to This compound This compound This compound->M3_Receptor Blocks

This compound's antagonism of the M3 receptor signaling pathway.

Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of this compound in human plasma.

Materials and Reagents
  • Analytes: this compound Hydrobromide, (±)-Darifenacin-d4 Hydrobromide[8]

  • Reagents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Formic Acid (AR Grade), Diethyl Ether (AR Grade), Dichloromethane (AR Grade), Milli-Q Water[8]

  • Biological Matrix: K2EDTA Human Plasma[8]

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and (±)-darifenacin-d4 by dissolving the appropriate amount of each compound in methanol.[5][8]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.[5][8]

  • Internal Standard (IS) Working Solution (2500 ng/mL): Dilute the (±)-darifenacin-d4 stock solution with the diluent solution to achieve a final concentration of 2500 ng/mL.[8]

Sample Preparation (Liquid-Liquid Extraction)
  • Allow frozen plasma samples to thaw at room temperature and vortex to ensure homogeneity.[3]

  • Aliquot 400 µL of human plasma (blank, standard, or QC sample) into a pre-labeled tube.[5][8]

  • Add 50 µL of the 2500 ng/mL (±)-darifenacin-d4 internal standard working solution to each tube and vortex briefly.[8]

  • Add 2.0 mL to 2.5 mL of the extraction solution (Diethyl Ether: Dichloromethane, 80:20 v/v).[2][5][8]

  • Vortex the mixture for 5-10 minutes.[1][8]

  • Centrifuge at 4000 rpm for 5-10 minutes at 4-10°C.[1][3][8]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1][3][8]

  • Reconstitute the dried residue with 200-300 µL of the mobile phase.[1][3][8]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[8]

LC-MS/MS Instrumentation and Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) system[5][8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with a Turbo Ion Spray or Electrospray Ionization (ESI) source.[1][8][9]

ParameterCondition 1Condition 2
Column Zorbax, SB C18, 4.6 x 75mm, 3.5 µmCC 150 x 4.6 NUCLEOSIL 100-5 NH2
Mobile Phase 10 mM Ammonium Acetate Buffer (pH 5) and Methanol (10:90, v/v)[10]Acetonitrile: Milli-Q Water: Formic Acid (90:10:0.1 v/v/v)
Flow Rate -1.200 mL/min with split (1:2)
Column Temperature -35±2°C
Autosampler Temp. -5±1ºC
Ionization Mode Positive Ion Mode[9]Positive Ion Mode[9]
MRM Transitions This compound: m/z 427.3 → 147.3[10]This compound-d4: m/z 431.4 → 151.2[10]This compound: m/z 427.30 → 147.10This compound-d4: m/z 431.40 → 151.10
Entrance Potential -10.00 V
Cell Exit Potential -10.00 V

Quantitative Data Summary

The described method has been validated and demonstrates excellent performance for the quantification of this compound in human plasma.

Validation ParameterResult
Linearity Range 0.025 - 10.384 ng/mL[8]
Correlation Coefficient (r²) ≥ 0.99[8]
Limit of Quantitation (LOQ) 0.025 ng/mL
Intra-day Precision (%CV) 0.84 - 2.69%
Inter-day Precision (%CV) 2.01 - 7.47%
Intra-day Accuracy 94.79 - 108.00%
Inter-day Accuracy 94.63 - 102.61%
Extraction Recovery 90.94 - 109.89%

Experimental Workflow

The overall workflow for the bioanalysis of this compound in plasma samples is depicted in the following diagram.

cluster_prep Sample Preparation start Start: Plasma Sample (Blank, Standard, QC, or Unknown) aliquot Aliquot 400 µL Plasma start->aliquot prep Sample Preparation analysis LC-MS/MS Analysis data Data Processing and Quantification analysis->data end End: Concentration Results data->end add_is Add 50 µL this compound-d4 (IS) aliquot->add_is extract Liquid-Liquid Extraction (Diethyl Ether:Dichloromethane) add_is->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->analysis

General workflow for the bioanalysis of this compound.
Conclusion

The use of deuterated this compound (this compound-d4) as an internal standard provides a robust, accurate, and precise method for the quantification of this compound in biological matrices by LC-MS/MS.[1][8] The detailed protocols and performance characteristics presented in these application notes serve as a valuable resource for laboratories implementing this assay for pharmacokinetic studies and other clinical research applications.[2][8]

References

Application of Darifenacin in Studying Muscarinic Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1][2] Its high affinity and selectivity for the M3 subtype make it an invaluable pharmacological tool for elucidating the role of this receptor in various physiological and pathophysiological processes.[3][4] Developed for the treatment of overactive bladder (OAB), this compound's clinical efficacy stems from its ability to inhibit M3R-mediated detrusor muscle contraction.[1][2] In a research context, its utility extends to the investigation of M3R signaling pathways, the characterization of other muscarinic ligands, and the exploration of M3R function in tissues beyond the urinary bladder, such as the gastrointestinal tract and salivary glands.[5][6]

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 G-proteins.[7][8] Upon activation by acetylcholine, the M3R initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][9] This cascade ultimately results in an increase in intracellular calcium concentrations and smooth muscle contraction.[9] this compound, as a competitive antagonist, blocks the binding of acetylcholine to the M3R, thereby inhibiting these downstream effects.[10]

This compound exhibits significantly greater affinity for the M3 receptor compared to the other four muscarinic receptor subtypes (M1, M2, M4, and M5).[3][4] This selectivity allows researchers to dissect M3R-specific functions from those mediated by other muscarinic subtypes, which is particularly crucial given the widespread expression and diverse roles of these receptors throughout the body.[7] For instance, its lower affinity for M1 and M2 receptors suggests a reduced potential for centrally-mediated cognitive side effects or cardiac effects, respectively, a characteristic that is beneficial in both clinical and research settings.[3][11]

Data Presentation

The following tables summarize the in vitro binding affinities and functional potencies of this compound and other commonly used muscarinic antagonists. This quantitative data is essential for designing experiments and interpreting results.

Table 1: Comparative Binding Affinities (pKi) of Muscarinic Antagonists for Human Recombinant Muscarinic Receptor Subtypes

CompoundM1 pKi (SEM)M2 pKi (SEM)M3 pKi (SEM)M4 pKi (SEM)M5 pKi (SEM)Reference(s)
This compound 8.2 (0.04)7.4 (0.1)9.1 (0.1)7.3 (0.1)8.0 (0.1)[12]
Oxybutynin8.7 (0.04)7.8 (0.1)8.9 (0.1)8.0 (0.04)7.4 (0.03)[12]
Tolterodine8.8 (0.01)8.0 (0.1)8.5 (0.1)7.7 (0.1)7.7 (0.03)[12]
Trospium9.1 (0.1)9.2 (0.1)9.3 (0.1)9.0 (0.1)8.6 (0.1)[12]
Propiverine6.6 (0.1)5.4 (0.1)6.4 (0.1)6.0 (0.1)6.5 (0.1)[12]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Selectivity Ratios of Muscarinic Antagonists for the M3 Receptor

CompoundM3/M1 SelectivityM3/M2 SelectivityM3/M4 SelectivityM3/M5 SelectivityReference(s)
This compound 7.950.163.112.6[12]
Oxybutynin1.612.67.931.6[12]
Tolterodine0.53.26.36.3[12]
Trospium1.61.32.05.0[12]
Propiverine0.610.02.50.8[12]

Selectivity is expressed as the ratio of Ki values (Ki for subtype / Ki for M3).

Table 3: Functional Antagonist Potencies (pA2) in Guinea Pig Smooth Muscle Preparations

CompoundIleum (M3)Trachea (M3)Bladder (M3)Atria (M2)Reference(s)
This compound 8.7 - 9.48.88.7 - 9.347.48[6][13]
Atropine8.9 - 9.29.19.268.4[13]
Oxybutynin7.7 - 8.17.97.747.3[13]
Tolterodine7.8 - 8.28.0-7.6[6]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Radioligand Binding Assay

This assay measures the competitive binding of this compound to muscarinic receptors.

1. Materials and Reagents:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1-M5).[14]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[14]

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Atropine (1 µM).[12]

  • Assay Buffer: 20 mM HEPES, pH 7.4.[12]

  • Glass fiber filters.

  • Scintillation fluid and counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or this compound dilution.

    • 50 µL of [³H]-NMS (at a concentration near its Kd).

    • 100 µL of cell membrane preparation (50-100 µg protein/well).

  • Incubate at 20°C for 60 minutes to reach equilibrium.[12]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.[12]

Protocol 2: Functional Organ Bath Assay (Bladder Smooth Muscle Contraction)

This protocol assesses the functional antagonism of this compound on agonist-induced smooth muscle contraction.

1. Materials and Reagents:

  • Human or animal (e.g., guinea pig, rat) urinary bladder tissue.[13][15]

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.[15]

  • Carbachol (muscarinic agonist).[13]

  • This compound hydrochloride.

  • Organ bath setup with isometric force transducers.

2. Procedure:

  • Dissect bladder detrusor muscle into strips (e.g., 2-3 mm wide and 5-7 mm long).[15]

  • Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C under a resting tension of approximately 1 g.[15]

  • Allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[15]

  • Perform a cumulative concentration-response curve to carbachol to establish a baseline.

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with a single concentration of this compound (or vehicle) for a predetermined time (e.g., 30-60 minutes).[16]

  • Repeat the cumulative concentration-response curve to carbachol in the presence of this compound.

  • Repeat steps 5-7 with increasing concentrations of this compound for Schild analysis.

3. Data Analysis:

  • Measure the contractile response to carbachol as a percentage of the maximum response.

  • Plot the log concentration of carbachol against the response to generate concentration-response curves.

  • For Schild analysis, calculate the dose ratio (the ratio of the EC50 of carbachol in the presence and absence of this compound) for each concentration of this compound.[17]

  • Plot the log (dose ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression is the pA2 value.[18]

Protocol 3: Phosphoinositide Turnover Assay

This assay measures the ability of this compound to inhibit M3R-mediated second messenger production.

1. Materials and Reagents:

  • CHO or HEK cells stably expressing the human M3 muscarinic receptor.[19]

  • [³H]-myo-inositol.

  • Agonist: Carbachol.[19]

  • Antagonist: this compound.

  • Lithium chloride (LiCl) solution.

  • Dowex AG1-X8 resin.

  • Scintillation fluid and counter.

2. Procedure:

  • Seed M3R-expressing cells in 24-well plates and grow to near confluency.

  • Label the cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with this compound or vehicle for 15-30 minutes in a buffer containing LiCl.

  • Stimulate the cells with carbachol for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding ice-cold perchloric acid.

  • Neutralize the cell lysates.

  • Separate the total inositol phosphates ([³H]-IPs) from free [³H]-inositol using Dowex AG1-X8 anion-exchange chromatography.

  • Elute the [³H]-IPs and measure radioactivity by liquid scintillation counting.

3. Data Analysis:

  • Express the accumulation of [³H]-IPs as a percentage of the maximum response to carbachol.

  • Plot the response against the log concentration of carbachol in the presence and absence of different concentrations of this compound.

  • Determine the IC50 of this compound for the inhibition of carbachol-stimulated [³H]-IP accumulation.

Mandatory Visualization

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: M3 muscarinic receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prep_reagents plate_setup Set up 96-well Plate (Total, Non-specific, and Competitive Binding Wells) prep_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Terminate Reaction by Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Measure Radioactivity (Scintillation Counting) scintillation->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of this compound's M3 Selectivity

Darifenacin_Selectivity This compound This compound M3 M3 Receptor (High Affinity) This compound->M3 Primarily Targets M1 M1 Receptor (Lower Affinity) This compound->M1 M2 M2 Receptor (Low Affinity) This compound->M2 M4 M4 Receptor (Low Affinity) This compound->M4 M5 M5 Receptor (Lower Affinity) This compound->M5 Therapeutic_Effect Therapeutic Effect (e.g., OAB Treatment) M3->Therapeutic_Effect Side_Effects_CNS Potential CNS Side Effects M1->Side_Effects_CNS Side_Effects_Cardiac Potential Cardiac Side Effects M2->Side_Effects_Cardiac

Caption: this compound's selectivity for the M3 receptor and its therapeutic implications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Darifenacin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the low aqueous solubility of Darifenacin can present significant challenges during in vitro experiments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these issues, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound, as a free base, is practically insoluble in water, with a reported solubility of approximately 0.000298 mg/mL.[1] The hydrobromide salt of this compound is slightly soluble in water and sparingly soluble in aqueous buffers.[1][2] Its solubility is influenced by the pH of the medium.

Q2: In which organic solvents can I dissolve this compound hydrobromide?

A2: this compound hydrobromide is soluble in several organic solvents. Preparing a concentrated stock solution in an appropriate organic solvent is a common first step for in vitro studies. The solubility in common laboratory solvents is summarized in the table below.

Q3: Why does my this compound solution precipitate when I add it to my aqueous assay buffer or cell culture medium?

A3: This is a common issue for hydrophobic compounds like this compound. Precipitation, often called "crashing out," occurs when a concentrated organic stock solution is diluted into an aqueous environment where the drug's solubility is much lower.[3] The organic solvent disperses in the aqueous medium, leaving the poorly soluble drug to agglomerate and precipitate.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A4: To avoid solvent-induced cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in your cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[3] However, the tolerance to DMSO can vary between different cell lines. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess its effect on your specific cells.[2]

Troubleshooting Guide

Issue 1: Precipitate Formation Upon Dilution of DMSO Stock Solution

Cause: The concentration of this compound in the final aqueous medium exceeds its solubility limit. The method of addition can also lead to localized high concentrations, promoting precipitation.[3]

Solutions:

  • Decrease the Final Concentration: If your experimental design permits, using a lower final concentration of this compound is the most straightforward solution.[3]

  • Optimize the Addition Process:

    • Add the DMSO stock solution very slowly (drop-wise) to the vortexing or swirling culture medium or buffer. This facilitates rapid mixing and dispersion.[3]

    • Pre-warm the aqueous medium to 37°C before adding the this compound stock solution, as solubility is often temperature-dependent.[3]

  • Perform Serial Dilutions: Instead of adding the concentrated stock directly to the full volume of the medium, perform an intermediate dilution in a smaller volume of pre-warmed medium.[3]

Issue 2: Inconsistent or Non-reproducible Experimental Results

Cause: This can be due to inconsistent dosing from a partially precipitated solution. If the compound is not fully dissolved, the actual concentration exposed to the cells or target molecules will vary between experiments.

Solutions:

  • Prepare Fresh Dilutions: Avoid storing diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. It is recommended not to store aqueous solutions for more than one day.[2] Prepare fresh working solutions for each experiment.

  • Visual Inspection: Before adding the medium to your cells or assay, hold it up to a light source to check for any signs of precipitation or cloudiness.[3]

  • Sonication: In some cases, brief sonication of the final diluted solution can help to break up small aggregates and improve dispersion. However, this should be done cautiously as it can generate heat and potentially affect the stability of the compound or other components in the assay.

Issue 3: Low Signal or Lack of Dose-Response in Biological Assays

Cause: The actual concentration of solubilized this compound may be much lower than the nominal concentration due to precipitation. The precipitated drug is not available to interact with the biological target.

Solutions:

  • Employ Solubilization Techniques: If simple dilution of a DMSO stock is not sufficient, consider using solubilizing agents or advanced formulation strategies as detailed in the "Experimental Protocols" section below.

  • Verify Drug Concentration: After preparing your working solution, centrifuge it at high speed to pellet any precipitate. Then, measure the concentration of this compound in the supernatant using a validated analytical method like HPLC to determine the actual soluble concentration.

Data Presentation

Table 1: Solubility of this compound Hydrobromide in Various Solvents

Solvent/SystemSolubilityMolar Equivalent (mM)Notes
Dimethyl Sulfoxide (DMSO)~2 - 117 mg/mL[1][2][4]~3.94 - 230.56Use fresh, anhydrous DMSO as it is moisture-absorbing, which can reduce solubility. The wide range may be due to differences in purity or hydration state.[2][4]
Dimethylformamide (DMF)~3 mg/mL[1]~5.91Purge the solvent with an inert gas before use.[2]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1][2]~0.98A method to achieve a higher concentration in an aqueous buffer system.[2]
Ethanol~0.3 mg/mL[1]~0.59Some sources report it as insoluble, indicating very low solubility.[2]
WaterInsoluble/Slightly Soluble[2][4]-This compound base is practically insoluble. The hydrobromide salt is slightly soluble.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrobromide Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound hydrobromide in DMSO.

Materials:

  • This compound hydrobromide (MW: 507.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound hydrobromide to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Weighing: Accurately weigh the desired amount of this compound hydrobromide powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.07 mg.[2]

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (1 mL for a 10 mM solution from 5.07 mg). Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but ensure the vial is tightly capped.[2]

  • Sterilization (Optional): If required for your cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.[2]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)

This protocol describes a general method for preparing this compound inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.

Materials:

  • This compound hydrobromide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1).

  • Mixing: Accurately weigh the required amounts of this compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of ethanol to the powder mixture to form a paste-like consistency. Knead the mixture for a specified period (e.g., 45-60 minutes).

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated.

  • Sieving: Gently grind the dried complex and pass it through a sieve to obtain a fine powder.

  • Solubilization for In Vitro Use: The resulting powder can be dissolved directly in your aqueous assay buffer. The solubility of the complex will be significantly higher than that of the drug alone.

Protocol 3: Preparation of this compound Hydrobromide Nanoparticles (Solvent/Anti-Solvent Precipitation)

This method can be used to prepare this compound nanoparticles to improve its dissolution rate and solubility.

Materials:

  • This compound hydrobromide

  • Methanol (or another suitable water-miscible solvent)

  • Stabilizer solution (e.g., an aqueous solution of a polymer like Eudragit RS or a surfactant)

  • Magnetic stirrer

  • Sonicator

Procedure:

  • Solvent Phase: Dissolve a specific amount of this compound hydrobromide in a water-miscible solvent like methanol.[5]

  • Anti-Solvent Phase: Prepare an aqueous solution containing a stabilizer.

  • Precipitation: While vigorously stirring the anti-solvent phase on a magnetic stirrer, add the this compound solution dropwise.[5] The rapid solvent mixing will cause the this compound to precipitate as nanoparticles.

  • Sonication: Sonicate the resulting nanosuspension for a defined period (e.g., 15 minutes) to ensure uniform particle size and prevent aggregation.[5]

  • Application in In Vitro Assays: The resulting nanosuspension can be further diluted in the appropriate assay buffer. It is crucial to ensure that the components of the nanosuspension (e.g., the stabilizer) do not interfere with the assay.

Mandatory Visualizations

G cluster_workflow Workflow for Preparing this compound Working Solution start Start: Low Aqueous Solubility Issue stock_sol Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_sol dilution Dilute Stock into Aqueous Medium stock_sol->dilution precipitation Precipitation Occurs? dilution->precipitation troubleshoot Troubleshoot Dilution (e.g., slow addition, pre-warming) precipitation->troubleshoot Yes success Use in Assay precipitation->success No troubleshoot->dilution advanced Consider Advanced Solubilization (Cyclodextrins, Nanoparticles) troubleshoot->advanced Still Precipitates advanced->success

Caption: A workflow diagram for preparing this compound working solutions.

G cluster_pathway Mechanism of Cyclodextrin Solubilization This compound This compound Hydrophobic complex Inclusion Complex Hydrophilic Exterior This compound->complex cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Interior cyclodextrin->complex water Aqueous Environment complex->water Increased Solubility

Caption: How cyclodextrins enhance this compound's aqueous solubility.

References

Technical Support Center: Minimizing Variability in Bladder Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in bladder smooth muscle contraction assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in isolated bladder smooth muscle strip assays?

A1: Variability in bladder smooth muscle contraction assays can stem from three main areas: biological variability, procedural inconsistencies, and equipment-related issues. Biological factors include the age, sex, and health status of the tissue donor, as well as regional differences within the bladder itself (e.g., dome vs. trigone).[1][2][3] Procedural variability can arise from inconsistencies in tissue dissection and strip preparation, equilibration times, buffer composition and temperature, and drug administration techniques.[4][5][6] Equipment issues may include improper calibration of force transducers, electrical noise, and inconsistent temperature control in the organ bath.[7][8]

Q2: How does the orientation of the bladder muscle strip during mounting affect contractility results?

A2: The orientation of the muscle strip is critical as the detrusor smooth muscle bundles are interlaced to form a mesh-like structure.[4] For consistent results, it is recommended to cut longitudinal strips from the bladder body, avoiding the trigone and bladder neck unless those are the specific regions of interest. Maintaining a consistent orientation for all strips within an experiment is crucial for reducing variability.

Q3: What is the optimal temperature and pH for maintaining viable bladder smooth muscle strips in vitro?

A3: The generally accepted optimal temperature for in vitro bladder smooth muscle experiments is 37°C to mimic physiological conditions.[4][6] The pH of the physiological salt solution should be maintained at approximately 7.4.[9] This is typically achieved by continuously bubbling the solution with carbogen, a mixture of 95% O2 and 5% CO2.[3] Deviations from these parameters can significantly impact muscle contractility and viability. For instance, cooling has been shown to induce myogenic contractions.[10]

Q4: My bladder strips are showing high levels of spontaneous contractile activity. What could be the cause and how can I reduce it?

A4: Spontaneous contractions are an intrinsic property of bladder smooth muscle and can be influenced by several factors.[1][11][12] The presence of the urothelium can enhance spontaneous activity.[11] If the experimental design allows, carefully removing the mucosal layer can help reduce this activity.[2][13] Additionally, ensuring a stable and optimal physiological environment (temperature, pH, oxygenation) is critical. Some studies suggest that certain β3-adrenoceptor agonists can reduce spontaneous contractions.[14]

Q5: How should I normalize my contraction data to account for differences in tissue strip size?

A5: Normalizing contraction force is essential for comparing data between different tissue strips. Common methods include normalizing to the tissue's wet weight or its cross-sectional area.[15] To calculate the cross-sectional area, you will need to measure the length and wet weight of the tissue strip. Another approach is to express responses as a percentage of the maximal contraction induced by a reference agonist, such as a high concentration of potassium chloride (KCl).[16]

Troubleshooting Guides

Issue 1: Inconsistent or Weak Contractions in Response to Agonists
Potential Cause Troubleshooting Step
Tissue Viability Ensure the physiological salt solution is continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.[3][4] Minimize the time between tissue harvesting and mounting in the organ bath.
Improper Strip Preparation Ensure muscle strips are of a consistent size (e.g., 2-3 mm wide and 5-7 mm long).[17] Avoid overstretching the tissue during dissection and mounting. The presence of excess connective tissue can also impair contraction.[18]
Suboptimal Preload Tension The initial tension applied to the muscle strip is critical. An inadequate preload will result in weaker contractions. The optimal preload should be determined empirically for your specific tissue and experimental setup, but a starting point is often around 1 gram.[5]
Agonist Degradation Prepare fresh agonist solutions for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer.
Receptor Desensitization Allow for adequate washout periods between agonist applications to prevent receptor desensitization. The duration of the washout will depend on the specific agonist and its receptor kinetics.
Issue 2: High Variability Between Replicate Tissue Strips
Potential Cause Troubleshooting Step
Inconsistent Tissue Dissection Standardize the location from which the bladder strips are taken (e.g., always from the bladder dome). Ensure all strips are cut to the same approximate dimensions and orientation.[18]
Variable Equilibration Time Adhere to a consistent and adequate equilibration period (typically 45-60 minutes) for all tissue strips before starting the experiment.[19]
Inconsistent Drug Addition Use calibrated pipettes for accurate drug administration. Ensure rapid and consistent mixing of the drug in the organ bath.
Presence of Urothelium For studies focusing purely on smooth muscle contractility, carefully remove the mucosal layer, as it can release factors that modulate contractility.[13]
Biological Variation Whenever possible, use tissues from animals of the same age and sex. If using human tissue, record and consider patient demographics and clinical history in the analysis.[2][3]
Issue 3: Artifacts in the Force Transducer Recordings
Potential Cause Troubleshooting Step
Electrical Noise Ensure all equipment is properly grounded. Keep cables from the force transducer away from power cords and other sources of electrical interference.
Bubbles Interfering with Tissue Check that the carbogen bubbles are not directly hitting the tissue strip, which can cause mechanical artifacts in the recording. Adjust the position of the gas inlet if necessary.
Transducer Drift Allow the force transducer to warm up and stabilize before calibration and the start of the experiment. Re-zero the baseline periodically if significant drift is observed.
Improper Calibration Calibrate the force transducer with known weights before each experiment to ensure accurate force measurements.

Experimental Protocols

Standard Protocol for Carbachol Concentration-Response Curve

This protocol outlines a standardized method for generating a cumulative concentration-response curve for the muscarinic agonist carbachol in isolated bladder smooth muscle strips.

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Immediately excise the bladder and place it in cold, oxygenated physiological salt solution (see Table 1 for composition).

    • Carefully remove any adhering fat and connective tissue.

    • Cut the bladder open longitudinally from the dome to the neck.

    • If the experimental design requires it, remove the urothelial mucosa by gentle dissection.

    • Cut longitudinal smooth muscle strips of approximately 2 mm in width and 5-7 mm in length from the bladder body.

  • Mounting and Equilibration:

    • Mount the tissue strips in an organ bath containing a physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[3][4]

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial preload tension of approximately 1 gram and allow the tissue to equilibrate for at least 45-60 minutes.[5][19] During this period, replace the bath solution every 15-20 minutes.

  • Viability Check:

    • After equilibration, contract the tissue with a high concentration of KCl (e.g., 80 mM) to check for viability and to obtain a reference maximum contraction.[19]

    • Wash the tissue with fresh physiological salt solution and allow it to return to baseline tension.

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add carbachol to the organ bath in a cumulative manner, starting with a low concentration (e.g., 1 nM).

    • Allow the response to each concentration to reach a stable plateau before adding the next, higher concentration.

    • Continue adding increasing concentrations of carbachol until a maximal response is achieved.

  • Data Analysis:

    • Measure the peak tension developed at each carbachol concentration.

    • Normalize the data, for example, by expressing it as a percentage of the maximal KCl-induced contraction.

    • Plot the normalized response against the logarithm of the carbachol concentration to generate a sigmoidal dose-response curve.

Data Presentation

Table 1: Composition of Physiological Salt Solutions

ComponentKrebs-Henseleit Solution (mM)Tyrode's Solution (mM)
NaCl118.4137
KCl4.72.7
CaCl22.51.8
MgSO41.21.0
KH2PO41.20.4
NaHCO325.011.9
Glucose11.75.6

Note: The choice between Krebs-Henseleit and Tyrode's solution can depend on the specific experimental goals, as differences in buffering capacity can affect results.[20]

Table 2: Key Experimental Parameters for Minimizing Variability

ParameterRecommended ValuePotential Impact of Deviation
Temperature 37°CAltered enzyme kinetics and muscle contractility; cooling can induce contractions.[6][10]
pH 7.4Changes in protein conformation and ion channel function, affecting contractility.[9]
Oxygenation 95% O2 / 5% CO2Hypoxia can impair tissue viability and contractile function.
Equilibration Time 45-60 minutesInsufficient equilibration can lead to unstable baselines and inconsistent responses.[19]
Preload Tension ~1 gram (to be optimized)Suboptimal tension will result in reduced contractile force.[5]

Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest Bladder Dissect Dissect Muscle Strips Harvest->Dissect Mount Mount Strips Dissect->Mount Equilibrate Equilibrate (45-60 min) Mount->Equilibrate Viability Viability Check (KCl) Equilibrate->Viability DoseResponse Cumulative Agonist Addition Viability->DoseResponse Washout Washout DoseResponse->Washout Record Record Force DoseResponse->Record Washout->DoseResponse Next Strip/Drug Normalize Normalize Data Record->Normalize Analyze Analyze & Plot Normalize->Analyze

Caption: Experimental workflow for bladder smooth muscle contraction assays.

Variability_Factors cluster_bio Biological Factors cluster_proc Procedural Factors cluster_equip Equipment Factors Variability High Variability in Results Age Age/Sex of Donor Age->Variability Pathology Tissue Pathology Pathology->Variability Region Bladder Region Region->Variability Dissection Inconsistent Dissection Dissection->Variability Equilibration Variable Equilibration Equilibration->Variability Preload Suboptimal Preload Preload->Variability Calibration Improper Calibration Calibration->Variability Temp Temperature Fluctuation Temp->Variability Noise Electrical Noise Noise->Variability

Caption: Key factors contributing to experimental variability.

Muscarinic_Signaling Carbachol Carbachol M3R M3 Muscarinic Receptor Carbachol->M3R Gq11 Gq/11 M3R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR PKC PKC DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Simplified signaling pathway for muscarinic-induced contraction.

References

Addressing matrix effects in bioanalytical assays for Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the bioanalytical analysis of Darifenacin. The information is intended for researchers, scientists, and drug development professionals to help identify, assess, and mitigate issues encountered during method development and validation.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format that users may encounter during the bioanalysis of this compound.

Question: My results for this compound show poor accuracy and precision. Could this be due to matrix effects?

Answer: Yes, poor accuracy and precision are common indicators of unmanaged matrix effects.[1] Matrix effects, which are the alteration of ionization efficiency by co-eluting components from the sample matrix, can lead to either ion suppression or enhancement.[1][2][3] This phenomenon can cause significant errors in the quantification of this compound, thereby affecting the accuracy and precision of the assay.[1] Endogenous components, such as phospholipids, are a primary cause of these interferences in bioanalysis.[1][4]

Question: How can I determine if I am experiencing ion suppression or enhancement in my this compound assay?

Answer: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips in the baseline signal indicate ion suppression, whereas rises suggest ion enhancement.[5][6]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method used for validation.[5] It involves comparing the peak area of an analyte spiked into an extracted blank matrix (Set A) with the peak area of the same analyte in a neat solution (Set B). The matrix factor (MF) is calculated as the ratio of the peak response in the presence of matrix to the peak response in its absence.

    • An MF < 1 indicates ion suppression.[5]

    • An MF > 1 indicates ion enhancement.[5]

    • An MF = 1 indicates no matrix effect.

Question: I'm experiencing low and variable recovery for this compound. What are the likely causes and solutions?

Answer: Low and variable recovery during sample preparation can be attributed to several factors. Here are common causes and troubleshooting steps:

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficient extraction. For this compound, a mixture of diethyl ether and dichloromethane (e.g., 80:20, v/v) has proven effective.[5][7] If recovery is poor, you can experiment with solvents of different polarities.[5]

  • Incorrect pH of Aqueous Phase: this compound is a basic drug. Adjusting the pH of the plasma sample to be more basic before extraction can significantly improve its partitioning into the organic solvent and increase recovery.[5][8]

  • Inadequate Mixing: Ensure thorough vortexing for a sufficient duration (e.g., 5-10 minutes) to allow for complete partitioning of this compound from the aqueous plasma into the organic solvent.[5][9]

  • Incomplete Phase Separation: Ensure complete separation of the organic and aqueous layers by centrifugation before transferring the organic supernatant.[5]

Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for a basic compound like this compound is often caused by secondary interactions with acidic silanol groups on the silica backbone of the analytical column.[5]

  • Solutions:

    • Mobile Phase Additives: Add a small amount of a basic modifier like formic acid to the mobile phase to protonate the silanol groups and reduce secondary interactions.[10]

    • Column Choice: Use a column with high-purity silica and effective end-capping. Alternatively, consider a different stationary phase to minimize these interactions.[5]

    • Column Contamination: Flush the column with a strong solvent wash to remove any strongly retained matrix components that might be causing the issue.[5][11]

    • Metal Interactions: In some cases, interactions with the metal surfaces of the HPLC column can cause peak tailing and ion suppression. Using a metal-free column could be a potential solution.[12]

Quantitative Data Summary

The following tables summarize key performance parameters from validated bioanalytical methods for this compound.

Table 1: Bioanalytical Method Performance for this compound in Human Plasma

ParameterMethod 1Method 2Acceptance Criteria (ICH M10)Reference
Linearity Range (ng/mL) 0.025 - 10.3840.025 - 10.386-[13]
Correlation Coefficient (r²) >0.99≥ 0.99≥ 0.99[10]
LLOQ (ng/mL) 0.0250.025Analyte response ≥ 5x blank response[5][10]
Intra-day Precision (%CV) 0.84 - 2.697.75 (at LLOQ)≤15% (≤20% at LLOQ)[10]
Inter-day Precision (%CV) 2.01 - 7.47-≤15% (≤20% at LLOQ)[10]
Intra-day Accuracy (%) 94.79 - 108.00106.67 (at LLOQ)Within ±15% (±20% at LLOQ)[10]
Inter-day Accuracy (%) 94.63 - 102.61-Within ±15% (±20% at LLOQ)[10]

Table 2: Reported Recovery and Matrix Effect for this compound

Sample PreparationAnalyteRecovery (%)Matrix Effect (%)Reference
Liquid-Liquid ExtractionThis compound90.94 - 109.89-0.56 to 0.83
Liquid-Liquid ExtractionThis compound-d4 (IS)--

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is based on established methods for the extraction of this compound from a biological matrix.[5][7]

  • Sample Aliquoting: Transfer 400 µL of human plasma (calibration standard, QC, or unknown sample) into a clean centrifuge tube.[5][7]

  • Internal Standard Addition: Add 50 µL of the this compound-d4 internal standard working solution (e.g., 2.5 µg/mL) to the plasma sample.[5][7]

  • Mixing: Briefly vortex the sample to ensure thorough mixing.[5]

  • Extraction Solvent Addition: Add 2.0 mL of the extraction solvent mixture (diethyl ether:dichloromethane, 80:20, v/v).[5][7]

  • Extraction: Vortex the mixture vigorously for 10 minutes to facilitate the transfer of the analyte to the organic phase.[5]

  • Centrifugation: Centrifuge the sample at 4000-4500 rpm for 5 minutes to achieve complete phase separation.[5][7]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding any contamination from the aqueous layer.[5]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[5][7]

  • Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase.[5][7]

  • Injection: Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.[5][7]

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction spike method to quantify the matrix effect.[5]

  • Prepare Three Sets of Samples:

    • Set A (Analyte in Extracted Matrix): Extract six different lots of blank plasma using the validated extraction procedure (Protocol 1). After the evaporation step, reconstitute the residue with a known concentration of this compound and its internal standard (e.g., at low and high QC levels).

    • Set B (Analyte in Neat Solution): Prepare solutions of this compound and its internal standard in the reconstitution solvent at the same concentrations as in Set A.[5]

    • Set C (Extracted Matrix): Extract six different lots of blank plasma and reconstitute with the reconstitution solvent (without analyte or IS). This set is used to confirm selectivity.

  • Analysis: Inject all samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Mean peak area of analyte in Set A) / (Mean peak area of analyte in Set B)

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = (Mean analyte/IS peak area ratio in Set A) / (Mean analyte/IS peak area ratio in Set B)

    • % Matrix Effect:

      • % Matrix Effect = (1 - MF) * 100

    • The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of plasma should not exceed 15%.[10]

Visualizations

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Mitigation Strategies cluster_validation Validation Problem Inconsistent Results (Poor Accuracy/Precision) AssessME Assess for Matrix Effects (Post-Extraction Spike) Problem->AssessME Suspect ME AssessRecovery Evaluate Recovery Problem->AssessRecovery Low Signal CheckChrom Check Chromatography (Peak Shape, Retention) Problem->CheckChrom Poor Peaks OptimizeCleanup Improve Sample Cleanup (e.g., SPE, LLE optimization) AssessME->OptimizeCleanup ME Confirmed OptimizeChrom Optimize Chromatography (Gradient, Column, Mobile Phase) AssessME->OptimizeChrom ME Confirmed UseSILIS Use Stable Isotope-Labeled IS (e.g., this compound-d4) AssessME->UseSILIS ME Confirmed AssessRecovery->OptimizeCleanup Low Recovery CheckChrom->OptimizeChrom Poor Peak Shape Revalidate Re-validate Method OptimizeCleanup->Revalidate OptimizeChrom->Revalidate UseSILIS->Revalidate

Caption: A logical workflow for identifying and mitigating matrix effects.

G Start Start: 400 µL Plasma AddIS Add 50 µL Internal Standard (IS) Start->AddIS Vortex1 Vortex to Mix AddIS->Vortex1 AddSolvent Add 2.0 mL Extraction Solvent Vortex1->AddSolvent Vortex2 Vortex for 10 min AddSolvent->Vortex2 Centrifuge Centrifuge at 4000 rpm for 5 min Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2 Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 300 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: A step-by-step diagram of the liquid-liquid extraction protocol.

G cluster_receptor M3 Muscarinic Receptor (Bladder Smooth Muscle) cluster_cascade Intracellular Signaling Cascade ACh Acetylcholine (ACh) M3R M3 Receptor (GPCR) ACh->M3R Binds & Activates Gq Gq Protein Activation M3R->Gq This compound This compound (Antagonist) This compound->M3R Blocks PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 {IP3 | DAG} PIP2->IP3 Ca Ca²⁺ Release from SR IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Caption: this compound's mechanism of action via the M3 receptor signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis? A1: Matrix effect is the influence of co-eluting, endogenous or exogenous components of a sample on the ionization of the target analyte in a mass spectrometer.[1][2] This can result in either a decreased signal (ion suppression) or an increased signal (ion enhancement), which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: What are the primary causes of matrix effects when analyzing this compound in plasma? A2: The primary causes are endogenous substances from the biological matrix.[2] Phospholipids are a major contributor to matrix effects in plasma samples due to their high abundance and their tendency to co-extract with analytes during sample preparation.[1][4][14] Other sources can include salts, proteins, metabolites, and dosing agents.[1][2]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound-d4 recommended? A3: A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS bioanalysis.[7] Because it has nearly identical physicochemical properties to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement.[7][9] This allows it to effectively compensate for variability during sample preparation and analysis, leading to higher accuracy and precision.[5][7][15]

Q4: What are the typical LC-MS/MS parameters for this compound analysis? A4: this compound is typically analyzed using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).[5][10] Detection is performed using Multiple Reaction Monitoring (MRM). A common MRM transition for this compound is m/z 427.3 → 147.3, and for its stable isotope-labeled internal standard (this compound-d4), the transition is m/z 431.4 → 151.2.[5]

Q5: What are the most effective strategies to mitigate matrix effects for this compound? A5: A multi-faceted approach is often best:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or optimize the Liquid-Liquid Extraction (LLE) to more effectively remove interfering components like phospholipids.[5][8][16]

  • Optimize Chromatography: Adjust the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to achieve baseline separation between this compound and the matrix components causing interference.[5][16]

  • Use a SIL-IS: As mentioned, using a stable isotope-labeled internal standard like this compound-d4 is the most effective way to compensate for matrix effects that cannot be eliminated through other means.[5][9]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact, though this may compromise the Lower Limit of Quantification (LLOQ).[5]

References

Improving the yield and purity of Darifenacin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Darifenacin synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low overall yield of this compound base.

  • Question: My this compound synthesis is resulting in a low overall yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this compound synthesis can stem from several factors throughout the process. Here are some common causes and troubleshooting steps:

    • Incomplete N-alkylation: The key bond-forming step, the N-alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with 5-(2-bromoethyl)-2,3-dihydrobenzofuran, may be inefficient.

      • Solution: Ensure the base used, such as potassium carbonate, is anhydrous and used in sufficient excess. The reaction solvent, typically acetonitrile, should also be anhydrous. Reaction temperature and time are critical; refluxing for an adequate duration (e.g., 2 hours) is necessary for completion.[1] Monitoring the reaction by TLC or HPLC can help determine the optimal reaction time.

    • Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.

      • Solution: Controlling the reaction temperature and stoichiometry is crucial. Slow, controlled addition of the alkylating agent can minimize the formation of dialkylated byproducts.[2]

    • Product Loss During Workup and Purification: this compound base can be lost during extraction and purification steps.

      • Solution: Optimize the extraction procedure by ensuring proper pH adjustment to maximize the recovery of the basic this compound into the organic phase. During crystallization, carefully select the solvent system and control the cooling rate to maximize crystal recovery and minimize loss in the mother liquor.

Problem 2: High levels of process-related impurities.

  • Question: My final this compound product is contaminated with significant levels of process-related impurities. How can I identify and minimize them?

  • Answer: Several process-related impurities can arise during this compound synthesis. Common impurities and strategies to control them are outlined below.

    Impurity NameFormation ConditionsPrevention and Removal Strategies
    This compound Acid Hydrolysis of the amide group, often under harsh basic conditions during nitrile hydrolysis.[3][4]Use milder hydrolysis conditions (e.g., controlled temperature and reaction time). Can be removed by crystallization or column chromatography.
    This compound Desnitrile Incomplete hydrolysis of the nitrile precursor.[3][4]Ensure complete hydrolysis by optimizing reaction time and temperature. Monitor reaction progress by HPLC. Purification can be achieved through column chromatography.
    This compound Vinyl Phenol Elimination reaction under basic conditions.[3][4]Use a less hindered base or milder reaction conditions. Can be separated by column chromatography.
    This compound Ether Side reaction involving the solvent (e.g., 2-butanol) under strongly basic conditions.[3][4]Avoid high temperatures and prolonged reaction times in alcoholic solvents with strong bases. Purification via column chromatography is effective.
    Dimer Impurities Further alkylation of the this compound product.[4]Use a controlled stoichiometry of the alkylating agent. Slow addition of the alkylating agent can minimize this side reaction. These impurities can be challenging to remove and may require preparative HPLC.
    Oxidized this compound Oxidation of the tertiary amine.[5]Use high-quality starting materials with low levels of oxidizing impurities. Purification can be challenging, so prevention is key.

Problem 3: Difficulty in removing the R-isomer of this compound.

  • Question: I am struggling to achieve the desired chiral purity for my (S)-Darifenacin. How can I effectively remove the unwanted (R)-isomer?

  • Answer: Achieving high enantiomeric purity is critical for this compound. The most effective way to ensure high chiral purity is to use enantiomerically pure starting materials. If contamination with the (R)-isomer occurs, specialized chiral chromatography techniques are typically required for separation. A reported chiral HPLC method utilizes an immobilized cellulose-based chiral stationary phase (Chiralpak-IC) with a mobile phase of n-hexane:ethanol:diethylamine (50:50:0.3, v/v/v) to achieve good resolution between the enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound hydrobromide to >99.5% purity?

A1: Several methods can achieve high purity. A common and effective approach is recrystallization. One patented process describes dissolving crude this compound hydrobromide in a suitable first organic solvent like methanol at 60-70°C, treating with activated carbon to decolorize, filtering, and then adding a second organic solvent such as acetone to precipitate the pure product. This method can yield this compound hydrobromide with an HPLC purity of 99.7% or higher.[6] Another approach involves crystallization from an acetic acid/water mixture, which has also been shown to be effective.[7]

Q2: How can I monitor the progress of the N-alkylation reaction in this compound synthesis?

A2: The progress of the N-alkylation reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • TLC: This is a quick and simple method to qualitatively track the disappearance of the starting materials (the pyrrolidine derivative and the bromoethyl compound) and the appearance of the this compound product spot.

  • HPLC: This provides a more quantitative analysis, allowing you to determine the percentage conversion of reactants to the product and to detect the formation of any significant byproducts in the reaction mixture.

Q3: What are the optimal conditions for converting this compound free base to its hydrobromide salt?

A3: A common procedure involves dissolving the this compound free base in a suitable solvent like acetone. Then, an aqueous solution of hydrobromic acid (e.g., 48% HBr) is added to the solution at room temperature (20-30°C). The this compound hydrobromide salt will then precipitate out of the solution. The precipitated solid can be collected by filtration, washed with a cold solvent like acetone, and then dried.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound Base

This protocol is a general representation based on literature and patents.[1][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add 5-(2-bromoethyl)-2,3-dihydrobenzofuran.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for about 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude this compound base.

Protocol 2: Purification of this compound Hydrobromide by Recrystallization

This protocol is adapted from a patented procedure.[6][7]

  • Dissolution: Suspend the crude this compound hydrobromide in acetic acid at room temperature.

  • Heating and Decolorization: Heat the suspension to 65-70°C. Add activated carbon and stir for 15 minutes.

  • Filtration: Filter the hot solution through a pad of celite to remove the activated carbon.

  • Crystallization: Slowly add water to the hot filtrate. Cool the solution, and if necessary, add seed crystals of pure this compound hydrobromide. Continue cooling to 0-5°C and stir for 1 hour to maximize crystallization.

  • Isolation and Drying: Filter the precipitated solid, wash with cold water, and dry the purified this compound hydrobromide under vacuum at 50-55°C.

Data Presentation

Table 1: Purity of this compound Hydrobromide with Different Purification Methods

Purification MethodSolventsAchieved Purity (by HPLC)Reference
RecrystallizationMethanol / Acetone> 99.7%[6]
RecrystallizationAcetic Acid / WaterNot explicitly stated, but high purity implied[7]
Aqueous RecrystallizationWater> 99.5%[6]
Column ChromatographySilica GelEffective for removing specific impurities[3]

Visualizations

Darifenacin_Synthesis_Workflow cluster_synthesis Synthesis of this compound Base cluster_purification Purification and Salt Formation start Starting Materials: (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 5-(2-bromoethyl)-2,3-dihydrobenzofuran K2CO3, Acetonitrile reaction N-Alkylation (Reflux, 2h) start->reaction 1. workup Workup: Filtration Concentration reaction->workup 2. crude_base Crude this compound Base workup->crude_base 3. salt_formation Salt Formation: Acetone, aq. HBr crude_base->salt_formation 4. crude_hbr Crude this compound HBr salt_formation->crude_hbr 5. recrystallization Recrystallization: Acetic Acid / Water Activated Carbon crude_hbr->recrystallization 6. pure_hbr Pure this compound HBr (>99.5% Purity) recrystallization->pure_hbr 7.

Caption: Workflow for this compound Synthesis and Purification.

Troubleshooting_Impurity_Formation cluster_conditions Reaction Conditions cluster_impurities Resulting Impurities cluster_solutions Solutions harsh_base Harsh Basic Conditions (e.g., high temp, high conc. KOH) darifenacin_acid This compound Acid harsh_base->darifenacin_acid vinyl_phenol This compound Vinyl Phenol harsh_base->vinyl_phenol darifenacin_ether This compound Ether harsh_base->darifenacin_ether incomplete_hydrolysis Incomplete Nitrile Hydrolysis desnitrile This compound Desnitrile incomplete_hydrolysis->desnitrile excess_alkylating_agent Excess Alkylating Agent dimer Dimer Impurities excess_alkylating_agent->dimer milder_conditions Use Milder Conditions darifenacin_acid->milder_conditions vinyl_phenol->milder_conditions darifenacin_ether->milder_conditions monitor_reaction Monitor Reaction (HPLC) desnitrile->monitor_reaction control_stoichiometry Control Stoichiometry dimer->control_stoichiometry

Caption: Troubleshooting Impurity Formation in this compound Synthesis.

References

Strategies to reduce non-specific binding in Darifenacin receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Darifenacin receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of a this compound receptor assay?

A1: Non-specific binding refers to the binding of a radioligand or test compound to components other than the target receptor (e.g., muscarinic M3 receptor for this compound).[1][2][3] This can include binding to lipids, other proteins, and even the filter apparatus used in the assay.[2] High non-specific binding can obscure the true specific binding signal, leading to inaccurate measurements of receptor affinity and density.[2]

Q2: How is non-specific binding experimentally determined?

A2: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competing ligand.[3][4] This unlabeled ligand saturates the specific receptor binding sites, so any remaining bound radioligand is considered non-specific.[3] For this compound assays, a common competitor used to define non-specific binding is atropine, typically at a concentration of 1 µM.[4][5]

Q3: What is an acceptable level of non-specific binding?

A3: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[2][6] If non-specific binding constitutes a larger proportion of the total binding, it becomes difficult to obtain high-quality, reproducible data.[3]

Q4: Why is this compound's selectivity for the M3 receptor important?

A4: this compound is a selective M3 muscarinic receptor antagonist.[7][8] The M3 receptor is the primary receptor subtype responsible for bladder detrusor muscle contraction.[5][9] this compound's higher affinity for M3 receptors compared to other muscarinic subtypes (M1, M2, M4, M5) is thought to contribute to its clinical efficacy in treating overactive bladder while potentially reducing side effects associated with the blockade of other muscarinic receptors.[8][10]

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common issue that can compromise the accuracy of your this compound receptor assay. The following guide provides potential causes and solutions to help you troubleshoot this problem.

Potential Cause Troubleshooting Steps & Solutions
Radioligand Issues Use a lower concentration of the radioligand. A common starting point is a concentration at or below its dissociation constant (Kd).[2] Check the purity of the radioligand. Impurities can significantly contribute to high NSB. Ensure the radiochemical purity is high (>90%).[2] Consider the hydrophobicity of the radioligand. Hydrophobic ligands tend to exhibit higher non-specific binding.[2]
Tissue/Cell Preparation Reduce the amount of membrane protein. A typical range for many receptor assays is 100-500 µg of membrane protein per well, but this may need to be optimized for your specific system.[2] Ensure proper homogenization and washing of membranes. This helps to remove endogenous ligands and other substances that might interfere with the assay.[2]
Assay Conditions Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but you must ensure that specific binding has reached equilibrium.[2] Modify the assay buffer. The inclusion of agents like bovine serum albumin (BSA) or non-ionic detergents (e.g., Tween-20, Triton X-100) can help to reduce non-specific interactions.[2][11][12] Increasing the salt concentration of the buffer can also help by shielding charged interactions.[12][13] Adjust the pH of the buffer. The pH can influence the charge of biomolecules and thus their non-specific interactions.[12][13]
Filtration and Washing Increase the volume and/or number of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specific radioligand-receptor complex during washing.[2][4] Pre-treat filters. Coating filters with a blocking agent like BSA can help to reduce the binding of the radioligand to the filter itself.[2]

Quantitative Data Summary

The following table summarizes the binding affinities (pKi) of this compound and other antimuscarinic compounds for the five human muscarinic receptor subtypes (M1-M5). A higher pKi value indicates a stronger binding affinity.

Compound M1 (pKi) M2 (pKi) M3 (pKi) M4 (pKi) M5 (pKi) Reference
This compound8.27.49.17.38.0[5]
Tolterodine8.88.08.57.77.7[5]
Oxybutynin8.77.88.98.07.4[5]

This compound exhibits a significantly higher affinity for the M3 receptor subtype compared to M1, M2, M4, and M5 receptors.[5][8]

Experimental Protocols

Radioligand Competition Binding Assay Protocol

This protocol outlines a typical procedure for determining the binding affinity of this compound for muscarinic receptors.

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the target human muscarinic receptor subtype (e.g., CHO-K1 cells).

    • Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation.[4]

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), typically at a concentration near its Kd.[4][5]

    • To determine non-specific binding, include a set of wells containing the membrane preparation, radioligand, and a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).[4][5]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[14]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.[4]

    • Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.[4]

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[4]

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.[4]

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.[4]

    • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.[14]

Visualizations

M3_Signaling_Pathway cluster_cell Cell Membrane M3R M3 Muscarinic Receptor Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) (Agonist) ACh->M3R Binds & Activates This compound This compound (Antagonist) This compound->M3R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Add_Reagents Add Reagents to 96-Well Plate (Membranes, Ligands) Membrane_Prep->Add_Reagents Reagent_Prep Prepare Radioligand, Competitors & Buffers Reagent_Prep->Add_Reagents Incubate Incubate to Reach Equilibrium Add_Reagents->Incubate Filter Terminate via Vacuum Filtration Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Calculate_SB Calculate Specific Binding (Total - Non-Specific) Count->Calculate_SB Plot_Curve Plot Competition Curve Calculate_SB->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Determine_IC50->Calculate_Ki

Caption: Experimental workflow for a radioligand competition binding assay.

Troubleshooting_NSB Start High Non-Specific Binding Observed Check_Radioligand Is Radioligand Concentration > Kd? Start->Check_Radioligand Lower_Radioligand Lower Radioligand Concentration Check_Radioligand->Lower_Radioligand Yes Check_Protein Is Membrane Protein Concentration Optimized? Check_Radioligand->Check_Protein No Lower_Radioligand->Check_Protein Titrate_Protein Titrate Membrane Protein Amount Check_Protein->Titrate_Protein No Check_Buffer Does Buffer Contain Blocking Agents? Check_Protein->Check_Buffer Yes Titrate_Protein->Check_Buffer Add_Blockers Add BSA or Detergent to Buffer Check_Buffer->Add_Blockers No Check_Washing Are Wash Steps Sufficient? Check_Buffer->Check_Washing Yes Add_Blockers->Check_Washing Optimize_Washing Increase Wash Volume/Number Use Ice-Cold Buffer Check_Washing->Optimize_Washing No Review_Data Re-evaluate Assay Data Check_Washing->Review_Data Yes Optimize_Washing->Review_Data

Caption: Troubleshooting decision tree for high non-specific binding.

References

Technical Support Center: Enhancing the Stability of Darifenacin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the stability of Darifenacin stock solutions. By understanding the physicochemical properties of this compound and the factors influencing its degradation, users can ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: For long-term storage, this compound hydrobromide as a solid should be stored at -20°C, where it is stable for at least two years.[1] For preparing stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are recommended.[1] Aqueous solutions are not recommended for storage for more than one day due to this compound's limited stability in aqueous environments.[1]

Recommended Storage for Stock Solutions:

  • In Solvent: -80°C for up to 6 months; -20°C for up to 1 month.[2] It is advisable to store solutions in tightly sealed vials to prevent evaporation and moisture absorption.[3]

Q2: My this compound stock solution in DMSO has formed a precipitate. What should I do?

A2: Precipitation of this compound in DMSO stock solutions can occur due to several factors, including supersaturation, temperature fluctuations, and moisture absorption by the solvent.

Troubleshooting Steps:

  • Gentle Warming: Warm the vial in a 37°C water bath and vortex gently. This often redissolves the precipitate.[4]

  • Confirm Dissolution: Ensure the solution becomes completely clear. If crystals reappear upon cooling to room temperature, the solution is likely supersaturated.

  • Prepare a Fresh Solution: If precipitation persists, it is best to prepare a fresh, less concentrated stock solution. Ensure you are using anhydrous DMSO, as it is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds like this compound.[1]

Q3: I've noticed a yellow or brownish tint developing in my this compound stock solution. What does this indicate?

A3: A color change in your this compound stock solution, particularly the development of a yellow or brown hue, can be an indicator of degradation.[5] This is often due to oxidation, as this compound, being a tertiary amine, is susceptible to oxidative degradation over time, especially when exposed to air and light.[5][6]

Preventative Measures:

  • Use Fresh Solvents: Always use high-purity, anhydrous solvents.

  • Inert Gas: Purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Protect from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Consider Antioxidants: For enhanced stability, consider adding an antioxidant like ascorbic acid (Vitamin C) to your stock solution.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and storage of this compound stock solutions.

Problem Possible Cause Solution
Precipitation upon storage at low temperatures (-20°C or -80°C) The concentration of this compound exceeds its solubility limit at that temperature.1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitation recurs, prepare a new stock solution at a lower concentration. 3. Ensure the use of anhydrous DMSO.
Cloudiness or precipitation when diluting DMSO stock with aqueous buffer "Solvent shock" - rapid change in solvent polarity causing the hydrophobic compound to precipitate.1. Use a "reverse dilution" method: add the small volume of DMSO stock dropwise to the larger volume of aqueous buffer while gently vortexing. 2. Consider using a co-solvent system if a high concentration in the final aqueous solution is required.
Inconsistent experimental results using the same stock solution Degradation of this compound in the stock solution over time.1. Prepare fresh stock solutions more frequently. 2. Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. 3. Perform a quick stability check using HPLC (see Experimental Protocols).
Color change to yellow or brown Oxidative degradation of the tertiary amine moiety of this compound.1. Store the solution under an inert atmosphere (argon or nitrogen). 2. Protect the solution from light by using amber vials. 3. Add a suitable antioxidant, such as ascorbic acid, to the stock solution (see Experimental Protocols).

Data Presentation

The stability of this compound is significantly affected by pH and the presence of oxidizing agents. The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.

Stress Condition Methodology Observation Reference
Acid Hydrolysis 0.1 M HCl at 80°C for 24 hoursSignificant degradation observed.[7]
Base Hydrolysis 0.1 M NaOH at 80°C for 24 hoursNo significant degradation.[7]
Neutral Hydrolysis Water at 80°C for 48 hoursNo significant degradation.[7]
Oxidative Stress 3% H₂O₂ at room temperature for 4 hoursSignificant degradation observed.[7]
Thermal Degradation 105°C for 48 hours (solid state)No significant degradation.[7]
Photolytic Degradation Exposed to UV light (254 nm) for 7 daysNo significant degradation.[7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution in DMSO with Ascorbic Acid

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO with the addition of ascorbic acid as an antioxidant to enhance stability.

Materials:

  • This compound hydrobromide (MW: 507.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • L-Ascorbic acid (Vitamin C)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound hydrobromide to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing this compound: Accurately weigh 5.07 mg of this compound hydrobromide.

  • Preparing Ascorbic Acid Solution: Prepare a fresh 100 mM stock solution of ascorbic acid in anhydrous DMSO.

  • Dissolution: a. Add the weighed this compound hydrobromide to a sterile amber vial. b. Add 990 µL of anhydrous DMSO. c. Add 10 µL of the 100 mM ascorbic acid stock solution to achieve a final ascorbic acid concentration of 1 mM. d. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed amber vials to minimize freeze-thaw cycles and light exposure. Store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

Protocol 2: Simple HPLC Method for Stability Assessment of this compound Stock Solutions

This protocol provides a basic isocratic HPLC method to quickly assess the integrity of a this compound stock solution by comparing a fresh sample to a stored sample. A significant decrease in the main this compound peak area or the appearance of new peaks in the stored sample indicates degradation.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and methanol

  • Ammonium acetate

  • Ammonia solution

  • HPLC-grade water

  • This compound stock solution (freshly prepared and stored)

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.05 M ammonium acetate (pH adjusted to 7.2 with ammonia solution) and a solution of methanol containing 36% acetonitrile (35:65 v/v).[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 25°C[8]

  • Detection Wavelength: 215 nm[8]

  • Injection Volume: 10 µL

  • Diluent: Methanol and water (1:1 v/v)[8]

Procedure:

  • Prepare Mobile Phase: Prepare the mobile phase as described above and degas it before use.

  • Prepare Samples: a. Fresh Sample: Dilute the freshly prepared this compound stock solution with the diluent to a final concentration within the linear range of the detector (e.g., 10 µg/mL). b. Stored Sample: Dilute the stored this compound stock solution in the same manner as the fresh sample.

  • HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the "Fresh Sample" and record the chromatogram. Note the retention time and peak area of the main this compound peak. c. Inject the "Stored Sample" and record the chromatogram.

  • Data Analysis: a. Compare the chromatograms of the fresh and stored samples. b. Look for a decrease in the peak area of this compound in the stored sample. c. Check for the appearance of any new peaks in the chromatogram of the stored sample, which would indicate the formation of degradation products.

Visualizations

Darifenacin_Signaling_Pathway This compound Signaling Pathway cluster_synapse Synaptic Cleft cluster_cell Bladder Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds G_Protein Gq/11 Protein M3_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction This compound This compound This compound->M3_Receptor Blocks

Caption: Mechanism of action of this compound as an M3 muscarinic receptor antagonist.

Experimental_Workflow_Stabilized_Stock Workflow for Preparing a Stabilized this compound Stock Solution Start Start Weigh_this compound Accurately weigh This compound HBr Start->Weigh_this compound Dissolve Dissolve this compound in anhydrous DMSO and add Ascorbic Acid solution Weigh_this compound->Dissolve Prepare_Ascorbic_Acid Prepare 100 mM Ascorbic Acid in anhydrous DMSO Prepare_Ascorbic_Acid->Dissolve Vortex Vortex until fully dissolved (gentle warming if necessary) Dissolve->Vortex Aliquot Aliquot into amber vials Vortex->Aliquot Store Store at -80°C or -20°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a stabilized this compound stock solution.

Experimental_Workflow_Stability_Check Workflow for HPLC Stability Check of this compound Stock Solution Start Start Prepare_Samples Prepare 'Fresh' and 'Stored' This compound samples by diluting stock solutions Start->Prepare_Samples Equilibrate_HPLC Equilibrate HPLC system with mobile phase Prepare_Samples->Equilibrate_HPLC Inject_Fresh Inject 'Fresh Sample' Equilibrate_HPLC->Inject_Fresh Record_Fresh Record chromatogram and identify this compound peak Inject_Fresh->Record_Fresh Inject_Stored Inject 'Stored Sample' Record_Fresh->Inject_Stored Record_Stored Record chromatogram Inject_Stored->Record_Stored Compare Compare chromatograms Record_Stored->Compare Stable Solution is stable Compare->Stable No significant change in peak area or new peaks Degraded Solution has degraded Compare->Degraded Decreased peak area or appearance of new peaks End End Stable->End Degraded->End

Caption: Workflow for HPLC stability check of this compound stock solution.

References

Best practices for handling and storage of Darifenacin hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Darifenacin hydrobromide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

1. How should solid this compound hydrobromide be stored?

Solid this compound hydrobromide powder is stable for at least two to four years when stored at -20°C.[1][2][3] It is recommended to keep the container tightly closed and protected from moisture.

2. What is the recommended procedure for preparing a stock solution?

To prepare a stock solution, it is advisable to dissolve this compound hydrobromide in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1][3] For instance, to prepare a 10 mM stock solution in DMSO, you would dissolve 5.07 mg of the compound in 1 mL of anhydrous DMSO.[1] It's crucial to vortex the solution thoroughly to ensure complete dissolution.[1] Gentle warming in a water bath (not exceeding 37°C) can aid this process.[1]

3. How should stock solutions of this compound hydrobromide be stored?

For long-term storage (up to one year), it is recommended to aliquot stock solutions into single-use tubes and store them at -80°C.[1] For shorter periods (up to one month), storage at -20°C is acceptable.[1] To maintain the integrity of the compound, it is important to avoid repeated freeze-thaw cycles.[1]

4. Can I store this compound hydrobromide in an aqueous solution?

It is not recommended to store aqueous solutions of this compound hydrobromide for more than one day.[1][3] The compound is sparingly soluble in aqueous buffers.[3]

5. What should I do if the compound does not dissolve completely in the chosen solvent?

First, ensure the solvent is of high purity and anhydrous, especially when using DMSO, as moisture can reduce solubility.[1] Gentle warming (not exceeding 37°C) and thorough vortexing can also help.[1] If solubility issues persist, consider trying a different solvent or a combination of solvents. For instance, to achieve a higher concentration in an aqueous buffer, you can first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[1][3]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Unexpected results in assays using this compound hydrobromide can often be traced back to issues with compound handling and solution preparation.

Possible Causes and Solutions:

  • Compound Degradation: this compound hydrobromide is susceptible to degradation under certain conditions, particularly oxidative and acidic stress.[4][5][6]

    • Solution: Always use freshly prepared solutions. If you suspect degradation, a stability-indicating analysis, such as RP-HPLC, can be performed to assess the purity of your compound.[4]

  • Incorrect Solution Concentration: This can result from inaccurate weighing or incomplete dissolution.

    • Solution: Use a calibrated balance for weighing. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming.[1]

  • Solvent Effects: The solvent used to dissolve this compound hydrobromide (e.g., DMSO) can have its own effects on the experimental system, especially at higher concentrations.

    • Solution: Always include a vehicle control in your experiments, which contains the same final concentration of the solvent used to dissolve the drug.[1] The final concentration of DMSO in cell culture medium should typically be ≤ 0.1%.[1]

Issue 2: Precipitation of the Compound in Aqueous Media

This compound hydrobromide has low solubility in water, which can lead to precipitation when diluting a stock solution into an aqueous buffer or cell culture medium.

Possible Causes and Solutions:

  • Concentration Exceeds Solubility Limit: The final concentration in the aqueous medium may be too high.

    • Solution: Check the solubility data (see Table 1) and ensure your final concentration is below the solubility limit. If a higher concentration is needed, consider using a co-solvent system, such as a 1:1 solution of DMF:PBS (pH 7.2).[1][3]

  • Rapid Dilution: Adding the stock solution too quickly to the aqueous medium can cause localized high concentrations and lead to precipitation.

    • Solution: Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and even distribution.

Data Presentation

Table 1: Solubility of this compound Hydrobromide in Common Solvents

SolventSolubility (mg/mL)Molarity (mM)Notes
DMSO~2 - 117~3.94 - 230.56Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][7]
Ethanol~0.3~0.59Some sources report it as insoluble, indicating very low solubility.[1][3]
Dimethylformamide (DMF)~3~5.91It is recommended to purge the solvent with an inert gas before use.[1][3]
WaterInsoluble-Sparingly soluble in aqueous buffers.[1][3]
1:1 DMF:PBS (pH 7.2)~0.5~0.98This method can be used to achieve a higher concentration in an aqueous buffer system.[1][3]

Table 2: Recommended Storage Conditions

FormTemperatureDurationAdditional Notes
Solid Powder-20°CAt least 2-4 yearsKeep container tightly closed.[1][2][3]
Stock Solution in Solvent-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[1][8]
Stock Solution in Solvent-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][8]
Aqueous SolutionRoom TemperatureNot recommended for more than one dayPrepare fresh for each experiment.[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrobromide Stock Solution in DMSO

Materials:

  • This compound hydrobromide (MW: 507.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the vial of this compound hydrobromide to reach room temperature before opening to prevent moisture condensation.[1]

  • Weighing: Accurately weigh 5.07 mg of this compound hydrobromide powder.[1]

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO.[1]

    • Vortex the tube thoroughly until the compound is completely dissolved.[1] Gentle warming in a 37°C water bath can be used to aid dissolution.[1]

  • Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.[1]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots.[1]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store at -80°C for long-term storage or -20°C for short-term storage.[1]

Visualizations

experimental_workflow Experimental Workflow with this compound Hydrobromide cluster_prep Preparation cluster_exp Experimentation start Start: Weigh this compound Hydrobromide Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex to Dissolve add_dmso->vortex filter Optional: Filter Sterilize (0.22 µm filter) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store dilute Dilute Stock Solution in Cell Culture Medium store->dilute vehicle_control Prepare Vehicle Control (Medium + DMSO) store->vehicle_control treat_cells Treat Cells dilute->treat_cells vehicle_control->treat_cells assay Perform Assay treat_cells->assay analyze Analyze Data assay->analyze end End: Results analyze->end

Caption: Experimental workflow for using this compound hydrobromide.

troubleshooting_workflow Troubleshooting Inconsistent Experimental Results rect_node rect_node start Inconsistent Results? check_solution Was the solution prepared fresh? start->check_solution check_storage Was the stock solution stored properly? check_solution->check_storage Yes prepare_fresh Prepare fresh solution for each experiment check_solution->prepare_fresh No check_dissolution Was the compound fully dissolved? check_storage->check_dissolution Yes aliquot_store Aliquot and store stock solutions properly check_storage->aliquot_store No check_control Was a vehicle control included? check_dissolution->check_control Yes ensure_dissolution Ensure complete dissolution (vortex, gentle warming) check_dissolution->ensure_dissolution No include_control Always include a vehicle control check_control->include_control No investigate_further Investigate other experimental variables check_control->investigate_further Yes sol_fresh Yes sol_not_fresh No storage_ok Yes storage_not_ok No dissolution_ok Yes dissolution_not_ok No control_ok Yes control_not_ok No

Caption: Troubleshooting workflow for inconsistent results.

References

Mitigating interference from metabolites in Darifenacin pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in Darifenacin pharmacokinetic studies, with a specific focus on mitigating interference from its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of this compound and its key metabolites?

A1: this compound undergoes extensive hepatic metabolism primarily through the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] The main metabolic routes are:

  • Monohydroxylation: Occurs on the dihydrobenzofuran ring. The hydroxylated metabolite (UK-148,993) is one of the major circulating metabolites but is considered to have significantly less pharmacological activity than the parent drug.[3]

  • Dihydrobenzofuran ring opening: Another key metabolic pathway.

  • N-dealkylation: Takes place at the pyrrolidine nitrogen.

One of the major circulating metabolites, UK-73,689, has also been identified.[4]

Q2: Why is interference from metabolites a concern in this compound bioanalysis?

A2: Metabolite interference can lead to inaccurate quantification of this compound, compromising the integrity of pharmacokinetic data. Potential issues include:

  • Co-elution: If a metabolite has similar physicochemical properties to this compound, it may co-elute during chromatographic separation, leading to an overestimation of the parent drug concentration.

  • In-source fragmentation: Metabolites can sometimes fragment within the mass spectrometer's ion source to produce ions with the same mass-to-charge ratio (m/z) as the parent drug's precursor or product ions, causing interference.

  • Matrix effects: High concentrations of metabolites can alter the ionization efficiency of the parent drug, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[5][6]

Q3: What is the recommended bioanalytical method for this compound quantification to minimize interference?

A3: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most prevalent and recommended method for the bioanalysis of this compound due to its high sensitivity and selectivity.[7] The use of a stable isotope-labeled internal standard, such as this compound-d4, is crucial to compensate for potential matrix effects and variability during sample processing.[8][9]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Poor peak resolution between this compound and an unknown peak Co-eluting metabolite or isomer.1. Optimize Chromatography: Adjust the mobile phase composition (e.g., organic solvent ratio, pH), change the column stationary phase, or modify the column temperature to improve separation.[10][11] 2. Gradient Elution: Employ a gradient elution program to enhance the separation of compounds with different polarities.
Inconsistent or non-reproducible results Matrix effects from metabolites or other endogenous compounds.1. Improve Sample Preparation: Utilize a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering substances.[6] 2. Use a Stable Isotope-Labeled Internal Standard: this compound-d4 is recommended to compensate for variability in extraction recovery and matrix effects.[8][9]
Higher than expected this compound concentrations at later time points In-vitro instability of a metabolite converting back to the parent drug.1. Sample Handling: Ensure proper and consistent sample collection, processing, and storage conditions to minimize the potential for back-conversion. This includes keeping samples on ice and minimizing freeze-thaw cycles.[12] 2. Stability Studies: Conduct thorough stability studies of metabolites under various storage and processing conditions.
Unexpected peaks in the chromatogram Presence of process impurities or degradation products.1. Forced Degradation Studies: Perform forced degradation studies (acidic, alkaline, oxidative, photolytic, thermal conditions) to identify potential degradation products and ensure the analytical method can separate them from this compound.[13] 2. Characterize Unknown Peaks: Use high-resolution mass spectrometry (HRMS) to identify the m/z of the unknown peaks and aid in their structural elucidation.
Signal suppression or enhancement Ionization competition between this compound and co-eluting metabolites in the mass spectrometer source.1. Chromatographic Separation: As with poor peak resolution, optimizing the chromatography to separate this compound from the interfering metabolite is the most effective solution. 2. Dilution: If concentrations are high, diluting the sample may help to reduce the matrix effect.

Experimental Protocols

LC-MS/MS Method for this compound Quantification in Human Plasma

This protocol is a general guideline based on published methods and should be validated for specific laboratory conditions.

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 200 µL of human plasma, add 25 µL of this compound-d4 internal standard working solution (e.g., 100 ng/mL).

  • Add 100 µL of 0.1 M NaOH and vortex briefly.

  • Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

b. Chromatographic Conditions

  • HPLC System: A validated HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • This compound: m/z 427.3 → 147.1

    • This compound-d4: m/z 431.3 → 151.1

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows according to the instrument manufacturer's recommendations.

Protocol for Investigating Metabolite Interference
  • Obtain Metabolite Standards: If available, obtain certified reference standards of the major this compound metabolites (e.g., hydroxylated this compound).

  • Cross-Reactivity Check:

    • Inject a solution of each metabolite standard into the LC-MS/MS system using the this compound quantification method.

    • Monitor the MRM transition of this compound to see if any signal is detected at the retention time of the metabolite. This will check for in-source fragmentation.

  • Chromatographic Resolution:

    • Prepare a solution containing both this compound and the metabolite standards.

    • Inject the mixture and assess the chromatographic separation. The resolution between the parent drug and metabolite peaks should be >1.5.

  • Matrix Effect Evaluation (Post-extraction addition):

    • Extract blank plasma samples.

    • Spike this compound and the internal standard into the extracted matrix.

    • Compare the peak areas to those from a neat solution to calculate the matrix effect.

    • Repeat the process by spiking the metabolites into the extracted blank plasma along with this compound and the internal standard to see if their presence alters the matrix effect.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for this compound Bioanalysis

ParameterRecommended Setting
Biological Matrix Human Plasma (K2EDTA)
Sample Preparation Liquid-Liquid Extraction (LLE)
Internal Standard This compound-d4
Chromatographic Column C18 Reversed-Phase
Mobile Phase Acetonitrile/Water with Formic Acid
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)
This compound MRM m/z 427.3 → 147.1
This compound-d4 MRM m/z 431.3 → 151.1

Table 2: this compound and its Major Metabolites

CompoundMolecular WeightPharmacological ActivityPotential for Interference
This compound 426.56 g/mol Active M3 Receptor Antagonist-
Hydroxylated this compound 442.56 g/mol ~9-fold less potent than this compound[3]High (potential for co-elution and in-source fragmentation)
N-dealkylated this compound 328.42 g/mol InactiveModerate (different m/z, but potential for chromatographic interference)
Dihydrobenzofuran ring-opened metabolites VariableGenerally considered inactiveLow to Moderate (significant structural change may alter chromatographic behavior)

Visualizations

Darifenacin_Metabolism This compound This compound Hydroxylated Hydroxylated Metabolite (UK-148,993) This compound->Hydroxylated CYP2D6 / CYP3A4 (Monohydroxylation) RingOpened Dihydrobenzofuran Ring-Opened Metabolite This compound->RingOpened CYP2D6 / CYP3A4 (Ring Opening) NDealkylated N-dealkylated Metabolite This compound->NDealkylated CYP2D6 / CYP3A4 (N-dealkylation)

Caption: Major metabolic pathways of this compound.

Bioanalytical_Workflow Start Plasma Sample Collection Spike Spike with Internal Standard (this compound-d4) Start->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing and Quantification LCMS->Data

Caption: General workflow for this compound bioanalysis.

Troubleshooting_Logic Problem Inaccurate Results Check_Chroma Check Chromatogram for Co-elution / Poor Peak Shape Problem->Check_Chroma Optimize_LC Optimize LC Method: - Mobile Phase - Gradient - Column Check_Chroma->Optimize_LC Yes Check_Matrix Evaluate Matrix Effects Check_Chroma->Check_Matrix No Result Accurate Quantification Optimize_LC->Result Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Matrix->Improve_Cleanup Yes Check_IS Verify Internal Standard Performance Check_Matrix->Check_IS No Improve_Cleanup->Result Use_SIL_IS Use Stable Isotope-Labeled IS (this compound-d4) Check_IS->Use_SIL_IS Issue Found Check_IS->Result No Issue Use_SIL_IS->Result

Caption: Troubleshooting logic for inaccurate results.

References

Validation & Comparative

Darifenacin and Oxybutynin: A Comparative Analysis of In Vitro Muscarinic Receptor Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro performance comparison of darifenacin and oxybutynin, two prominent antimuscarinic agents used in the treatment of overactive bladder (OAB). The clinical efficacy of these drugs is primarily attributed to their antagonistic activity at muscarinic acetylcholine receptors, particularly the M3 subtype, which mediates bladder detrusor muscle contraction.[1] This document summarizes quantitative binding data, details the experimental protocols for obtaining this data, and visualizes the relevant biological pathways and experimental workflows to aid in research and drug development.

Quantitative Binding Affinity Comparison

The in vitro potency of this compound and oxybutynin is typically determined by their binding affinity for the five human muscarinic acetylcholine receptor subtypes (M1-M5). This is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity.

The following table summarizes the pKi values for this compound and oxybutynin at each muscarinic receptor subtype, as determined by radioligand binding assays using Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1-M5 receptors.[2][3]

CompoundM1 pKi (SEM)M2 pKi (SEM)M3 pKi (SEM)M4 pKi (SEM)M5 pKi (SEM)Reference
This compound8.2 (0.04)7.4 (0.1)9.1 (0.1)7.3 (0.1)8.0 (0.1)[2][3]
Oxybutynin8.7 (0.04)7.8 (0.1)8.9 (0.1)8.0 (0.04)7.4 (0.03)[2][3]

Data Interpretation:

This compound demonstrates the highest affinity for the M3 receptor subtype (pKi 9.1), with significantly lower affinity for M1, M2, M4, and M5 receptors.[2][3][4] This highlights its M3 selectivity.[4] In contrast, oxybutynin exhibits high affinity for M1, M3, and M4 receptors, with lower affinity for M2 and M5 subtypes, indicating it is a non-selective muscarinic receptor antagonist.[5]

Experimental Protocols

The quantitative data presented above is typically generated using a competitive radioligand binding assay. Below is a detailed methodology for this key experiment.

Competitive Radioligand Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of a test compound (e.g., this compound, oxybutynin) for human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Lines: CHO-K1 cells stably expressing individual human recombinant M1, M2, M3, M4, or M5 muscarinic receptor subtypes.[2]

  • Radioligand: [N-methyl-3H]-scopolamine ([3H]-NMS), a non-selective muscarinic antagonist.[2]

  • Test Compounds: this compound and oxybutynin at a range of concentrations.

  • Reference Compound: Atropine (1 µM) to determine non-specific binding.[2]

  • Assay Buffer: 20 mM HEPES buffer, pH 7.4.[2]

  • Equipment: Glass fiber filters, cell harvester, and a liquid scintillation counter.[6][7]

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the specific muscarinic receptor subtype.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes containing the receptors.

    • Resuspend the membrane pellet in fresh assay buffer.

  • Binding Assay:

    • In assay tubes, combine the cell membrane preparation, the radioligand ([3H]-NMS, typically at a concentration of 0.1-0.4 nM), and varying concentrations of the test compound (this compound or oxybutynin).[2]

    • For determining non-specific binding, a separate set of tubes is prepared with the membrane preparation, radioligand, and a high concentration of atropine (1 µM).[2]

    • Incubate the mixture at a controlled temperature (e.g., 20°C).[2]

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.

    • Generate competition curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

To further elucidate the context of this in vitro comparison, the following diagrams illustrate the M3 muscarinic receptor signaling pathway and a typical experimental workflow for in vitro analysis.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ (ER) IP3->ER_Ca Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Cyt_Ca Ca²⁺ (Cytosol) ER_Ca->Cyt_Ca Release Response Cellular Response (e.g., Smooth Muscle Contraction) Cyt_Ca->Response Mediates PKC->Response Mediates ACh Acetylcholine ACh->M3R Activates This compound This compound/ Oxybutynin (Antagonist) This compound->M3R Blocks Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_cells Prepare Cell Membranes (Expressing Muscarinic Receptors) incubation Incubate Membranes with Radioligand and Test Compound prep_cells->incubation prep_ligands Prepare Radioligand and Test Compound Solutions prep_ligands->incubation filtration Separate Bound and Unbound Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation data_analysis Data Analysis (IC50/Ki Determination) scintillation->data_analysis interpretation Interpretation of Results (Potency and Selectivity) data_analysis->interpretation

References

Comparative Analysis of M3 Receptor Binding Affinities: Darifenacin vs. Solifenacin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding characteristics of two prominent M3 muscarinic receptor antagonists. This guide provides a detailed comparison of the binding affinities of darifenacin and solifenacin, supported by quantitative data and experimental protocols.

This compound and solifenacin are selective antagonists of the M3 muscarinic acetylcholine receptor (M3R), a key therapeutic target in the management of overactive bladder (OAB) and other conditions characterized by smooth muscle hyperactivity.[1][2] The M3 receptor, a G protein-coupled receptor (GPCR), primarily mediates smooth muscle contraction and glandular secretion.[3][4] The clinical efficacy of these antagonists is attributed to their ability to competitively block the binding of the endogenous ligand, acetylcholine, to the M3 receptor, thereby inhibiting its downstream signaling cascade.[5][6] This guide presents a comparative analysis of the binding affinities of this compound and solifenacin for the M3 receptor, summarizing key quantitative data and outlining the experimental methodologies used for their determination.

Quantitative Binding Affinity Data

The binding affinities of this compound and solifenacin for the human M3 muscarinic receptor have been extensively characterized in numerous in vitro studies. The data, typically presented as the inhibition constant (Ki) or its negative logarithm (pKi), provide a quantitative measure of the drug's potency at the receptor. A lower Ki value or a higher pKi value indicates a higher binding affinity.

The following table summarizes the comparative binding affinities of this compound and solifenacin for the human M3 receptor, as well as for other muscarinic receptor subtypes (M1, M2, M4, and M5) to illustrate their selectivity profiles.

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)M3 vs M2 SelectivityReference
This compound 9-fold lower than M359-fold lower than M3High Affinity (3.1 nM)59-fold lower than M312-fold lower than M3~59-fold[2][7]
Solifenacin 261701211031~14-fold[8][9]

Note: Ki values can vary slightly between different studies due to variations in experimental conditions. The data presented here are representative values from the cited literature.

This compound consistently demonstrates a high affinity for the M3 receptor, with reported Ki values in the low nanomolar range.[7] Notably, it exhibits significant selectivity for the M3 subtype over the M2 receptor, which is important for minimizing potential cardiac side effects.[2] Solifenacin also displays high affinity for the M3 receptor, although its selectivity over the M2 receptor is less pronounced compared to this compound.[8][9]

Experimental Protocols

The determination of binding affinities for this compound and solifenacin at the M3 receptor is predominantly achieved through competitive radioligand binding assays.[10] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[3]

Objective:

To determine the inhibition constant (Ki) of a test compound (this compound or solifenacin) for the M3 muscarinic receptor.

Materials:
  • Membrane Preparation: Cell membranes from cell lines stably expressing the human recombinant M3 muscarinic receptor (e.g., CHO-K1 cells).[11]

  • Radioligand: A radiolabeled antagonist with high affinity for the M3 receptor, such as [³H]-N-methylscopolamine ([³H]-NMS).[5]

  • Test Compound: this compound or solifenacin of known concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (1 µM), to determine non-specific binding.[11]

  • Assay Buffer: Typically a HEPES buffer (e.g., 20 mM, pH 7.4).[11]

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[12]

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.[12]

Procedure:
  • Membrane Preparation:

    • Homogenize cells expressing the M3 receptor in an ice-cold lysis buffer.[12]

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[5]

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.[5]

    • Resuspend the membrane pellet in a fresh assay buffer.[12]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the test compound (this compound or solifenacin).[6]

    • For total binding, wells contain the membrane and radioligand without the test compound.

    • For non-specific binding, wells contain the membrane, radioligand, and a high concentration of atropine.[13]

    • Incubate the plate at a controlled temperature (e.g., 20°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5][12]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[12]

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioactivity.[5]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the M3 receptor signaling pathway and the workflow of a typical competitive radioligand binding assay.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates Antagonist This compound / Solifenacin Antagonist->M3R Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling Pathway

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (from M3-expressing cells) Incubation 2. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration 3. Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 4. Washing (Removes unbound radioligand) Filtration->Washing Counting 5. Scintillation Counting (Measures radioactivity) Washing->Counting Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Analysis

References

Head-to-Head Comparison of Darifenacin and Tolterodine Selectivity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

This guide provides a detailed, data-driven comparison of the muscarinic receptor selectivity profiles of darifenacin and tolterodine, two prominent antagonists used in the management of overactive bladder (OAB). Understanding the nuanced differences in their binding affinities is crucial for predicting clinical efficacy and side-effect profiles.

Quantitative Selectivity Profile

The selectivity of a muscarinic antagonist is a critical determinant of its therapeutic window. This compound is recognized for its pronounced selectivity for the M3 receptor subtype, which is the primary mediator of bladder detrusor muscle contraction.[1][2][3] In contrast, tolterodine exhibits a more non-selective binding profile across the five muscarinic receptor subtypes.[2][4][5]

The binding affinities of this compound and tolterodine for the human recombinant muscarinic receptor subtypes (M1-M5) are summarized in the table below. The data are presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity.

CompoundM1 pKi (SEM)M2 pKi (SEM)M3 pKi (SEM)M4 pKi (SEM)M5 pKi (SEM)
This compound 8.2 (0.04)7.4 (0.1)9.1 (0.1)7.3 (0.1)8.0 (0.1)
Tolterodine 8.8 (0.01)8.0 (0.1)8.5 (0.1)7.7 (0.1)7.7 (0.03)

Data sourced from a study utilizing CHO-K1 cells stably expressing human recombinant M1-M5 receptors.[2][6]

As the data illustrates, this compound demonstrates a significantly higher affinity for the M3 receptor (pKi 9.1) compared to the other subtypes.[2][6] Tolterodine, while having a high affinity for the M1 receptor, shows more comparable affinities across all five subtypes.[2][6] The selectivity of this compound for the M3 receptor over the M2 receptor is particularly noteworthy, as M2 receptors are abundant in cardiac tissue, and their blockade can lead to cardiovascular side effects.[7]

Experimental Protocols

The determination of these binding affinities is primarily achieved through in vitro radioligand binding assays. These experiments are fundamental in characterizing the pharmacological profile of a drug.[8][9][10]

Radioligand Competition Binding Assay

A standard protocol for assessing the binding affinity of compounds like this compound and tolterodine involves a competitive radioligand binding assay.[2][8][9]

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[2][8]

  • Radioligand: A high-affinity muscarinic antagonist labeled with tritium ([3H]), such as [3H]-N-methylscopolamine ([3H]-NMS).[2][8]

  • Test Compounds: this compound, tolterodine, and other reference compounds.

  • Assay Buffer: Typically a HEPES buffer (e.g., 20 mM, pH 7.4).[2]

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (1 µM), to determine the level of non-specific binding of the radioligand.[2]

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Preparation: A series of dilutions of the test compounds (e.g., this compound, tolterodine) are prepared in the assay buffer.[8]

  • Incubation: The cell membranes, radioligand ([3H]-NMS), and varying concentrations of the test compound are incubated together in the assay buffer. The incubation is typically carried out at a controlled temperature (e.g., 20°C) for a sufficient duration to reach equilibrium.[2]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.[11]

  • Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data is used to generate competition curves, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]

Below is a graphical representation of the experimental workflow.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Membranes (Expressing M1-M5) incubation Incubation prep_cells->incubation prep_radio Radioligand ([3H]-NMS) prep_radio->incubation prep_test Test Compound (this compound/Tolterodine) prep_test->incubation filtration Filtration incubation->filtration quantification Scintillation Counting filtration->quantification ic50 IC50 Determination quantification->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Experimental workflow for radioligand binding assay.

Signaling Pathways

The clinical effects of this compound and tolterodine are mediated through their antagonism of muscarinic receptor signaling pathways. The M3 receptor, the primary target for OAB therapy, is a Gq/11-coupled receptor.[9]

Upon activation by acetylcholine, the M3 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in smooth muscle cells of the bladder, leads to contraction.[9] By blocking this pathway, this compound and tolterodine reduce detrusor muscle contractility.

The diagram below illustrates the M3 muscarinic receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction ACh Acetylcholine ACh->M3R Activates Antagonist This compound / Tolterodine Antagonist->M3R Blocks

M3 muscarinic receptor signaling pathway.

References

Validating Bioanalytical Methods for Darifenacin in Preclinical Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a critical cornerstone for advancing preclinical studies. This guide provides a comprehensive comparison of validated methods for the quantification of Darifenacin in preclinical species, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

This compound, a selective M3 muscarinic receptor antagonist, is a key therapeutic agent for overactive bladder. Accurate determination of its concentration in biological matrices is paramount for pharmacokinetic and toxicokinetic assessments during preclinical development. This guide focuses on comparing the performance of various validated bioanalytical methods, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), in common preclinical species.

Comparative Analysis of Validated Bioanalytical Methods

The following tables summarize the performance characteristics of different validated bioanalytical methods for the quantification of this compound in plasma from various species. These methods demonstrate the high sensitivity and selectivity required for robust preclinical analysis.

Table 1: Comparison of LC-MS/MS Methods for this compound Analysis in Preclinical Species

ParameterMethod 1 (Rat Plasma)Method 2 (Human Plasma - LLE)[1]Method 3 (Human Plasma - SPE)
Instrumentation LC-ESI-MS/MS[2]API 3000 LC-MS/MSHPLC/APCI-MS/MS
Internal Standard This compound-d4[2]This compound D4Deuterated this compound
Extraction Method Liquid-Liquid Extraction (LLE)[2]Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Linearity Range 10.00–20000.00 pg/mL[2]0.025-10.384 ng/mL[1]25-2000 pg/mL
Lower Limit of Quantification (LLOQ) 10.00 pg/mL[2]0.025 ng/mL[1]25 pg/mL
Intra-day Precision (%CV) Not explicitly stated0.84 - 2.69%[1]3.6 - 18.8%
Inter-day Precision (%CV) Not explicitly stated2.01 - 7.47%[1]Not explicitly stated
Intra-day Accuracy (%) Not explicitly stated94.79 - 108.00%[1]0.6 - 4.6%
Inter-day Accuracy (%) Not explicitly stated94.63 - 102.61%[1]Not explicitly stated
Mean Recovery (%) Not explicitly stated98.07% (this compound), 93.32% (IS)~50%

Table 2: Validated HPLC-Fluorescence Method for this compound in Mouse Plasma[3]

ParameterMethod Details
Instrumentation HPLC with Fluorescence Detection[3]
Internal Standard Bisoprolol[3]
Extraction Method Protein Deproteinization[3]
Linearity Range 100-3000 ng/mL[3]
Lower Limit of Detection (LOD) 35 ng/mL[3]
Intra- and Inter-assay Precision (%CV) ≤ 13.5%[3]
Accuracy (%) Within ±15% of the theoretical value[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of bioanalytical assays. The following are protocols for the key experiments cited in this guide.

Method 1: LC-MS/MS Analysis of this compound in Rat Plasma[4]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of rat plasma, add the internal standard (this compound-d4).

    • Perform liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Zorbax, SB C18 (4.6 x 75 mm, 3.5 µm)[2]

    • Mobile Phase: 10 mM ammonium acetate buffer (pH 5) and methanol (10:90, v/v)[2]

    • Flow Rate: Not specified.

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer[2]

    • Ionization Mode: Positive ion mode[2]

    • Scan Type: Multiple Reaction Monitoring (MRM)[2]

    • Transitions:

      • This compound: m/z 427.3 → 147.3[2]

      • This compound-d4 (IS): m/z 431.4 → 151.2[2]

Method 2: LC-MS/MS Analysis of this compound in Human Plasma (LLE)[1][2][3]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 400 µL of plasma, add 50 µL of this compound D4 internal standard (2500.000 ng/mL).

    • Vortex the samples.

    • Add 2.0 mL of extraction solution (diethylether:dichloromethane, 80:20, v/v) and vortex for 10 minutes.

    • Centrifuge the samples.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in 300 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: CC 150 x 4.6 NUCLEOSIL 100-5 NH2[1]

    • Mobile Phase: Acetonitrile: milli-Q water: formic acid (90:10:0.1, v/v/v)[1]

    • Flow Rate: 1.200 mL/min with a 1:2 split

    • Column Temperature: 35±2°C

    • Autosampler Temperature: 5±1ºC

  • Mass Spectrometric Conditions:

    • Instrument: API 3000 LC-MS/MS with Turbo Ion Spray

    • Ionization Mode: Positive ion mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • This compound: m/z 427.30 → 147.10

      • This compound D4 (IS): m/z 431.40 → 151.10

Method 3: HPLC-Fluorescence Analysis of this compound in Mouse Plasma[5]
  • Sample Preparation (Protein Deproteinization):

    • Extract this compound and the internal standard (Bisoprolol) from mouse plasma using a deproteinization technique.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18[3]

    • Mobile Phase: Acetonitrile: 0.1% diethylamine (pH 3.5) (60:40, v/v)[3]

    • Flow Rate: 1.0 mL/min[3]

  • Fluorescence Detection:

    • Excitation Wavelength: 210 nm[3]

    • Emission Wavelength: 314 nm[3]

Visualizing the Bioanalytical Workflow

A clear understanding of the experimental workflow is crucial for method implementation and troubleshooting. The following diagram illustrates a typical workflow for the bioanalytical method validation of this compound.

Bioanalytical_Workflow SampleCollection Sample Collection (Preclinical Species Plasma) SamplePreparation Sample Preparation (LLE or SPE) SampleCollection->SamplePreparation LC_Separation LC Separation SamplePreparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Method_Validation Method Validation (Accuracy, Precision, etc.) Data_Processing->Method_Validation Pharmacokinetic_Analysis Pharmacokinetic Analysis Data_Processing->Pharmacokinetic_Analysis Method_Validation->Pharmacokinetic_Analysis

Caption: Workflow for this compound Bioanalytical Method Validation.

References

A Guide to Cross-Validation of Darifenacin Bioanalytical Assays Across Laboratory Sites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for darifenacin, a selective M3 muscarinic receptor antagonist. Ensuring the comparability and reliability of pharmacokinetic data is critical when bioanalytical testing is conducted at multiple research sites. This document outlines the essential validation parameters, presents detailed experimental protocols for common this compound assays, and offers a comparison of their performance characteristics based on published data.

The primary objective of inter-laboratory cross-validation is to demonstrate that different laboratories using the same or different analytical methods can produce comparable results.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on conducting these studies to ensure data integrity for regulatory submissions.[1][2]

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision influenced by factors such as required sensitivity, selectivity, and the nature of the biological matrix. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method ideal for pharmacokinetic studies, while High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a robust alternative for quality control of pharmaceutical formulations.[3]

Below is a summary of the performance characteristics for different this compound assays.

Table 1: Performance Characteristics of this compound Quantification Methods

ParameterLC-MS/MS in Human PlasmaHPLC-UV in Tablet Dosage Form
Linearity Range0.025 - 10.384 ng/mL[4]20 - 150 µg/mL[3]
Lower Limit of Quantification (LLOQ)0.025 ng/mL[4]Data not available
Intra-day Precision (%RSD)0.84 - 2.69%[4]0.2%[5]
Inter-day Precision (%RSD)2.01 - 7.47%[4]0.4%[5]
Intra-day Accuracy (%)94.79 - 108.00%[4]~101%[3]
Inter-day Accuracy (%)94.63 - 102.61%[4]Data not available
Recovery (%)90.94 - 109.89%[4]~101%[3]

Data for LC-MS/MS is synthesized from a study by Singh et al. and for HPLC-UV from a study by Manasa et al.[3][5]

Experimental Protocols

Detailed methodologies are essential for the successful replication and validation of analytical results. The following are representative protocols for the quantification of this compound using LC-MS/MS and HPLC-UV.

Method 1: LC-MS/MS Assay for this compound in Human Plasma

This method is highly sensitive and specific, making it suitable for pharmacokinetic studies requiring low detection limits.[1]

1. Preparation of Stock and Working Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.[6]

  • Internal Standard (this compound-d4) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of (±)-Darifenacin-d4 in methanol.[7]

  • Working Solutions: Prepare serial dilutions of the stock solutions in a methanol:water (50:50, v/v) mixture to create calibration curve standards and quality control (QC) samples.[6][7]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add the internal standard (e.g., this compound-d4).[1]

  • Perform liquid-liquid extraction by adding a mixture of diethyl ether and dichloromethane (e.g., 80:20, v/v).[1]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.[1]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[1]

  • Reconstitute the residue in the mobile phase for injection.[1]

3. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium acetate or formic acid solution).[1][4]

  • Flow Rate: Optimized for the specific column dimensions.[1]

  • Injection Volume: Typically 10 µL.[1]

4. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[1] The precursor to product ion transitions for this compound and this compound-d4 are m/z 427.30 → 147.10 and m/z 431.40 → 151.10, respectively.

Method 2: HPLC-UV Assay for this compound in Pharmaceutical Formulations

This method is suitable for the quality control analysis of pharmaceutical formulations where high sensitivity is not the primary requirement.[1]

1. Sample Preparation:

  • For tablets, weigh and finely powder a number of tablets.[1]

  • An amount of powder equivalent to a single dose is dissolved in a solvent, sonicated, and filtered to obtain the sample solution.[1]

  • Further dilutions are made with the mobile phase to achieve a concentration within the linear range of the assay.[1]

2. Chromatographic Conditions:

  • Column: Inertsil ODS C18 (250 x 4.6 mm, 5µm particle size).[5]

  • Mobile Phase: Methanol and phosphate buffer (pH 5.5) in a ratio of 80:20 v/v.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 282 nm.[5]

  • Injection Volume: A standard volume (e.g., 20 µL) is injected.[1]

Visualized Workflows and Signaling Pathway

To further clarify the processes and mechanisms involved, the following diagrams illustrate the experimental workflows and the signaling pathway of this compound.

This compound's Antagonism of the M3 Receptor Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds and Activates PLC Phospholipase C (PLC) M3R->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to This compound This compound This compound->M3R Antagonizes

This compound's M3 Receptor Antagonism Pathway

Workflow for this compound Quantification by LC-MS/MS cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing Plasma Plasma Aliquoting and Spiking with Internal Standard LLE Liquid-Liquid Extraction Plasma->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution Evap->Recon Chroma Chromatographic Separation Recon->Chroma MS_Detect Mass Spectrometric Detection Chroma->MS_Detect Quant Quantification and Data Analysis MS_Detect->Quant

LC-MS/MS Experimental Workflow

Workflow for this compound Quantification by HPLC-UV cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC-UV Analysis cluster_data 3. Data Processing Dissolve Dissolution of Tablet Powder Filter Filtration Dissolve->Filter Dilute Dilution to Working Concentration Filter->Dilute Chroma Chromatographic Separation Dilute->Chroma UV_Detect UV Detection Chroma->UV_Detect Quant Quantification and Data Analysis UV_Detect->Quant

HPLC-UV Experimental Workflow

References

A Comparative Analysis of the Functional Selectivity of Darifenacin and Other Antimuscarinics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional selectivity of darifenacin with other commonly used antimuscarinic agents for the treatment of overactive bladder (OAB). The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and drug development efforts.

Introduction to Functional Selectivity in Antimuscarinics

Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are classified into five subtypes (M1-M5).[1] Antimuscarinic drugs are a cornerstone in OAB therapy, primarily targeting M3 receptors in the bladder's detrusor muscle to inhibit involuntary contractions.[2][3] However, the clinical utility of these agents is often hampered by a lack of receptor selectivity, leading to side effects such as dry mouth, constipation, and cognitive impairment due to the blockade of other muscarinic receptor subtypes in various tissues.[4]

Functional selectivity refers to the ability of a drug to preferentially inhibit the signaling of one receptor subtype over others. For OAB treatment, an ideal antimuscarinic would exhibit high functional selectivity for the M3 receptor. This compound is recognized as a potent and specific M3 selective receptor antagonist.[5][6] In vitro studies have demonstrated that this compound has a significantly higher affinity for M3 receptors, with up to 59-fold greater selectivity for M3 compared to other muscarinic receptor subtypes.[5][6] This high selectivity is believed to contribute to its favorable clinical profile, with a reduced incidence of central nervous system and cardiovascular side effects.[5][7]

Comparative Binding Affinity of Antimuscarinics

The binding affinity of a drug to its target receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The data presented in the following table summarizes the in vitro binding affinities (expressed as pKi, the negative logarithm of the Ki value) of this compound and other antimuscarinics for the five human muscarinic receptor subtypes. A higher pKi value signifies greater binding affinity.

CompoundM1 pKi (SEM)M2 pKi (SEM)M3 pKi (SEM)M4 pKi (SEM)M5 pKi (SEM)M3 vs M2 Selectivity (fold)Reference
This compound 8.2 (0.04)7.4 (0.1)9.1 (0.1)7.3 (0.1)8.0 (0.1)~50[2]
Solifenacin -----Moderate[8]
Oxybutynin 8.7 (0.04)7.8 (0.1)8.9 (0.1)8.0 (0.04)7.4 (0.03)Non-selective[2][8]
Tolterodine 8.8 (0.01)8.0 (0.1)8.5 (0.1)7.7 (0.1)7.7 (0.03)Non-selective[2][8]
Fesoterodine -----Non-selective[8]
Trospium -----Non-selective[8]

Data for Solifenacin, Fesoterodine, and Trospium pKi values were not consistently available across the same comparative studies.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G proteins, initiating distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Gq_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling M3 M1, M3, M5 Receptor Gq Gq/11 M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.

Gi_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling M2 M2, M4 Receptor Gi Gi/o M2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Gi/o Signaling Pathway for M2 and M4 Receptors.

Experimental Protocols for Assessing Functional Selectivity

The functional selectivity of antimuscarinic drugs is determined through a combination of binding and functional assays.

Radioligand Binding Assay

This assay measures the binding affinity of a test compound to a specific receptor subtype by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of an antimuscarinic agent for each of the five muscarinic receptor subtypes.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).[2]

  • Radioligand: [N-methyl-3H]-scopolamine ([³H]-NMS).[7]

  • Test compounds (e.g., this compound, oxybutynin, tolterodine).

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4).[2]

  • Atropine (for determining non-specific binding).[2]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: CHO-K1 cells expressing the target receptor are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Competitive Binding: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow for binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[2]

binding_assay_workflow start Start cell_culture Culture CHO-K1 cells expressing M receptor subtype start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Incubate membranes with [³H]-NMS and test compound membrane_prep->assay_setup filtration Separate bound and free radioligand by filtration assay_setup->filtration quantification Quantify radioactivity filtration->quantification data_analysis Calculate IC50 and Ki values quantification->data_analysis end End data_analysis->end

Experimental Workflow for Radioligand Binding Assay.
Functional Assays

Functional assays measure the effect of a drug on the downstream signaling of a receptor.

1. Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This assay quantifies the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the increase in intracellular calcium leads to a change in fluorescence, which can be measured. An antagonist will inhibit this response.

General Procedure:

  • Cell Culture: Culture cells expressing the M1, M3, or M5 receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Antagonist Incubation: Incubate the cells with varying concentrations of the test antagonist.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence using a fluorescence plate reader.

  • Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist response (IC50).

2. cAMP Assay (for M2, M4 Receptors)

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Principle: M2 and M4 receptors, when activated, inhibit adenylyl cyclase, leading to a decrease in cAMP levels. An antagonist will block this effect.

General Procedure:

  • Cell Culture: Culture cells expressing the M2 or M4 receptor.

  • Antagonist Incubation: Incubate the cells with varying concentrations of the test antagonist.

  • Agonist and Forskolin Stimulation: Stimulate the cells with a muscarinic agonist in the presence of forskolin (an activator of adenylyl cyclase).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen).

  • Data Analysis: Determine the concentration of the antagonist that restores cAMP levels to 50% of the forskolin-stimulated level (IC50).

Conclusion

The functional selectivity of this compound for the M3 muscarinic receptor subtype is a key differentiator among antimuscarinic agents used for the treatment of overactive bladder. As demonstrated by in vitro binding affinity data, this compound exhibits a significantly higher affinity for the M3 receptor compared to other muscarinic subtypes, a property not shared by many other commonly prescribed antimuscarinics. This M3 selectivity is thought to translate into a more favorable side-effect profile, particularly concerning central nervous system and cardiovascular effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of the functional selectivity of novel and existing antimuscarinic compounds.

References

A Comparative Guide to the In Vivo Efficacy of Darifenacin and Fesoterodine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin and fesoterodine are prominent antimuscarinic agents utilized in the management of overactive bladder (OAB). Both drugs exert their therapeutic effects by antagonizing muscarinic acetylcholine receptors, primarily the M3 subtype, which is crucial for detrusor muscle contraction. While extensive clinical data exists for both compounds, this guide focuses on the available preclinical data from animal models to objectively compare their in vivo and in vitro efficacy. It is important to note that a direct head-to-head in vivo comparative study in a single animal model has not been identified in the available scientific literature. Therefore, this guide presents data from separate studies on each drug, alongside in vitro comparative data, to provide a comprehensive overview for the research community.

Quantitative Data Summary

The following tables summarize the key efficacy data for this compound and the active metabolite of fesoterodine, 5-hydroxymethyl tolterodine (5-HMT), from various preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Rabbit Model of Overactive Bladder

ParameterTreatment Group (this compound Dose)OutcomeAnimal Model
Frequency of OAB0.003; 0.01; 0.03; 0.09 mg/kg (IV)Potent inhibition of OAB frequencyNew Zealand White Rabbits
Amplitude of OAB0.003; 0.01; 0.03; 0.09 mg/kg (IV)Significantly less potent effect on amplitude compared to frequencyNew Zealand White Rabbits
Contractile Response to Acetylcholine0.003; 0.01; 0.03; 0.09 mg/kg (IV)Potent inhibitor of contractile responseNew Zealand White Rabbits
Blood Pressure0.003; 0.01; 0.03; 0.09 mg/kg (IV)No effect on blood pressureNew Zealand White Rabbits

Data extracted from a study on bladder instability in male and female rabbits[1].

Table 2: In Vivo Efficacy of Fesoterodine's Active Metabolite (5-HMT) in a Rat Model of Pelvic Congestion

ParameterTreatment GroupOutcomeAnimal Model
Bladder Capacity5-HMT and Mirabegron CombinationSignificant increase in bladder capacity, exceeding the sum of individual effectsFemale Sprague-Dawley Rats
Micturition Pressure5-HMT and Mirabegron CombinationNo significant difference between groupsFemale Sprague-Dawley Rats
Threshold Pressure5-HMT and Mirabegron CombinationNo significant difference between groupsFemale Sprague-Dawley Rats

Data extracted from a study investigating combined treatment in a rat model of pelvic congestion. Note: This study evaluated the active metabolite of fesoterodine, 5-HMT, in combination with another drug[2].

Table 3: In Vitro Comparison of this compound and Fesoterodine in Porcine Bladder Tissue

ParameterThis compoundFesoterodineTissue
Estimated pKD (Detrusor)7.95 ± 1.198.55 ± 1.02Adult Porcine Detrusor Muscle
Estimated pKD (Urothelium & Lamina Propria)7.97 ± 0.547.95 ± 1.30Adult Porcine Urothelium & Lamina Propria
Effect on Carbachol-Induced Contraction (Detrusor)34% reduction in maximum contractionNo significant reduction in maximum contractionAdult Porcine Detrusor Muscle
Effect on Carbachol-Induced Contraction (Urothelium & Lamina Propria)32% reduction in maximum contractionNo significant reduction in maximum contractionAdult Porcine Urothelium & Lamina Propria

Data extracted from an in vitro study comparing multiple antimuscarinic agents in porcine bladder tissue[3][4][5]. pKD is the negative logarithm of the dissociation constant, with a higher value indicating greater binding affinity.

Experimental Protocols

In Vivo Rabbit Model of Overactive Bladder (this compound Study)[1]
  • Animal Model: Twenty-four male and female New Zealand White rabbits were used.

  • Anesthesia and Surgical Preparation: Each rabbit was anesthetized. The carotid artery was cannulated for blood pressure monitoring, and the left femoral artery was cannulated for acetylcholine (ACh) administration. The bladder dome was catheterized for monitoring bladder pressure and for cystometry.

  • Induction of Overactive Bladder (OAB): A ligature was placed around the urethra just distal to the bladder to induce OAB.

  • Drug Administration and Evaluation: After the development of OAB, four intravenous (IV) doses of this compound (0.003, 0.01, 0.03, and 0.09 mg/kg) were administered to evaluate their effects on OAB frequency and amplitude, as well as the contractile response to intra-arterial ACh.

In Vitro Porcine Bladder Tissue Model (Comparative Study)[3][4][5]
  • Tissue Preparation: Porcine bladders were obtained from an abattoir and transported in cold Krebs-bicarbonate solution. The bladders were dissected into strips of detrusor muscle or urothelium with lamina propria (U&LP).

  • Experimental Setup: The tissue strips were mounted in organ baths containing carbogen-gassed Krebs-bicarbonate solution at 37°C.

  • Experimental Procedure: Carbachol concentration-response curves were performed on paired tissues in the absence or presence of the antimuscarinic drugs (this compound or fesoterodine).

  • Data Analysis: The estimated affinities (pKD) for each drug were calculated, and the maximum contraction values from the control and intervention curves were compared to determine the effect on the contractile response.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general mechanism of action for muscarinic antagonists and a typical experimental workflow for evaluating their efficacy.

muscarinic_antagonist_pathway cluster_pre Presynaptic Neuron cluster_post Bladder Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release M3_Receptor M3 Muscarinic Receptor ACh_Release->M3_Receptor ACh binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Antagonist This compound or Fesoterodine Antagonist->M3_Receptor Blocks

Caption: Mechanism of action for muscarinic antagonists in bladder smooth muscle.

experimental_workflow Animal_Model 1. Select Animal Model (e.g., Rat, Rabbit) Induce_OAB 2. Induce Overactive Bladder (e.g., Urethral Ligation) Animal_Model->Induce_OAB Baseline 3. Record Baseline Bladder Activity (Cystometry) Induce_OAB->Baseline Drug_Admin 4. Administer Test Compound (this compound or Fesoterodine) Baseline->Drug_Admin Post_Treatment 5. Record Post-Treatment Bladder Activity Drug_Admin->Post_Treatment Data_Analysis 6. Analyze Data (Frequency, Amplitude, Capacity) Post_Treatment->Data_Analysis Efficacy 7. Determine Efficacy Data_Analysis->Efficacy

Caption: Generalized workflow for in vivo evaluation of OAB drug efficacy.

Conclusion

The available preclinical data indicates that both this compound and fesoterodine (via its active metabolite 5-HMT) are effective in animal models of bladder dysfunction. This compound has been shown to potently inhibit the frequency of overactive bladder contractions in rabbits[1]. The active metabolite of fesoterodine has demonstrated the ability to increase bladder capacity in a rat model, particularly when used in combination therapy[2].

In vitro studies on porcine bladder tissue provide a more direct comparison, suggesting that fesoterodine has a slightly higher binding affinity for M3 receptors in the detrusor muscle, while this compound demonstrates a unique ability to reduce the maximum contractile response to carbachol[3][5]. This latter finding suggests that this compound may have an insurmountable antagonist effect not observed with fesoterodine under the studied conditions[3].

References

Benchmarking Darifenacin's M3 Selectivity Against New Chemical Entities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the M3 muscarinic receptor selectivity of Darifenacin against other established and new chemical entities (NCEs). The following sections detail quantitative binding affinities, comprehensive experimental protocols, and visual representations of key biological pathways and experimental workflows to support researchers in drug discovery and development.

Introduction to M3 Receptor Selectivity

Muscarinic M3 receptors are critical G-protein coupled receptors (GPCRs) that mediate smooth muscle contraction and glandular secretion.[1] In the context of overactive bladder (OAB), antagonism of the M3 receptor is a primary therapeutic strategy to reduce detrusor muscle overactivity.[2] However, the clinical utility of non-selective muscarinic antagonists is often limited by side effects stemming from the blockade of other muscarinic receptor subtypes, such as dry mouth (M1/M3), constipation (M3), and potential cardiovascular effects (M2).[1][2][3]

This compound is recognized as a potent and selective M3 receptor antagonist, demonstrating a significantly higher affinity for the M3 subtype compared to M1, M2, M4, and M5 receptors.[4][5][6][7] This selectivity profile is thought to contribute to its efficacy in treating OAB with a potentially favorable side-effect profile.[4][5] This guide benchmarks this compound's M3 selectivity against other compounds, providing a valuable resource for the evaluation of novel M3-selective antagonists.

Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (expressed as pKi, the negative logarithm of the inhibition constant) of this compound and other muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5). A higher pKi value indicates a greater binding affinity.

Compound M1 pKi M2 pKi M3 pKi M4 pKi M5 pKi M3 vs M2 Selectivity (fold) Reference(s)
This compound 8.27.49.17.38.0~50[7][8][9]
SVT-40776 --9.72 (Ki=0.19 nM)--High (not specified)[3]
DA-8010 Higher than other antimuscarinicsHigher than other antimuscarinicsHigher than other antimuscarinicsHigher than other antimuscarinicsHigher than other antimuscarinicsHigh (not specified)[10]
Oxybutynin 8.77.88.98.07.4~12.6[7][8]
Tolterodine 8.88.08.57.77.7~3.2[7][8]
Solifenacin 7.66.98.0--~12.6[9]

Note: Data for SVT-40776 and DA-8010 is less complete in the public domain. The Ki value for SVT-40776 has been converted to an approximate pKi for comparative purposes. DA-8010 is reported to have a higher binding affinity for the human M3 receptor than this compound, but specific pKi values were not available in the reviewed literature.[10]

Experimental Protocols

Radioligand Competition Binding Assay

This assay is a standard method to determine the binding affinity of a test compound for a specific receptor subtype.[1][11][12]

Objective: To determine the inhibition constant (Ki) of a test compound for each of the five muscarinic receptor subtypes.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[7][12]

  • Radioligand: A non-selective muscarinic antagonist with high affinity, typically [³H]-N-methylscopolamine ([³H]-NMS).[7][12][13]

  • Test Compound: this compound or a new chemical entity at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist like atropine (1 µM) to determine non-specific binding.[7][12]

  • Assay Buffer: Typically a HEPES buffer (20 mM, pH 7.4).[7][8]

  • Scintillation Fluid and Counter.

  • Glass Fiber Filters and a cell harvester.[12]

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand ([³H]-NMS) and varying concentrations of the test compound.[12]

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature).[12]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[11][12]

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[12]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[11][12]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.[1][7]

In Vitro Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the biological response to receptor activation or inhibition. For Gq-coupled receptors like M3, this often involves measuring changes in intracellular calcium.[11][14]

Objective: To assess the functional antagonist activity of a compound on M3 receptor-mediated signaling.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK) expressing the human M3 muscarinic receptor.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).[11]

  • Muscarinic Agonist: A known M3 receptor agonist such as carbachol or acetylcholine.[1][14]

  • Test Compound: this compound or a new chemical entity at various concentrations.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed the M3-expressing cells in a 96-well or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.[11]

  • Antagonist Pre-incubation: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol) to stimulate the M3 receptors.

  • Signal Detection: Measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium, using a FLIPR.[11]

  • Data Analysis: Generate concentration-response curves to determine the IC50 of the antagonist. This value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Mandatory Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq_protein Gq Protein M3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to This compound This compound (Antagonist) This compound->M3R Blocks

Caption: M3 receptor signaling pathway leading to smooth muscle contraction.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubation filtration Separate Bound & Free Ligand via Filtration incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing counting Quantify Radioactivity (Scintillation Counting) washing->counting analysis Calculate IC50 and Ki Values counting->analysis

Caption: Workflow for determining binding affinity via radioligand assay.

References

A Comparative Guide to the Metabolism and Pharmacokinetics of Darifenacin Across Preclinical Species and Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism and pharmacokinetic (PK) profiles of Darifenacin, a selective M3 muscarinic receptor antagonist, across various species. Understanding these inter-species differences is crucial for the extrapolation of preclinical safety and efficacy data to human clinical outcomes. The following sections detail the metabolic pathways, pharmacokinetic parameters, and the experimental methodologies used to obtain this data.

Comparative Pharmacokinetics

This compound exhibits notable differences in its pharmacokinetic profile across species, particularly in its clearance and bioavailability. Following intravenous administration, this compound shows a short plasma half-life of less than two hours in animal models due to high plasma clearance.[1] In humans, the clearance is also high, approaching liver blood flow.[1] Oral administration in animals at higher doses suggests saturation of clearance.[1]

Table 1: Comparative Intravenous Pharmacokinetic Parameters of this compound
ParameterHumanRatDogMonkey
Dose (mg/kg) -2.52.5Data Not Available
Clearance (CL) 36-52 L/hHighHighData Not Available
Volume of Distribution (Vd) 165-276 L> Total Body Water> Total Body WaterData Not Available
Terminal Half-life (t½) 3-4 hours (IR)< 2 hours< 2 hoursData Not Available

Note: Human data is for immediate-release (IR) formulations. Animal data is from intravenous administration.[1][2]

Table 2: Comparative Oral Pharmacokinetic Parameters of this compound
ParameterHuman (15 mg ER)RatDogMonkey
Tmax (h) ~7Data Not AvailableData Not AvailableData Not Available
Absolute Bioavailability (F) ~19%Well-absorbedWell-absorbedData Not Available
Protein Binding (%) 98%Data Not AvailableData Not AvailableData Not Available

Note: Human data is for extended-release (ER) formulations. While animal oral absorption is good, specific bioavailability percentages are not detailed in the available literature.[1][2][3]

Interspecies Metabolism

This compound is extensively metabolized in the liver across all species studied. The primary metabolic pathways are qualitatively similar, involving Phase I oxidative reactions. However, the specific cytochrome P450 (CYP) enzymes responsible for this metabolism can differ, leading to quantitative variations in metabolite profiles.

Metabolic Pathways

The three principal metabolic routes for this compound identified in humans, mice, rats, and dogs are:

  • Monohydroxylation: Addition of a hydroxyl group to the dihydrobenzofuran ring.

  • Dihydrobenzofuran Ring Opening: Fission of the furan ring structure.

  • N-dealkylation: Removal of the ethyl group from the pyrrolidine nitrogen.[1]

In humans, metabolism is predominantly mediated by CYP3A4 and CYP2D6 .[2][4] While there are no reports of markedly different metabolic pathways in preclinical species, the relative contribution of each pathway may vary.[1] The major circulating metabolites in humans are products of the hydroxylation and N-dealkylation pathways, though they do not contribute significantly to the overall clinical effect of the parent drug.[5]

Darifenacin_Metabolism cluster_pathways Primary Metabolic Pathways (All Species) cluster_enzymes Key Human Enzymes This compound This compound M1 Monohydroxylated Metabolite This compound->M1 Monohydroxylation M2 Dihydrobenzofuran Ring-Opened Metabolite This compound->M2 Ring Opening M3 N-dealkylated Metabolite This compound->M3 N-dealkylation CYP3A4 CYP3A4 CYP3A4->M1 CYP3A4->M2 CYP3A4->M3 CYP2D6 CYP2D6 CYP2D6->M1 CYP2D6->M2 CYP2D6->M3

Caption: Primary metabolic pathways of this compound.

Experimental Protocols

The data presented in this guide are derived from standard in vivo pharmacokinetic studies and in vitro metabolism assays.

In Vivo Pharmacokinetic Analysis

A typical experimental workflow for determining the pharmacokinetic profile of this compound in preclinical species involves the following steps:

  • Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used.

  • Administration: For intravenous studies, this compound is administered as a bolus dose (e.g., 2.5 mg/kg). For oral studies, it is administered via gavage.[1]

  • Sample Collection: Serial blood samples are collected at predetermined time points post-dose. Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound and its metabolites are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated from the plasma concentration-time data using non-compartmental analysis.

Caption: Workflow for in vivo pharmacokinetic studies.
In Vitro Metabolism Assay (Liver Microsomes)

In vitro studies using liver microsomes from different species are employed to assess metabolic stability and identify potential metabolic pathways.

  • Preparation: Liver microsomes from humans, rats, and dogs are prepared. A reaction mixture containing the microsomes, a NADPH-regenerating system (as a cofactor), and buffer is prepared.

  • Incubation: The reaction is initiated by adding this compound to the mixture, which is then incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent drug over time.

  • Data Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for in vitro metabolism studies.

Conclusion

References

Safety Operating Guide

Navigating the Final Frontier: A Guide to the Proper Disposal of Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

The responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of Darifenacin, a muscarinic M3 selective receptor antagonist used in the treatment of overactive bladder. Adherence to these procedures is critical for ensuring the safety of personnel and minimizing the environmental footprint of research and development activities.

Understanding this compound and its Regulatory Profile

This compound, while not classified as a federally regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA), requires careful handling and disposal due to its potential health and environmental effects. Safety Data Sheets (SDS) indicate that this compound may be harmful if swallowed and can cause skin and eye irritation. Furthermore, the active ingredient is expected to persist in water and may migrate through soil, potentially posing a risk to aquatic organisms.

Quantitative Data on this compound Disposal and Environmental Impact

While specific quantitative data on the environmental impact of various this compound disposal methods is limited in publicly available literature, the following table summarizes key information gathered from Safety Data Sheets.

ParameterValue/InformationSource
RCRA Hazardous Waste Classification Not federally regulated as hazardous waste.Safety Data Sheet
Aquatic Toxicity Harmful to aquatic organisms; may cause long-term adverse effects in the aquatic environment.Safety Data Sheet
Persistence Expected to remain in water or migrate through soil.Safety Data Sheet
Recommended Disposal Method Incineration in a facility equipped with an afterburner and scrubber; or transfer to a licensed hazardous material disposal company.Safety Data Sheet

Procedural Guidance for the Disposal of this compound

Given the lack of a specific RCRA classification, a conservative approach to disposal is recommended to ensure compliance with all potential local and federal regulations. The following workflow provides a clear decision-making process for the proper disposal of unused or expired this compound.

Darifenacin_Disposal_Workflow start Unused or Expired this compound is_controlled Is this compound a controlled substance? start->is_controlled follow_dea Follow DEA regulations for controlled substance disposal. is_controlled->follow_dea Yes is_rcra_hazardous Is this compound considered hazardous waste by local or state regulations? is_controlled->is_rcra_hazardous No hazardous_disposal Dispose as hazardous waste through a licensed contractor. Use designated hazardous waste containers. is_rcra_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as non-hazardous pharmaceutical waste. is_rcra_hazardous->non_hazardous_disposal No incineration Preferred Method: Incineration at a permitted facility. non_hazardous_disposal->incineration landfill Alternative (if incineration is not available): Dispose in a secure landfill. incineration->landfill If incineration is not an option

A decision-making workflow for the proper disposal of this compound.

Potential Environmental Fate of Improperly Disposed this compound

Improper disposal of this compound, such as flushing it down the drain or discarding it in regular trash, can lead to its introduction into the environment. The following diagram illustrates the potential pathways and consequences.

Environmental_Pathway cluster_source Source of Improper Disposal cluster_pathways Environmental Pathways cluster_impact Potential Environmental Impact improper_disposal Improper Disposal of this compound (e.g., flushing, landfill) wastewater Wastewater Treatment Plant improper_disposal->wastewater soil Soil Contamination improper_disposal->soil surface_water Surface Water (Rivers, Lakes) wastewater->surface_water Incomplete Removal aquatic_organisms Harm to Aquatic Organisms surface_water->aquatic_organisms water_quality Degradation of Water Quality surface_water->water_quality groundwater Groundwater groundwater->water_quality soil->groundwater Leaching ecosystem_disruption Ecosystem Disruption aquatic_organisms->ecosystem_disruption water_quality->ecosystem_disruption

Potential environmental pathways of improperly disposed this compound.

Key Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound were not identified in the reviewed literature, the general procedures for handling and disposing of non-hazardous pharmaceutical waste in a laboratory setting are applicable. These protocols are typically outlined in an institution's Chemical Hygiene Plan and should be followed diligently.

General Laboratory Protocol for Pharmaceutical Waste Disposal:

  • Segregation: Unused or expired this compound should be segregated from other chemical waste streams.

  • Containerization: Place the waste in a clearly labeled, sealed, and non-reactive container. The label should include "Non-RCRA Pharmaceutical Waste" and the chemical name "this compound."

  • Storage: Store the container in a designated waste accumulation area, away from incompatible materials.

  • Documentation: Maintain a log of all pharmaceutical waste generated, including the chemical name, quantity, and date of disposal.

  • Pickup and Disposal: Arrange for the pickup and disposal of the waste by a licensed and reputable hazardous waste management company that offers pharmaceutical waste services. Ensure the vendor will manage the waste via incineration.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and corporate responsibility.

Essential Safety and Logistical Information for Handling Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Darifenacin is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. Recommendations vary based on the scale of handling and the potential for aerosol generation.

Recommended PPE for Handling this compound

TaskRequired Personal Protective Equipment
Routine Laboratory Operations Safety glasses with side shields, standard laboratory coat, and nitrile or latex gloves.
Handling of Powders (weighing, etc.) In addition to routine PPE, use a certified chemical fume hood or other ventilated enclosure.
Small Spills (e.g., a few tablets) Double latex or nitrile disposable gloves and eye protection.[1]
Large Spills (e.g., bulk powder) Minimum PPE includes rubber gloves, rubber boots, face shield, and a Tyvek suit. A respirator should be used if there is a risk of airborne dust.[1]

Occupational Exposure Limits

Adherence to established occupational exposure limits is crucial for personnel safety.

CompoundTypeExposure Limit
This compound HydrobromideWatson OEL (Occupational Exposure Limit)40 µg/m³[1]

Standard Operating Procedures for Handling

General Handling:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid breathing dust.[2][3][4]

  • Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the pure compound or generating dust.[2]

  • Wash hands thoroughly after handling.[2][3][4]

First Aid Measures:

  • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink large quantities of water. Seek immediate medical attention.[1]

Spill Response Protocol

A clear and efficient spill response plan is essential to mitigate risks. The following workflow outlines the necessary steps in the event of a this compound spill.

This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate and secure the area spill->evacuate assess Assess the spill size (Small vs. Large) evacuate->assess small_spill Small Spill (e.g., a few tablets) assess->small_spill Small large_spill Large Spill (e.g., bulk powder) assess->large_spill Large ppe_small Don appropriate PPE: - Double latex/nitrile gloves - Eye protection small_spill->ppe_small ppe_large Don appropriate PPE: - Rubber gloves and boots - Face shield - Tyvek suit - Respirator (if dust) large_spill->ppe_large contain_small Pick-up or sweep-up spilled tablets ppe_small->contain_small contain_large Contain the spill ppe_large->contain_large cleanup Clean the area with a suitable detergent and water contain_small->cleanup contain_large->cleanup dispose Dispose of waste in a sealed, labeled container cleanup->dispose report Report the incident dispose->report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Categorization and Segregation:

  • This compound Waste: Unused or expired this compound powder or tablets should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, Tyvek suits), cleaning materials (absorbent pads, wipes), and contaminated labware should be collected in a separate, sealed, and labeled hazardous waste container.

Disposal Procedure:

  • Collection: Place all this compound waste and contaminated materials into designated, leak-proof, and clearly labeled containers.

  • Storage: Store waste containers in a secure, designated hazardous waste storage area away from incompatible materials.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[2] For unused medicines in a non-laboratory context, take-back programs are the best option.[5][6] If a take-back program is not available, the FDA recommends mixing the medicine with an undesirable substance like dirt or coffee grounds, placing it in a sealed container, and then throwing it in the household trash.[5][7][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darifenacin
Reactant of Route 2
Reactant of Route 2
Darifenacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.